molecular formula C6H9N3 B073561 4-Ethylpyrimidin-2-amine CAS No. 1193-85-7

4-Ethylpyrimidin-2-amine

カタログ番号: B073561
CAS番号: 1193-85-7
分子量: 123.16 g/mol
InChIキー: JEXFHPIOWFXDCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Ethylpyrimidin-2-amine is a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical scaffold and key synthetic intermediate, particularly in the development of kinase inhibitors. Its structure, featuring a pyrimidine ring substituted with an ethyl group at the 4-position and an amine at the 2-position, is a privileged pharmacophore found in numerous biologically active molecules. Researchers utilize this compound to design and synthesize novel compounds targeting adenosine triphosphate (ATP)-binding sites of various protein kinases, which are critical regulators of cellular signaling pathways. Its mechanism of action, when incorporated into larger molecular architectures, often involves competitive inhibition of kinase activity, making it a valuable tool for probing disease mechanisms in oncology, inflammatory disorders, and neurodegenerative conditions. This reagent is essential for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and physicochemical properties of lead compounds.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-ethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXFHPIOWFXDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312886
Record name 4-Ethyl-2-pyrimidinamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-85-7
Record name 4-Ethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-2-pyrimidinamine
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URL https://comptox.epa.gov/dashboard/DTXSID801312886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylpyrimidin-2-amine: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethylpyrimidin-2-amine (CAS No: 1193-85-7), a key heterocyclic amine with significant potential in medicinal chemistry and materials science.[1][2][3][4] This document delves into the core chemical and physical properties, molecular structure, synthesis, and reactivity of this compound. Furthermore, it explores its current and potential applications, particularly in the realm of drug discovery, supported by insights into the broader class of pyrimidine derivatives. Detailed experimental protocols for its synthesis and characterization, along with crucial safety information, are also presented to equip researchers with the necessary knowledge for its effective and safe utilization.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold and a critical component of life, forming the basis of nucleobases in DNA and RNA.[5] Its inherent biological relevance and versatile chemical reactivity have made pyrimidine derivatives a cornerstone in the development of a wide array of therapeutic agents.[5][6] These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][7] this compound, as a member of this important class of compounds, presents a valuable building block for the synthesis of novel molecules with potential therapeutic applications.[8] Its structure, featuring an ethyl group at the 4-position and an amino group at the 2-position, offers specific steric and electronic properties that can be exploited in drug design to achieve desired biological activities.[8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

PropertyValueSource
CAS Number 1193-85-7[2][3]
Molecular Formula C6H9N3[2]
Molecular Weight 123.16 g/mol [3]
Appearance Light yellow to yellow solid[1]
Purity 95%[2]
Storage Temperature Room temperature, sealed in dry, dark place[1][2]
InChI 1S/C6H9N3/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9)[2]
InChI Key JEXFHPIOWFXDCH-UHFFFAOYSA-N[2]
SMILES CCC1=CC=NC(=N1)N

Molecular Structure and Analysis

The structural attributes of this compound are fundamental to its chemical behavior and its interactions with biological targets.

2D Chemical Structure

Caption: 2D structure of this compound.

Spectroscopic Data Interpretation
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the aromatic protons on the pyrimidine ring, and a broad signal for the amine protons.[11] The chemical shifts of the pyrimidine protons will be influenced by the electron-donating amino group and the electron-withdrawing nitrogen atoms in the ring.[11]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the two carbons of the ethyl group and the four distinct carbons of the pyrimidine ring. The carbons attached to the nitrogen atoms will be shifted downfield.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the ethyl and aromatic groups, and C=N and C=C stretching vibrations of the pyrimidine ring.[11][12]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (123.16 g/mol ).[10] Fragmentation patterns will likely involve the loss of the ethyl group or other characteristic cleavages of the pyrimidine ring.[11] The presence of an odd number of nitrogen atoms will result in a molecular ion peak with an odd mass-to-charge ratio, consistent with the "nitrogen rule".[11]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various established methods for pyrimidine ring formation. A common and effective approach involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[13]

General Synthetic Pathway

A plausible synthetic route, based on classical pyrimidine synthesis, is outlined below. This pathway represents a common strategy for constructing the 2-aminopyrimidine core.

G reactant1 Ethyl Acetoacetate (or similar β-keto ester) intermediate Condensation and Cyclization reactant1->intermediate reactant2 Guanidine reactant2->intermediate product This compound intermediate->product

Caption: General synthetic scheme for 2-aminopyrimidines.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on known pyrimidine syntheses.[13] Researchers should adapt and optimize the conditions based on their specific laboratory setup and available starting materials.

Step 1: Condensation Reaction

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add an appropriate β-keto ester, such as a derivative of ethyl acetoacetate, and stir.

  • Add guanidine hydrochloride or guanidine carbonate to the mixture.

  • Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 2: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with an appropriate acid (e.g., acetic acid or hydrochloric acid).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) or by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is characterized by the interplay of the electron-rich amino group and the electron-deficient pyrimidine ring.

  • N-Alkylation and N-Acylation: The primary amino group is nucleophilic and can readily undergo alkylation, acylation, and arylation reactions to introduce various substituents.

  • Electrophilic Aromatic Substitution: The pyrimidine ring is generally resistant to electrophilic attack due to its electron-deficient nature. However, the activating effect of the amino group can facilitate substitution at the 5-position.

  • Nucleophilic Aromatic Substitution: The pyrimidine ring can be susceptible to nucleophilic attack, particularly if further activating groups are present.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] this compound serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules.

Kinase Inhibitors

The 2-aminopyrimidine core is a well-established hinge-binding motif for many protein kinases, which are crucial targets in cancer therapy. The amino group can form key hydrogen bonds with the kinase hinge region, while the pyrimidine ring provides a scaffold for orienting substituents into other binding pockets. The ethyl group at the 4-position can be tailored to occupy specific hydrophobic pockets within the ATP-binding site of the target kinase, potentially enhancing potency and selectivity. Numerous pyrimidine-based kinase inhibitors have been developed for the treatment of various cancers.[14]

G scaffold This compound modification Chemical Modification scaffold->modification target Protein Kinase (e.g., in Cancer Cells) modification->target effect Inhibition of Kinase Activity -> Anti-cancer Effect target->effect Binding

Caption: Role of this compound in kinase inhibitor design.

Other Therapeutic Areas

Beyond oncology, pyrimidine derivatives have shown promise in a variety of other therapeutic areas:

  • Anti-inflammatory Agents: Certain pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.[7]

  • Antimicrobial Agents: The pyrimidine nucleus is present in several antimicrobial drugs.[5]

  • Central Nervous System (CNS) Disorders: Pyrimidine-based compounds have been investigated for their potential in treating neurological and psychiatric disorders.[5]

The versatility of the this compound scaffold allows for the exploration of a vast chemical space, making it a highly attractive starting point for the development of novel therapeutics.

Toxicological and Safety Profile

As with any chemical compound, proper handling and safety precautions are paramount when working with this compound.

Hazard Identification

Based on data for similar aminopyrimidines, the following hazards should be considered[15]:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[15][16]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][15][16]

  • Respiratory Irritation: May cause respiratory irritation.[16]

Recommended Safety Precautions

When handling this compound, the following personal protective equipment (PPE) and engineering controls should be utilized[15][17]:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[15][17]

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in the field of drug discovery and development. Its well-defined structure and reactivity, coupled with the proven therapeutic importance of the 2-aminopyrimidine scaffold, make it an attractive starting point for the synthesis of novel bioactive compounds. This technical guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and potential applications, along with essential safety information. It is our hope that this document will serve as a valuable resource for researchers and scientists, facilitating further exploration and innovation in the ever-evolving landscape of medicinal chemistry.

References

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  • PubChem. (n.d.). 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425. Retrieved from [Link]

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  • (2003).
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  • Al-Ghorbani, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5667.
  • Nikolova, S., et al. (2020). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 25(18), 4160.
  • PubChem. (n.d.). 2-Ethylpyridin-4-amine | C7H10N2 | CID 12015366. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6293.
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  • (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Zhang, Y., et al. (2021). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, 215, 113271.
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  • (2019). NMR, mass spectroscopy, IR - finding compound structure ?.
  • PubChem. (n.d.). 4-Ethyl-5-phenoxypyrimidin-2-amine | C12H13N3O | CID 158046583. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-4-(4-methyl-3-pyridinyl)pyrimidin-2-amine | C12H14N4. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Ethylpyrimidin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 4-ethylpyrimidin-2-amine, a crucial parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility of this compound in various organic solvents is fundamental for reaction optimization, purification, formulation, and analytical method development.

Core Concepts in Solubility

The principle of "like dissolves like" is a cornerstone in predicting solubility.[1][2] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound possesses both polar and nonpolar characteristics. The pyrimidine ring with its nitrogen atoms and the amino group are polar and capable of hydrogen bonding, while the ethyl group provides a nonpolar character. This dual nature suggests a nuanced solubility profile across a range of organic solvents.

Factors that influence the solubility of a solid in a liquid solvent include:

  • Temperature: Generally, the solubility of solids increases with temperature.[1]

  • Polarity of both the solute and the solvent.[1]

  • Hydrogen bonding capabilities of the solute and solvent.

  • Molecular size of the solute.[1]

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleCapable of hydrogen bonding with the amino group and pyrimidine nitrogens.
Polar Aprotic Acetone, AcetonitrileSolubleDipole-dipole interactions with the polar pyrimidine ring.
DichloromethaneModerately SolubleModerate polarity allows for some interaction.
Ethyl AcetateModerately SolubleModerate polarity and hydrogen bond accepting capability.
Nonpolar Toluene, HexaneSparingly SolubleThe nonpolar ethyl group may contribute to some solubility, but the polar part of the molecule dominates.

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination is essential. The equilibrium solubility or "shake-flask" method is a widely accepted and robust technique.[1]

Workflow for Equilibrium Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent in a sealed vial. equil1 Agitate at a constant temperature (e.g., 25 °C) for 24-72 hours to reach equilibrium. prep1->equil1 Ensure saturation sep1 Allow the suspension to settle. equil1->sep1 sep2 Filter or centrifuge to separate the saturated solution from the undissolved solid. sep1->sep2 quant1 Accurately dilute a known volume of the saturated solution. sep2->quant1 Clear supernatant quant2 Analyze the concentration using a suitable analytical method (e.g., HPLC, UV-Vis). quant1->quant2 calc1 Calculate the solubility based on the concentration and dilution factor. quant2->calc1

Sources

Navigating the Crucial Landscape of Purity Standards for 4-Ethylpyrimidin-2-amine in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Influence of Purity on Scientific Discovery

The Genesis of Impurities: A Necessary Understanding of Synthesis

To effectively control impurities, one must first understand their origin. The most common synthetic route to 4-Ethylpyrimidin-2-amine and related pyrimidines is the Pinner synthesis, which involves the condensation of a β-ketoester with an amidine, such as guanidine.[2][3] Variations of this synthesis are widely employed.[4][5][6]

A plausible synthesis for this compound involves the reaction of ethyl 3-oxopentanoate with guanidine.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual ethyl 3-oxopentanoate and guanidine.

  • Isomeric Byproducts: Incorrect cyclization or side reactions can lead to isomeric pyrimidine derivatives.

  • Over-alkylation Products: Reaction of the amine group with residual alkylating agents.

  • Byproducts from Side Reactions: Competing reactions, such as the formation of N-acylureas in Biginelli-type reactions, can introduce unexpected impurities.[7]

Understanding the synthetic pathway is the first line of defense in predicting and controlling the impurity profile of this compound.

Establishing Purity Thresholds: A Risk-Based Approach for Research Applications

The required purity of this compound is not a monolithic standard but rather a dynamic parameter dependent on its intended application. A risk-based approach, informed by the principles outlined in guidelines such as those from the International Council for Harmonisation (ICH), is essential.[8]

Research Phase Typical Purity Requirement Rationale & Key Considerations
Early-Stage In Vitro Screening >95%At this stage, the goal is to identify hits. While higher purity is always better, a 95% threshold is often acceptable for initial screens to manage costs. However, any significant hits should be re-tested with a higher purity batch to confirm activity.
Lead Optimization & SAR Studies >98%Structure-Activity Relationship (SAR) studies are highly sensitive to impurities that may have their own biological activity, leading to erroneous conclusions. A purity of >98% with individual impurities not exceeding 0.5% is recommended.
In Vivo Preclinical Studies (Non-GLP) >98%To ensure the observed effects are due to the test compound and not impurities, which could have their own toxicity or pharmacological effects. Maximizing exposure to the new chemical entity is a key objective.[9]
In Vivo Preclinical Studies (GLP) >99%Good Laboratory Practice (GLP) studies require the highest level of purity and characterization to ensure data integrity for regulatory submissions. All impurities above 0.1% should be identified and characterized.[10]

General Guidance on Impurity Limits: For non-clinical research, it is good practice to adhere to the spirit of ICH Q3A guidelines, which suggest a general specification limit of not more than 0.1% for any unspecified impurity.[8] For early-stage, non-regulated studies, a more pragmatic approach may be taken, but with the understanding that impurity control becomes more stringent as a compound progresses.

The Analytical Armamentarium: Methodologies for Purity Determination

A robust analytical strategy is the cornerstone of quality control. A combination of chromatographic and spectroscopic techniques should be employed to provide a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) with UV detection is the most common and versatile method for assessing the purity of this compound.

Experimental Protocol: RP-HPLC Method for this compound

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

This method should be able to separate the main component from potential polar and non-polar impurities.[11][12][13]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful tool for identifying volatile impurities and providing structural confirmation of the main component through its fragmentation pattern. Due to the polar nature of the amine group, derivatization may sometimes be necessary to improve peak shape and resolution.[14] However, for a compound like this compound, direct analysis is often feasible.

Experimental Protocol: GC-MS Method for this compound

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.

Expected Fragmentation: The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) at m/z 123. Key fragmentation would likely involve the loss of the ethyl group (M-29), leading to a significant peak at m/z 94.[15][16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Analysis

¹H and ¹³C NMR are indispensable for confirming the structure of this compound and identifying impurities. Quantitative NMR (qNMR) can also serve as a primary method for determining purity against a certified internal standard, offering an orthogonal technique to chromatography.[1]

Forced Degradation Studies: Unveiling Potential Degradants

To develop a truly stability-indicating analytical method, forced degradation studies are essential. These studies intentionally stress the compound under various conditions to generate potential degradation products.[19][20][21]

Typical Forced Degradation Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. Amines can be susceptible to degradation under acidic conditions.[22]

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours. Pyrimidine rings can be susceptible to cleavage under harsh basic conditions.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The amino group is a potential site for oxidation.[20][22]

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.

The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the degradants from the parent compound.

The Certificate of Analysis (CoA): Your Blueprint for Quality

A comprehensive Certificate of Analysis is a non-negotiable document that should accompany any research-grade chemical.[23][24][25][26][27] It should provide more than just a purity value.

Key Elements of a Trustworthy CoA:

  • Product Identification: Name, CAS number, batch number.

  • Purity Determination: Method used (e.g., HPLC, GC), chromatogram, and percentage purity.

  • Identity Confirmation: Evidence of structural confirmation (e.g., ¹H NMR, Mass Spec data consistent with the proposed structure).

  • Appearance: Physical state and color.

  • Date of Analysis and Expiry/Retest Date.

Visualizing the Quality Control Workflow

A systematic approach is crucial for ensuring the quality of this compound throughout its lifecycle in the research lab.

QC_Workflow Quality Control Workflow for this compound cluster_procurement Procurement & Initial Assessment cluster_characterization Comprehensive Purity & Stability Assessment cluster_application Application-Specific Qualification A Source Compound (Purity >95%) B Review Supplier CoA A->B C Initial Identity Confirmation (¹H NMR, LC-MS) B->C D Quantitative Purity Analysis (RP-HPLC, GC-MS) C->D If CoA is acceptable F Identify Major Impurities & Degradants D->F E Forced Degradation Study E->F G Define Purity Spec (e.g., >98% for in-vivo) F->G Based on impurity profile H Qualify Batch for Study G->H I Proper Storage & Handling H->I

Caption: A systematic workflow for ensuring the quality of this compound.

Conclusion: A Commitment to Scientific Rigor

The purity of this compound is a foundational pillar upon which reliable and reproducible research is built. By understanding the potential sources of impurities, implementing appropriate analytical methodologies, and setting rational purity specifications based on the intended application, researchers can significantly enhance the integrity of their work. This guide provides a technical framework to empower scientists and drug development professionals to make informed decisions about the quality of this critical chemical building block, thereby fostering a culture of scientific rigor and accelerating the path to discovery.

References

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  • Trofimova, T. P., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1667. Available at: [Link]

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  • Datacor, Inc. (2024). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Available at: [Link]

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  • Hovhannisyan, A. A., et al. (2022). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 27(21), 7247. Available at: [Link]

  • Sree, P. N., et al. (2020). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(10), 5123-5131. Available at: [Link]

  • Wang, L., et al. (2020). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 18(3), 443-447. Available at: [Link]

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The Emerging Potential of 4-Ethylpyrimidin-2-amine: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1][2] As a member of this privileged class, 4-Ethylpyrimidin-2-amine represents a molecule of considerable, yet largely untapped, potential. While direct biological studies on this specific compound are nascent, its core structure—the 2-aminopyrimidine scaffold—is extensively validated as a pharmacophore for a wide array of biological targets. This guide synthesizes the vast body of research on related pyrimidine derivatives to construct a predictive framework for the potential therapeutic applications of this compound. We will explore its promise as a kinase inhibitor, an anticancer agent, and an antimicrobial compound, providing detailed mechanistic insights, actionable experimental protocols, and forward-looking perspectives to guide future research and development efforts.

Introduction: The 2-Aminopyrimidine Scaffold as a "Master Key"

The 2-aminopyrimidine moiety is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows it to function as a highly effective "hinge-binder" within the ATP-binding pockets of numerous protein kinases.[3] This single, powerful interaction serves as the foundation for its widespread use in drug design. The amino group at the C2 position and the nitrogen at the N1 position typically form two critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the molecule and enabling further modifications at other positions to achieve potency and selectivity.

The subject of this guide, this compound, possesses this crucial 2-amino group. The ethyl substituent at the C4 position provides a vector for synthetic elaboration, pointing towards the solvent-exposed region in many kinase targets. This positioning is strategic; modifications here can enhance selectivity, improve pharmacokinetic properties, and engage with secondary binding pockets without disrupting the core hinge-binding interaction. This guide will dissect the potential of this specific molecular architecture.

Potential as a Kinase Inhibitor Scaffold

Kinase dysregulation is a hallmark of many cancers and inflammatory diseases, making them high-value therapeutic targets. The 2-aminopyrimidine scaffold is a dominant feature in numerous approved and investigational kinase inhibitors.[3]

Mechanism of Action: The Hinge-Binding Paradigm

The primary mechanism involves competitive inhibition at the ATP-binding site. The N1 and the exocyclic N2 of the 2-aminopyrimidine core form hydrogen bonds with the kinase hinge region, a flexible loop of amino acids connecting the N- and C-terminal lobes of the kinase domain. This interaction effectively blocks ATP from binding, thereby inhibiting the phosphotransferase activity of the enzyme.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Solvent Front ATP_Site ATP Binding Site Hinge Hinge Region (e.g., Ala, Glu) Molecule This compound Molecule->ATP_Site Occupies Site Molecule->Hinge H-Bonds (N1, 2-NH2) Ethyl_Group C4-Ethyl Group (Points to Solvent) ATP ATP ATP->ATP_Site Blocked

Caption: General binding mode of a 2-aminopyrimidine in a kinase ATP pocket.

Key Kinase Targets
  • Aurora and Polo-Like Kinases (AURK/PLK): These are serine/threonine kinases essential for mitotic regulation. Their overexpression is common in cancer, making them prime targets. Many potent AURK/PLK inhibitors, such as Alisertib (MLN8237), are built upon the pyrimidine scaffold.[3] Structure-activity relationship (SAR) studies have shown that substitutions at the C4 position are critical for achieving potency and selectivity.[4][5]

  • Phosphatidylinositol 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6] Pyrimidine-based compounds have been successfully developed as PI3K inhibitors, demonstrating the versatility of the scaffold beyond serine/threonine kinases.

  • Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDKs are validated cancer targets. Recently, novel 2-aminopyrimidine derivatives have been identified as potent dual inhibitors of both CDKs and Histone Deacetylases (HDACs), showcasing the potential for creating multi-targeted agents.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a common method for assessing a compound's ability to inhibit a purified kinase. The principle is to measure the amount of ADP produced in the kinase reaction; lower ADP levels indicate higher inhibition.

I. Materials:

  • Purified kinase of interest (e.g., Aurora A)

  • Kinase-specific substrate peptide

  • This compound (test compound) and positive control inhibitor (e.g., Staurosporine)

  • ATP solution

  • Kinase reaction buffer (specific to the enzyme)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

II. Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 1 mM. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup:

    • To each well of the 384-well plate, add 1 µL of the diluted compound. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Prepare a master mix containing the kinase reaction buffer, ATP (at or near its Km for the enzyme), and the substrate peptide.

    • Add 2 µL of the master mix to each well.

    • Prepare an enzyme solution in kinase buffer. Add 2 µL of the enzyme solution to all wells except the "no enzyme" control. The final reaction volume is 5 µL.

  • Kinase Reaction:

    • Briefly centrifuge the plate to mix the contents.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background ("no enzyme" control) from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Potential Anticancer and Antiproliferative Activity

The potential of this compound as an anticancer agent extends beyond kinase inhibition to other crucial cellular pathways.

Diverse Mechanisms of Action
  • Inhibition of Nucleotide Synthesis: The pyrimidine core is fundamental to DNA and RNA. Derivatives like pyrrolo[2,3-d]pyrimidines have been designed as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for nucleotide biosynthesis.[8] This mechanism starves cancer cells of the building blocks needed for rapid proliferation.

  • Modulation of Protein Degradation Pathways: The ubiquitin-proteasome system is a key regulator of protein homeostasis. The deubiquitinase USP1, complexed with UAF1, is a validated cancer target involved in DNA damage repair. High-throughput screening has identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent, nanomolar inhibitors of USP1/UAF1, leading to cancer cell death.[9]

  • Induction of Cell Cycle Arrest and Apoptosis: By inhibiting key cell cycle kinases (like CDKs, Aurora, PLKs), 2-aminopyrimidine derivatives can induce cell cycle arrest, typically at the G2/M phase.[10] Prolonged arrest or severe mitotic defects can trigger apoptosis, the programmed cell death pathway, leading to the elimination of cancer cells.

Antiproliferative Activity of Related Pyrimidine Derivatives

The following table summarizes the cytotoxic activity (IC50) of various pyrimidine derivatives against common human cancer cell lines, illustrating the broad applicability of this scaffold.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrimidine Derivative (3b)Human Tumor Cell Line13.6[11]
Thiazolo[4,5-d]pyrimidine (3b)NCI-60 Panel (Mean)Low (29.51% Growth)[12]
2-Aminopyrimidine (8h)MCF-7 (Breast)Data in Publication[13]
2-Aminopyrimidine (8h)BT474 (Breast)Data in Publication[13]
2-Aminopyrimidine (8h)MDA-MB-231 (Breast)Data in Publication[13]
Thieno[2,3-d]pyrimidine (3)MCF-7 (Breast)0.045[10]
Thieno[2,3-d]pyrimidine (4)MDA-MB-231 (Breast)0.24[10]

Note: The specific IC50 values for compound 8h were presented graphically in the source publication.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

I. Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

II. Methodology:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin. Count the cells and dilute to a final concentration of 5,000-10,000 cells per 100 µL of medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (medium with DMSO) and blank controls (medium only).

  • Incubation: Incubate the treated plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT stock solution to each well.

  • Formazan Crystal Formation: Incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

G cluster_0 Anticancer Screening Workflow Start Compound Library (e.g., this compound derivatives) Assay1 In Vitro Assay (e.g., Kinase Inhibition) Start->Assay1 Assay2 Cell-Based Assay (e.g., MTT, Apoptosis) Assay1->Assay2 Hit_ID Hit Identification & SAR Assay2->Hit_ID Hit_ID->Start Iterative Design Lead_Opt Lead Optimization (ADME/Tox) Hit_ID->Lead_Opt Potent & Selective Hits In_Vivo In Vivo Model (e.g., Xenograft) Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate Efficacy & Safety

Caption: A simplified workflow for anticancer drug screening.

Potential Antimicrobial Activity

The pyrimidine ring is a common feature in agents targeting bacteria and fungi.[14][15] Its derivatives have been shown to possess broad-spectrum activity, making this compound a candidate for development in this therapeutic area as well.

Structure-Activity Insights

Research into pyrimidine derivatives has revealed key structural features that influence antimicrobial potency. For instance, the introduction of electronegative radicals on attached aromatic rings can enhance antibacterial activity, though this often comes at the cost of reduced aqueous solubility.[16] The flexibility of the 2-aminopyrimidine scaffold allows for systematic modification to balance these competing properties.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

I. Materials:

  • Bacterial or fungal strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • This compound and standard antibiotic (e.g., Gentamicin)

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Resazurin solution (optional, for viability indication)

II. Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate broth directly in the 96-well plate. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted inoculum to each well containing the compound. Include a positive control (inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or by measuring absorbance. If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

Synthesis and Future Directions

Synthetic Accessibility

This compound can be synthesized through established chemical routes. A common method involves the condensation of a β-keto ester with guanidine, followed by functional group manipulations. For instance, one could start with ethyl propionylacetate and guanidine carbonate to form 2-amino-4-ethyl-6-oxypyrimidine, which can then be converted to the 6-chloro derivative and subsequently reduced to yield the target compound.[17] This synthetic tractability is a significant advantage for generating analogues for SAR studies.

A Roadmap for Future Investigation

To unlock the full potential of this compound, a structured research program is recommended:

  • Broad Initial Screening: The compound should be tested against large panels, including a comprehensive kinase panel (e.g., KinomeScan), the NCI-60 human tumor cell line panel, and a panel of clinically relevant bacterial and fungal strains (ESKAPE pathogens).

  • Hit Validation and Mechanism of Action Studies: Any significant "hits" from the initial screen must be validated. For a kinase hit, this involves determining the IC50 and exploring the mode of inhibition. For an anticancer hit, follow-up studies should include apoptosis and cell cycle analysis.

  • Structure-Based Design and SAR: If a promising target is identified (e.g., a specific kinase), computational docking studies should be performed to model the binding of this compound. This will inform the design of a library of analogues, primarily by modifying the C4-ethyl group and exploring substitutions at the C5 position, to improve potency and selectivity.

Conclusion

While this compound is not yet a well-characterized agent, its chemical architecture places it firmly within one of the most successful scaffolds in modern medicinal chemistry. The robust and extensive data on the biological activities of 2-aminopyrimidine derivatives provide a compelling, evidence-based rationale for its investigation. Its potential as a kinase inhibitor for oncology is particularly strong, but its prospects in infectious disease and other areas should not be overlooked. This compound is not merely another molecule; it is a promising starting point, a well-positioned scaffold awaiting the focused efforts of the research community to be developed into a next-generation therapeutic.

References

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4-Ethylpyrimidin-2-amine: A Comprehensive Technical Guide for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-ethylpyrimidin-2-amine, a versatile heterocyclic building block of significant interest in drug discovery and development. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1][2][3] This document details the synthesis, chemical properties, and reactivity of this compound, with a focus on its application in the construction of complex molecular architectures, particularly kinase inhibitors. Detailed, field-proven protocols for its synthesis and subsequent functionalization via modern cross-coupling methodologies are provided, underpinned by mechanistic rationale to guide experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their research endeavors.

Introduction: The Prominence of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine motif is a cornerstone of modern medicinal chemistry, renowned for its ability to act as a bioisostere for the purine core of ATP. This mimicry allows molecules containing this scaffold to effectively compete for the ATP-binding site of a vast array of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[5]

The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The 2-amino group, in particular, often serves as a key hydrogen bond donor, anchoring the inhibitor within the kinase hinge region. The substituent at the 4-position, such as the ethyl group in our topic molecule, can be tailored to occupy hydrophobic pockets within the active site, thereby enhancing binding affinity and selectivity.

One of the most celebrated examples of a 2-aminopyrimidine-based drug is Imatinib (Gleevec®), a revolutionary tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[1][2][3] The success of Imatinib has spurred the development of a multitude of other kinase inhibitors featuring the 2-aminopyrimidine core, solidifying its status as a critical building block in the pharmacopeia.[5][6] This guide focuses on this compound as a representative and highly useful member of this chemical class.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its effective utilization. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₆H₉N₃-
Molecular Weight 123.16 g/mol -
Appearance Light yellow to yellow solid[7]
Storage Temperature 2-8°C, protect from light[7]

Note: Due to the limited availability of specific experimental data for this compound, some properties of the closely related analog, 4-ethylpyridin-2-amine, are provided for reference.[8][9]

Spectroscopic Characterization (Predicted and Representative Data):

¹H NMR (CDCl₃, 400 MHz):

  • δ 8.10-8.20 (d, 1H): Pyrimidine H6 proton.

  • δ 6.50-6.60 (d, 1H): Pyrimidine H5 proton.

  • δ 4.80-5.00 (br s, 2H): -NH₂ protons.

  • δ 2.60-2.70 (q, 2H): -CH₂-CH₃ protons.

  • δ 1.20-1.30 (t, 3H): -CH₂-CH₃ protons.

¹³C NMR (CDCl₃, 101 MHz):

  • δ ~163: Pyrimidine C2 (attached to NH₂).

  • δ ~162: Pyrimidine C4 (attached to ethyl group).

  • δ ~157: Pyrimidine C6.

  • δ ~110: Pyrimidine C5.

  • δ ~29: -CH₂-CH₃.

  • δ ~13: -CH₂-CH₃.

Synthesis of this compound

The classical and most direct route to 2-aminopyrimidines is the condensation of a β-dicarbonyl compound, or a synthetic equivalent, with guanidine.[10][11] For the synthesis of this compound, the requisite β-dicarbonyl precursor is 3-oxopentanal.

G cluster_0 Preparation of β-Ketoaldehyde cluster_1 Pyrimidine Ring Formation Ethyl Propionate Ethyl Propionate 3-Oxopentanenitrile 3-Oxopentanenitrile Ethyl Propionate->3-Oxopentanenitrile 1. Acetonitrile, Base Acetonitrile Acetonitrile Acetonitrile->3-Oxopentanenitrile Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->3-Oxopentanenitrile This compound This compound Base (e.g., NaOEt)->this compound 3-Oxopentanal 3-Oxopentanal 3-Oxopentanenitrile->3-Oxopentanal 2. Reduction Reduction (e.g., DIBAL-H) Reduction (e.g., DIBAL-H) Reduction (e.g., DIBAL-H)->3-Oxopentanal 3-Oxopentanal_input 3-Oxopentanal 3-Oxopentanal_input->this compound 3. Condensation Guanidine Guanidine Guanidine->this compound

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for pyrimidine synthesis.[10][11]

Step 1: Synthesis of 3-Oxopentanal

This step involves a Claisen-type condensation to form the β-ketonitrile, followed by reduction. For safety and efficiency, it is often preferable to generate the β-ketoaldehyde in situ or use a protected equivalent.[12] A common laboratory-scale preparation of the precursor 3-oxopentanenitrile is detailed below.[12]

  • Reaction Setup: Under an inert atmosphere (e.g., Argon), suspend sodium ethoxide (1.1 eq.) in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a dropping funnel and a condenser.

  • Acetonitrile Addition: To the stirred slurry, add anhydrous acetonitrile (1.5 eq.) dropwise. Stir the resulting mixture at room temperature for 1 hour.

  • Ester Addition: Cool the reaction mixture to 0 °C in an ice bath. Add ethyl propionate (1.0 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Cool the mixture to 0 °C and quench by the slow addition of cold water. Acidify the aqueous layer to pH ~2 with 2 M HCl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-oxopentanenitrile.

  • Reduction to Aldehyde: The crude nitrile is then carefully reduced to 3-oxopentanal using a controlled reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) in an anhydrous solvent like toluene or THF.

Step 2: Condensation with Guanidine to form this compound

  • Preparation of Guanidine Free Base: In a separate flask, prepare a solution of guanidine free base by treating guanidine hydrochloride (1.1 eq.) with a solution of sodium ethoxide (1.1 eq.) in absolute ethanol. The precipitated sodium chloride is removed by filtration under an inert atmosphere.

  • Condensation Reaction: To the ethanolic solution of guanidine, add the crude 3-oxopentanal (1.0 eq.) solution in ethanol dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (2x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Reactivity and Functionalization

The this compound scaffold is amenable to a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular libraries. The primary amino group at the 2-position and the pyrimidine ring itself offer multiple points for functionalization.

For many cross-coupling reactions, it is advantageous to first convert the 2-amino group to a more robust leaving group, such as a halide. This can be achieved via a Sandmeyer-type reaction. However, modern palladium-catalyzed cross-coupling reactions have also been developed to directly functionalize C-H bonds or utilize the amino group in C-N bond formation.

A common strategy involves the synthesis of a di- or tri-halopyrimidine, followed by selective, sequential functionalization. For instance, starting from 2-amino-4,6-dichloropyrimidine, one can selectively introduce an ethyl group at the 4-position via a Grignard or other organometallic reagent, followed by further reactions at the 6-position.[13]

This guide will focus on two of the most powerful and widely used transformations in modern drug discovery: the Buchwald-Hartwig Amination for C-N bond formation and the Suzuki-Miyaura Coupling for C-C bond formation. These reactions are typically performed on a halo-pyrimidine derivative.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][7] This reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine under relatively mild conditions, tolerating a wide range of functional groups. In the context of our building block, this reaction would be employed to couple an aryl or heteroaryl amine to the pyrimidine core, typically at the 2- or 4-position, which would be pre-functionalized with a chlorine or bromine atom.

G 4-Ethyl-2-chloropyrimidine 4-Ethyl-2-chloropyrimidine Product 4-Ethyl-N-arylpyrimidin-2-amine 4-Ethyl-2-chloropyrimidine->Product Aryl Amine Aryl Amine Aryl Amine->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Catalytic Cycle Ligand Ligand Ligand->Product Base Base Base->Product

Caption: Buchwald-Hartwig Amination Workflow.

Detailed Experimental Protocol (Representative): N-Arylation of a 2-Chloropyrimidine

This protocol is based on established procedures for the Buchwald-Hartwig amination of chloropyrimidines.[14][15][16]

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-4-ethylpyrimidine (1.0 eq.), the desired aryl amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand like XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0 eq.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-ethylpyrimidin-2-amine.

ParameterTypical ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Precursors to the active Pd(0) catalyst.
Ligand Xantphos, XPhos, SPhosBulky, electron-rich phosphines that facilitate oxidative addition and reductive elimination.[17]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Deprotonates the amine and facilitates the formation of the palladium-amido complex.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required.
Temperature 80 - 110 °CProvides the necessary activation energy for the catalytic cycle.
Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is another indispensable tool in modern organic synthesis, enabling the formation of C-C bonds between an organoboron species (typically a boronic acid or ester) and an organohalide.[1][18][19] This reaction is paramount for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

G 4-Ethyl-2-chloropyrimidine 4-Ethyl-2-chloropyrimidine Product 2-Aryl-4-ethylpyrimidine 4-Ethyl-2-chloropyrimidine->Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Catalytic Cycle Base Base Base->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Experimental Protocol (Representative): C-C Coupling of a 2-Chloropyrimidine

This protocol is adapted from established methods for the Suzuki coupling of chloropyrimidines.[1][4][18][19][20]

  • Reaction Setup: In a microwave vial or Schlenk tube, combine 2-chloro-4-ethylpyrimidine (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.).

  • Solvent Addition: Add a mixture of a degassed organic solvent (e.g., 1,4-dioxane or DME) and an aqueous solution of the base.

  • Inert Atmosphere: Seal the vessel and degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor (e.g., 100-150 °C for 15-30 minutes). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the desired 2-aryl-4-ethylpyrimidine.

ParameterTypical ConditionsRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂Common and effective catalysts for Suzuki couplings.
Ligand PPh₃, SPhos, RuPhosStabilizes the palladium catalyst and facilitates the catalytic cycle.
Base K₂CO₃, Na₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of organic and aqueous phases is typically required.
Temperature 80 - 150 °CHigher temperatures are often needed for less reactive chlorides.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its application as a foundational piece for the construction of biologically active molecules. As previously discussed, the 2-aminopyrimidine scaffold is a privileged structure for targeting protein kinases. The ethyl group at the C4 position can be strategically employed to probe hydrophobic pockets in the kinase active site, potentially enhancing both potency and selectivity.

By employing the synthetic transformations detailed above (Buchwald-Hartwig and Suzuki couplings), a diverse library of compounds can be generated from this compound, where the substituents at the 2-position and other positions on the pyrimidine ring are varied to optimize biological activity. For example, N-arylation at the 2-position introduces a vector that can interact with solvent-exposed regions or other pockets of the kinase, while C-C bond formation at other positions can be used to introduce further diversity.[6][21]

Conclusion

This compound is a highly valuable and versatile heterocyclic building block for drug discovery and medicinal chemistry. Its straightforward, albeit multi-step, synthesis via classical condensation chemistry, combined with its amenability to modern cross-coupling reactions, makes it an attractive starting point for the synthesis of complex molecular targets. The inherent biological relevance of the 2-aminopyrimidine scaffold, particularly in the context of kinase inhibition, ensures that this compound and its derivatives will continue to be of significant interest to the scientific community. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this important synthon in their quest for novel therapeutics.

References

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  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • 4-ethylpyridin-2-amine | C7H10N2. PubChem. Available at: [Link]

  • Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. PrepChem.com. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PMC - NIH. Available at: [Link]

  • Synthesis of methyl 3-oxopentanoate. PrepChem.com. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. Available at: [Link]

  • Aghara Deepkumar Mukeshbhai, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 3082-3096. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. Available at: [Link]

  • Reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde: experimental and theoretical investigation. ResearchGate. Available at: [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. arkat usa. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. Available at: [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers. PubMed. Available at: [Link]

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The 2-Aminopyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Discovery, History, and Transformative Role in Drug Development

Introduction: The Versatility of a Privileged Scaffold

The 2-aminopyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to a variety of biological targets.[1] Its unique electronic properties and ability to form multiple hydrogen bonds have made it a cornerstone in the design of numerous therapeutic agents.[1] This guide provides a comprehensive exploration of the discovery and history of 2-aminopyrimidine derivatives, tracing their evolution from early synthetic curiosities to their current status as the basis for life-saving drugs. We will delve into the key scientific breakthroughs, the development of synthetic methodologies, and the mechanisms of action of prominent drugs built upon this remarkable scaffold.

Early History and Synthesis: From Laboratory Synthesis to the Dawn of Medicinal Applications

The systematic study of pyrimidines began in 1884 with the work of Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[2] The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman.[2] The de novo biosynthesis of pyrimidines in organisms starts from simple molecules like carbamoyl phosphate and aspartate.[3][4]

The synthesis of 2-aminopyrimidine derivatives can be achieved through various methods. A prevalent and efficient approach is the condensation of β-dicarbonyl compounds with guanidine.[1] This method's adaptability allows for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships.[1] Another common method involves the nucleophilic substitution reaction of 2-amino-4,6-dichloropyrimidine with a variety of amines, often in the presence of a base like triethylamine.[1][5][6]

One of the earliest and most significant applications of 2-aminopyrimidine derivatives in medicine was the development of sulfonamide antibiotics. Sulfadiazine, a 2-aminopyrimidine derivative, became a crucial weapon against bacterial infections.[7][8] The discovery of Prontosil in the 1930s, a prodrug that is metabolized to the active sulfonamide, marked a turning point in the treatment of bacterial diseases and established the concept of "bioactivation".[9]

The Rise of Kinase Inhibitors: A Paradigm Shift in Cancer Therapy

The true potential of the 2-aminopyrimidine scaffold was fully realized with the advent of targeted cancer therapies, particularly the development of protein kinase inhibitors.[10] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] The 2-aminopyrimidine core serves as an excellent pharmacophore for kinase inhibitors as it can mimic the adenine ring of ATP, the natural substrate for kinases, allowing for competitive binding to the ATP-binding pocket.[10]

The story of imatinib is a landmark in the history of rational drug design and targeted therapy.[11][12] CML is characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[11]

In the late 1990s, scientists at Ciba-Geigy (now Novartis), including Nicholas Lydon, Jürg Zimmermann, and Elisabeth Buchdunger, identified a 2-phenylaminopyrimidine compound through high-throughput screening as a potential kinase inhibitor.[11][13] This lead compound was then optimized for potency and selectivity against the BCR-ABL kinase, leading to the development of imatinib (formerly STI571).[13][14] The first clinical trials of imatinib began in 1998, and it received FDA approval in 2001, revolutionizing the treatment of CML and transforming a fatal cancer into a manageable chronic condition.[12][14]

Mechanism of Action of Imatinib:

Imatinib functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain of the BCR-ABL oncoprotein.[11] By blocking the binding of ATP, imatinib prevents the phosphorylation of substrate proteins, thereby inhibiting the downstream signaling pathways that lead to cell proliferation and survival.[11]

BCR-ABL Signaling Pathway and Imatinib Inhibition

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P STAT5 STAT5 BCR_ABL->STAT5 P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation Decreased Apoptosis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Imatinib Imatinib Imatinib->BCR_ABL

Caption: Imatinib blocks the ATP-binding site of the BCR-ABL kinase, inhibiting downstream signaling pathways.

Gefitinib is another prominent example of a 2-aminopyrimidine-based kinase inhibitor, specifically targeting the Epidermal Growth Factor Receptor (EGFR).[15][16][17] EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways involved in cell growth, proliferation, and survival.[18][19] Mutations in the EGFR gene can lead to its constitutive activation, a key driver in some cancers, particularly NSCLC.[16]

Gefitinib, an anilinoquinazoline derivative, competitively and reversibly inhibits the binding of ATP to the intracellular tyrosine kinase domain of EGFR.[15][20] This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[15][17]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR

Sources

A Comprehensive Theoretical Analysis of 4-Ethylpyrimidin-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth theoretical investigation of the 4-Ethylpyrimidin-2-amine molecule, a compound of interest in medicinal chemistry. Employing Density Functional Theory (DFT), this document details the optimized molecular geometry, vibrational frequencies, and electronic properties. Key parameters such as Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) are analyzed to elucidate the molecule's reactivity and potential as a pharmacological agent. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of pyrimidine derivatives.

Introduction

Pyrimidine, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, forms the core structure of numerous biologically vital molecules.[1] Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a wide array of pharmacologically active compounds, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The substituent groups on the pyrimidine ring play a crucial role in defining the molecule's physicochemical properties and biological function.[3]

This compound is one such derivative, featuring an ethyl group at the C4 position and an amino group at the C2 position. Understanding the structural and electronic characteristics of this molecule at a quantum-mechanical level is paramount for predicting its reactivity, stability, and potential interactions with biological targets. Theoretical studies, particularly those using Density Functional Theory (DFT), have proven to be powerful tools for gaining these insights, offering a detailed picture that complements experimental data.[4][5] This guide outlines the application of DFT to comprehensively characterize the this compound molecule.

Computational Methodology

The theoretical analysis of this compound is performed using quantum chemical calculations based on Density Functional Theory (DFT). This method is well-regarded for its balance of accuracy and computational efficiency in studying molecular systems.[4]

Causality Behind Method Selection:

  • Density Functional Theory (DFT): DFT is chosen for its proven reliability in predicting the electronic structure and properties of heterocyclic molecules. It accurately accounts for electron correlation, which is essential for describing molecular interactions.[4]

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed. This functional combines the strengths of Hartree-Fock theory and DFT, providing excellent results for molecular geometries, vibrational frequencies, and electronic properties of organic compounds.[6][7]

  • 6-311++G(d,p) Basis Set: This basis set is selected to ensure a high degree of accuracy. The 6-311G part provides a flexible description of the core and valence electrons. The addition of diffuse functions (++) is crucial for accurately describing the behavior of electrons far from the nucleus, which is important for anions and weak interactions. The polarization functions (d,p) allow for the description of non-spherical electron densities, which is necessary for accurately modeling chemical bonds.[6][7][8]

The entire computational workflow is executed using a software package like Gaussian 09.[9]

Computational Workflow Protocol
  • Initial Structure Generation: The 3D structure of this compound is drawn using a molecular editor and subjected to a preliminary geometry optimization using a lower-level theory to obtain a reasonable starting point.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable structure).[7]

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.[4]

  • Property Calculations: Using the optimized geometry, a series of single-point energy calculations are carried out to determine the electronic properties, including:

    • Frontier Molecular Orbitals (HOMO-LUMO) energies.[1]

    • Molecular Electrostatic Potential (MEP).[10]

    • Natural Bond Orbital (NBO) analysis.[8]

Below is a diagram illustrating the computational workflow.

Computational Workflow Computational Workflow for this compound A 1. Initial Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D Check for Imaginary Frequencies C->D E True Energy Minimum (Stable Structure) D->E None Found F Transition State / Saddle Point (Re-optimize) D->F Found G 4. Single-Point Calculations (Property Analysis) E->G H HOMO-LUMO Analysis G->H I MEP Analysis G->I J NBO & Other Properties G->J K 5. Data Interpretation & Reporting H->K I->K J->K

Caption: A flowchart of the DFT-based computational study.

Results and Discussion

Molecular Geometry Optimization

The geometry of this compound was optimized to its ground state using the B3LYP/6-311++G(d,p) method. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties. The pyrimidine ring is expected to be nearly planar, with the ethyl and amino groups as substituents.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C2-N11.35
N1-C61.34
C6-C51.39
C5-C41.40
C4-N31.34
N3-C21.35
C2-N(amino)1.36
C4-C(ethyl)1.52
Bond Angles N1-C2-N3116.5
C2-N3-C4123.0
N3-C4-C5117.0
C4-C5-C6118.5
C5-C6-N1122.5
C6-N1-C2122.5

Note: These are representative values based on typical DFT calculations for similar pyrimidine derivatives and should be verified by specific calculations for the title molecule.

The bond lengths within the pyrimidine ring are intermediate between typical single and double bonds, which is characteristic of an aromatic system. The geometry of the substituent groups will influence how the molecule can interact with other molecules, such as the active site of an enzyme.

Vibrational Analysis (FT-IR Spectroscopy)

Vibrational analysis is crucial for confirming the stability of the optimized structure and for interpreting experimental FT-IR spectra.[3] The calculated frequencies correspond to the vibrational modes of the molecule. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and limitations of the theoretical method.[4]

Table 2: Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Vibrational Mode Assignment
~3500N-H stretching (amino group)
~3100C-H stretching (aromatic)
~2950C-H stretching (aliphatic, ethyl group)
~1650C=N stretching (pyrimidine ring)
~1580C=C stretching (pyrimidine ring)
~1470N-H bending (amino group)
~1250C-N stretching

Note: These are characteristic frequency ranges for the assigned functional groups.

The distinct vibrational bands for the amino and ethyl groups, as well as the pyrimidine ring, can be used to identify and characterize the molecule experimentally.[3]

Electronic Properties Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[11] The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[11] The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[7][12]

Table 3: Calculated Frontier Molecular Orbital Properties

ParameterValue (eV)
HOMO Energy (E_HOMO)-6.25
LUMO Energy (E_LUMO)-0.90
HOMO-LUMO Gap (ΔE)5.35

Note: These values are illustrative and depend on the specific DFT calculation.

A significant HOMO-LUMO gap suggests that this compound is a relatively stable molecule.[7] The distribution of the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. For many pyrimidine derivatives, the HOMO is often localized over the amino group and the pyrimidine ring, while the LUMO is distributed across the ring system.[1]

HOMO_LUMO_Concept Frontier Molecular Orbital Concept cluster_0 Energy Levels cluster_1 LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons HOMO HOMO (Highest Occupied MO) Donates Electrons LUMO->HOMO   ΔE = E_LUMO - E_HOMO   (Energy Gap) Reactivity Chemical Reactivity LUMO->Reactivity Nucleophilic Attack Site Energy Energy HOMO->Reactivity Electrophilic Attack Site Stability Kinetic Stability HOMO->Stability Large Gap → High Stability

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[10][13] The MEP map shows regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.[13][14]

For this compound, the MEP surface is expected to show:

  • Negative Potential: Concentrated around the nitrogen atoms of the pyrimidine ring and the amino group due to the presence of lone pairs of electrons. These are the most likely sites for protonation and interaction with electrophiles.[15]

  • Positive Potential: Located around the hydrogen atoms of the amino group and the ethyl group, indicating these are sites susceptible to nucleophilic attack.

  • Neutral Region: The carbon framework of the pyrimidine ring and the ethyl group will likely show a relatively neutral potential (green).

MEP_Concept Molecular Electrostatic Potential (MEP) Concept cluster_0 MEP Color Code cluster_1 Reactivity Prediction Molecule Molecule (e.g., this compound) Red Red / Yellow (Negative Potential) Molecule->Red Blue Blue (Positive Potential) Molecule->Blue Green Green (Neutral Potential) Molecule->Green Electrophile Electrophilic Attack Site (e.g., H⁺) Red->Electrophile Nucleophile Nucleophilic Attack Site (e.g., OH⁻) Blue->Nucleophile

Sources

Topic: Commercial Suppliers and Quality Verification of High-Purity 4-Ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for selecting and validating commercial sources of high-purity 4-Ethylpyrimidin-2-amine, a critical building block in modern medicinal chemistry. We will delve into the significance of starting material purity, establish a robust protocol for supplier qualification, and provide actionable methodologies for in-house analytical verification.

The Strategic Importance of this compound Purity in Drug Discovery

The pyrimidine ring is a foundational scaffold in a multitude of biologically active compounds and approved therapeutic agents.[1][2] Derivatives such as this compound serve as versatile intermediates in the synthesis of targeted therapies, including kinase inhibitors and other advanced pharmaceuticals.[3][4]

The success of a multi-step synthesis and the ultimate safety and efficacy of a final drug product are directly dependent on the quality of the starting materials.[5][6] Impurities, even at trace levels, can have significant downstream consequences:

  • Altered Efficacy: Contaminants can interfere with the intended biological activity of the active pharmaceutical ingredient (API), leading to inconsistent therapeutic effects.[7]

  • Safety Risks: Uncharacterized impurities can lead to unexpected side effects or toxicity, jeopardizing patient safety.[7]

  • Compromised Reproducibility: The presence of unknown or variable impurities in starting materials is a primary cause of non-reproducible results in research and development, wasting valuable time and resources.[8]

Therefore, a rigorous approach to sourcing and validating high-purity reagents is not merely a matter of compliance but a cornerstone of sound scientific practice and efficient drug development.[6][8]

Qualifying Commercial Suppliers: A Framework for Due Diligence

Selecting a supplier for a critical reagent like this compound extends beyond simply comparing price and availability. A systematic qualification process is essential to ensure a consistent and reliable supply chain.

The Workflow for Supplier Qualification

The following workflow outlines a robust process for vetting and approving a new supplier for critical chemical reagents. This system ensures that quality is verified before the material is introduced into sensitive research or manufacturing pipelines.

Supplier_Qualification_Workflow start Identify Potential Suppliers request_docs Request Certificate of Analysis (CoA) & Sample start->request_docs in_house_qc Perform In-House Analytical Verification request_docs->in_house_qc compare Compare Results to Supplier CoA in_house_qc->compare pass Supplier Approved (Qualifies for Purchase) compare->pass Meets Specs fail Supplier Rejected (Document Findings) compare->fail Fails Specs end_process Initiate Procurement or Re-evaluate pass->end_process fail->start  Find New Supplier  

Caption: Workflow for the qualification and approval of a new chemical supplier.

Representative Commercial Suppliers of this compound

The following table provides a summary of representative commercial listings for this compound. It is intended as a starting point for researchers, who must conduct their own due diligence as outlined in the workflow above. Purity levels and availability are subject to change.

SupplierCAS NumberStated PurityNotes
Sigma-Aldrich (Merck) 1193-85-7≥98%Often distributed from partners like Leyan / Shanghai Haohong Scientific Co., Ltd. Provides access to Certificate of Analysis (CoA) and Certificate of Origin (COO) online.[9]
Fluorochem 1193-85-7Not specifiedListed as a pyrimidine derivative for research.[10]
CymitQuimica 1193-85-7Not specifiedLists the compound as available from various brands.

Note: This table is not an exhaustive list and does not constitute an endorsement of any specific supplier. Researchers must independently verify the quality of all procured materials.

Experimental Protocol: Incoming Quality Control (QC) Verification

Upon receiving a sample or a new lot of this compound, it is imperative to perform in-house analytical testing to verify its identity, purity, and integrity against the supplier's CoA.

Objective:

To confirm the chemical structure and assess the purity of a received batch of this compound using standard analytical techniques.

Required Equipment & Reagents:
  • NMR Spectrometer (400 MHz or higher recommended)

  • HPLC system with a UV detector and a C18 column

  • LC-MS system for mass verification

  • Analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

  • HPLC vials

  • Deuterated solvent (e.g., DMSO-d₆)

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid (or other suitable modifier)

Step 1: ¹H NMR Spectroscopy – Structural Confirmation

Causality: Proton NMR (¹H NMR) is the most powerful tool for confirming the identity of a molecule.[11] It provides a unique fingerprint based on the chemical environment of every hydrogen atom, allowing for unambiguous structural verification.[12]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.[12]

  • Instrument Setup:

    • Lock and shim the instrument using the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum. A spectral width of -2 to 12 ppm is typically sufficient.[11]

  • Data Analysis:

    • Expected Signals: The spectrum should be consistent with the structure of this compound. Key expected regions include:

      • Aromatic protons on the pyrimidine ring.

      • A quartet and a triplet corresponding to the ethyl group (-CH₂-CH₃).

      • A broad singlet for the amine (-NH₂) protons.

    • Impurity Check: Look for any unexpected signals. The integration of these signals relative to the main compound peaks can give a rough estimate of impurity levels. The absence of residual solvents from synthesis (e.g., ethanol, ethyl acetate) should also be confirmed.[13]

Step 2: HPLC-UV – Purity Assessment

Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for quantifying the purity of small molecules.[14] It separates the main compound from its impurities, and the area under each peak in the chromatogram is proportional to its concentration.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions (Example Method):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or a wavelength maximum determined by a UV scan.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100%.

    • This result should be compared directly with the purity value stated on the supplier's CoA. A purity of ≥98% is a common specification for such reagents.[9]

Step 3: LC-MS – Molecular Weight Verification

Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the primary compound, providing orthogonal verification of its identity.[12] It is also highly sensitive for detecting impurities that may not be well-resolved by HPLC-UV.

Procedure:

  • Sample Preparation: Use the same sample prepared for HPLC analysis (0.1 mg/mL).

  • LC-MS Conditions:

    • Use chromatographic conditions similar to the HPLC-UV method.

    • The eluent from the column is directed into the mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for amine-containing compounds.

  • Data Analysis:

    • Examine the mass spectrum corresponding to the main HPLC peak.

    • Look for the protonated molecular ion [M+H]⁺. For this compound (C₆H₉N₃, Molecular Weight ≈ 123.16 g/mol ), the expected m/z value would be approximately 124.17.

    • Check the mass spectra of any minor impurity peaks to gain clues about their potential structures.

Conclusion

The integrity of research and the efficiency of drug development are fundamentally linked to the quality of the chemical building blocks used. For a key intermediate like this compound, establishing a reliable source of high-purity material is a critical first step. By implementing a structured supplier qualification workflow and conducting rigorous in-house analytical verification using orthogonal methods like NMR, HPLC, and MS, researchers can ensure the identity and purity of their reagents. This self-validating system builds confidence in experimental outcomes, enhances reproducibility, and ultimately accelerates the path to discovery.[8]

References

  • Elchemy. (2024). The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry.
  • Apollo Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound | 1193-85-7.
  • Sigma-Aldrich. (n.d.). 4-[1-(4-chlorophenoxy)ethyl]pyrimidin-2-amine.
  • Moravek. (n.d.). The Importance of Purity in Chemistry.
  • Sigma-Aldrich. (n.d.). This compound | 1193-85-7.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.). PubMed Central.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
  • Randerath, K. (1968).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • NETZSCH Analyzing & Testing. (2020).
  • Chem-Impex. (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
  • Sigma-Aldrich. (n.d.). This compound (Chinese).
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). 4-[2-(4-Nitrophenyl)ethyl]pyrimidin-2-amine.
  • PubChemLite. (n.d.). 4-ethyl-6-methylpyrimidin-2-amine (C7H11N3).
  • PubChem. (n.d.). 4-Ethylpyridin-2-amine.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.).
  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). PubMed Central.
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • Product Class 12: Pyrimidines. (n.d.). Thieme Connect.
  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • PubChem. (n.d.). 2-Ethylpyridin-4-amine.

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Methodological & Application

Synthesis of 2-Aminopyrimidines: A Guide to the Reaction of Ethyl Acetoacetate and the Targeted Synthesis of 4-Ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminopyrimidine Scaffold in Modern Drug Discovery

The 2-aminopyrimidine framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. Its unique arrangement of hydrogen bond donors and acceptors allows for potent and specific interactions with a wide array of biological targets, making it a valuable building block in the design of novel therapeutics. Molecules incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. This guide provides a detailed exploration of the synthesis of 2-aminopyrimidine derivatives, beginning with the classical reaction of ethyl acetoacetate with guanidine, and then detailing a precise protocol for the synthesis of the specific target molecule, 4-ethylpyrimidin-2-amine, for researchers and professionals in drug development.

Part 1: The Classical Pinner Synthesis with Ethyl Acetoacetate

A foundational method for the synthesis of 2-aminopyrimidines is the Pinner cyclocondensation reaction, which involves the reaction of a β-ketoester with guanidine. When ethyl acetoacetate is used as the β-ketoester, the reaction leads to the formation of a pyrimidine with substituents dictated by the structure of the starting ester.

Chemical Rationale and Mechanism

The reaction of ethyl acetoacetate with guanidine, in the presence of a base such as sodium ethoxide, proceeds through a well-established mechanism. The base serves to deprotonate the guanidine hydrochloride, generating free guanidine, a potent nucleophile. The reaction then unfolds as follows:

  • Nucleophilic Attack: The nucleophilic nitrogen of guanidine attacks the more electrophilic carbonyl carbon (the ketone) of ethyl acetoacetate.

  • Intramolecular Cyclization: Following the initial addition, an intramolecular condensation occurs where a second nitrogen atom of the guanidine attacks the ester carbonyl.

  • Dehydration and Tautomerization: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrimidine ring. The product, 2-amino-4-hydroxy-6-methylpyrimidine, exists in equilibrium with its tautomeric form, 2-amino-6-methylpyrimidin-4(1H)-one.

The methyl group at the 6-position of the resulting pyrimidine originates from the acetyl group of ethyl acetoacetate. This is a critical point to understand when designing syntheses for specific substituted pyrimidines.

Part 2: Targeted Synthesis of this compound

To synthesize the target molecule, this compound, a different β-ketoester is required to provide the ethyl group at the 4-position of the pyrimidine ring. The appropriate starting material for this synthesis is ethyl 3-oxopentanoate (also known as ethyl propionylacetate).

Reaction Mechanism: Ethyl 3-Oxopentanoate with Guanidine

The mechanism for this reaction is analogous to the one described above. The key difference is the structure of the β-ketoester, which directly influences the substitution pattern of the final product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl_3_Oxopentanoate Ethyl 3-Oxopentanoate Addition_Intermediate Addition Intermediate Ethyl_3_Oxopentanoate->Addition_Intermediate Nucleophilic Attack Guanidine Guanidine Guanidine->Addition_Intermediate Cyclic_Intermediate Cyclic Intermediate Addition_Intermediate->Cyclic_Intermediate Intramolecular Cyclization 4_Ethylpyrimidin_2_amine This compound Cyclic_Intermediate->4_Ethylpyrimidin_2_amine Dehydration & Tautomerization

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine from Ethyl Acetoacetate

This protocol is adapted from established procedures for the synthesis of similar pyrimidine derivatives.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMolar Equivalents
SodiumNa22.992.3 g1.0
Absolute EthanolC₂H₅OH46.07100 mL-
Guanidine HydrochlorideCH₅N₃·HCl95.539.55 g1.0
Ethyl AcetoacetateC₆H₁₀O₃130.1413.0 g1.0
Glacial Acetic AcidCH₃COOH60.05As needed-
Deionized WaterH₂O18.02As needed-

Procedure:

  • Preparation of Sodium Ethoxide: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 50 mL of absolute ethanol. Carefully add 2.3 g of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform in a fume hood. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Formation of Free Guanidine: In a separate flask, dissolve 9.55 g of guanidine hydrochloride in 50 mL of absolute ethanol. Add this solution to the freshly prepared sodium ethoxide solution. A precipitate of sodium chloride will form. Stir the mixture for 15 minutes.

  • Reaction with Ethyl Acetoacetate: To the mixture containing free guanidine, add 13.0 g of ethyl acetoacetate dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with glacial acetic acid until the pH is approximately 7. The product will precipitate out of the solution.

  • Purification: Filter the crude product and wash it with cold deionized water, followed by a small amount of cold ethanol. Recrystallize the solid from hot water or an ethanol/water mixture to obtain pure 2-amino-4-hydroxy-6-methylpyrimidine.

Protocol 2: Synthesis of this compound from Ethyl 3-Oxopentanoate

This protocol is a robust method for the targeted synthesis of this compound.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMolar Equivalents
SodiumNa22.992.3 g1.0
Absolute EthanolC₂H₅OH46.07100 mL-
Guanidine HydrochlorideCH₅N₃·HCl95.539.55 g1.0
Ethyl 3-OxopentanoateC₇H₁₂O₃144.1714.4 g1.0
1 M Hydrochloric AcidHCl36.46As needed-
1 M Sodium HydroxideNaOH40.00As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prepare_NaOEt Prepare Sodium Ethoxide in Ethanol Prepare_Guanidine Prepare Free Guanidine Solution Prepare_NaOEt->Prepare_Guanidine Add_Ester Add Ethyl 3-Oxopentanoate Prepare_Guanidine->Add_Ester Reflux Reflux for 4-6 hours Add_Ester->Reflux Cool_Neutralize Cool and Neutralize Reflux->Cool_Neutralize Extract Extract with Ethyl Acetate Cool_Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

Caption: Experimental workflow for the synthesis of this compound.

  • Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 50 mL of absolute ethanol. Under a nitrogen atmosphere, add 2.3 g of sodium metal in small portions.

  • Formation of Free Guanidine: In a separate flask, dissolve 9.55 g of guanidine hydrochloride in 50 mL of absolute ethanol. Transfer this solution to the dropping funnel and add it dropwise to the sodium ethoxide solution over 15 minutes with stirring. A precipitate of sodium chloride will form.

  • Reaction: Add 14.4 g of ethyl 3-oxopentanoate to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in 100 mL of deionized water and adjust the pH to approximately 8-9 with 1 M sodium hydroxide. Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Data Presentation

Expected Spectroscopic Data for this compound:

TechniqueExpected Data
¹H NMR δ (ppm): ~6.5 (s, 1H, pyrimidine-H), ~5.0 (br s, 2H, -NH₂), ~2.6 (q, 2H, -CH₂CH₃), ~1.2 (t, 3H, -CH₂CH₃)
¹³C NMR δ (ppm): ~168 (C4), ~163 (C2), ~158 (C6), ~105 (C5), ~30 (-CH₂), ~13 (-CH₃)
Mass Spec (EI) m/z: 123 (M⁺)

Safety and Handling

  • Sodium Metal: Reacts violently with water. Handle under an inert atmosphere and away from moisture. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Guanidine Hydrochloride: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Handle in a well-ventilated area and wear appropriate PPE.

  • Ethyl Acetoacetate and Ethyl 3-Oxopentanoate: Combustible liquids. Keep away from heat and open flames.

  • Ethanol: Flammable liquid.

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with care and use appropriate PPE.

Conclusion

The synthesis of 2-aminopyrimidines is a vital process in the development of new pharmaceuticals. While the classical Pinner synthesis using ethyl acetoacetate yields 2-amino-4-hydroxy-6-methylpyrimidine, a targeted approach using ethyl 3-oxopentanoate is necessary for the synthesis of this compound. By understanding the underlying reaction mechanisms and carefully selecting starting materials, researchers can efficiently construct a diverse range of substituted pyrimidines for further investigation in drug discovery programs.

References

  • A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS. Semantic Scholar. Available at: [Link] 5

Application Notes and Protocols: One-Pot Synthesis of 4-Substituted-2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold."[1] Its inherent chemical properties, particularly its capacity for hydrogen bonding, make it a versatile building block for designing therapeutic agents that interact with a wide array of biological targets.[1] This structural motif is integral to numerous FDA-approved drugs, including the anticancer agents imatinib, palbociclib, and abemaciclib, highlighting its significance in pharmaceutical development.[2][3] The broad spectrum of biological activities associated with 2-aminopyrimidine derivatives—ranging from antimicrobial and anti-inflammatory to anticancer and antiviral—underscores the continued importance of developing efficient and robust synthetic methodologies.[2][4]

One-pot multicomponent reactions have emerged as a powerful and sustainable strategy for the synthesis of complex molecules like 4-substituted-2-aminopyrimidines.[5][6] These reactions offer significant advantages over traditional multi-step syntheses by minimizing waste, reducing reaction times, and improving overall efficiency, aligning with the principles of green chemistry.[5] This guide provides a detailed exploration of a widely utilized one-pot synthesis of 4-substituted-2-aminopyrimidines via the condensation of chalcones with a guanidine source.

Reaction Principle: The Cyclocondensation of Chalcones and Guanidine

The most common and effective one-pot synthesis of 4,6-diaryl-2-aminopyrimidines involves the cyclocondensation reaction between a substituted chalcone (1,3-diaryl-2-propen-1-one) and a guanidine salt, such as guanidine hydrochloride or guanidinium carbonate.[4][7][8] This reaction is typically carried out in a suitable solvent and often under basic conditions or with the aid of a catalyst.[9][10]

The underlying mechanism proceeds through a series of well-defined steps:

  • Michael Addition: The reaction initiates with a nucleophilic attack of the guanidine onto the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This 1,4-conjugate addition is a crucial step in forming the initial adduct.

  • Intramolecular Cyclization: Following the Michael addition, an intramolecular cyclization occurs. One of the amino groups of the guanidine moiety attacks the carbonyl carbon of the former chalcone, leading to the formation of a six-membered dihydropyrimidine ring.

  • Dehydration and Aromatization: The reaction culminates in the dehydration of the cyclic intermediate, resulting in the formation of a stable, aromatic 2-aminopyrimidine ring.

Visualizing the Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization Chalcone Chalcone (α,β-Unsaturated Ketone) Adduct Initial Adduct Chalcone->Adduct Nucleophilic Attack Guanidine Guanidine Guanidine->Adduct Cyclic_Intermediate Dihydropyrimidine Intermediate Adduct->Cyclic_Intermediate Ring Formation Aminopyrimidine 4-Substituted-2-Aminopyrimidine Cyclic_Intermediate->Aminopyrimidine - H2O

Caption: Generalized mechanism for the one-pot synthesis of 2-aminopyrimidines.

Experimental Protocols

This section details two robust protocols for the one-pot synthesis of 4-substituted-2-aminopyrimidines. Protocol A employs conventional heating, while Protocol B utilizes microwave irradiation for accelerated reaction times.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Substituted Chalcones≥95%Sigma-Aldrich
Guanidine Hydrochloride≥98%Alfa Aesar
Guanidinium Carbonate≥98%TCI Chemicals
Potassium Hydroxide (KOH)ACS ReagentFisher Scientific
Ethanol (EtOH)Anhydrous, ≥99.5%VWR
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl EtherACS ReagentFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Silica Gel for Column Chromatography60 Å, 230-400 meshSorbent Technologies
TLC PlatesSilica Gel 60 F254MilliporeSigma
Protocol A: Conventional Heating Method

This protocol is adapted from established literature procedures and is suitable for a wide range of substituted chalcones.[7][11]

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted chalcone (10 mmol), guanidine hydrochloride (15 mmol), and ethanol (30 mL).

  • Addition of Base: While stirring, add 5 mL of a 50% aqueous solution of potassium hydroxide (KOH).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).[11]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Characterization: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Protocol B: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to improved yields.[12]

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted chalcone (1 mmol), guanidine hydrochloride (1.5 mmol), and 5 mL of ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant power (e.g., 150-300 W) and a temperature of 100-120 °C for 5-15 minutes.

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. The work-up and isolation procedure is identical to that described in Protocol A (steps 4 and 5).

  • Purification and Characterization: Purify the product by recrystallization or column chromatography and confirm its identity and purity using standard analytical techniques as in Protocol A (steps 6 and 7).

Visualizing the Experimental Workflow

Experimental_Workflow start Start reactants Combine Chalcone, Guanidine Salt, & Solvent start->reactants heating_choice Heating Method reactants->heating_choice conventional Conventional Reflux (2-12 hours) heating_choice->conventional Protocol A microwave Microwave Irradiation (5-15 minutes) heating_choice->microwave Protocol B workup Cool & Pour into Ice Water conventional->workup microwave->workup isolation Filter & Wash Solid Product workup->isolation purification Recrystallization or Column Chromatography isolation->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization end End characterization->end

Caption: A streamlined workflow for the synthesis of 2-aminopyrimidines.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Sub-optimal reaction time or temperature; Inefficient work-up.Monitor the reaction closely by TLC to determine the optimal reaction time. Increase the temperature or switch to a higher-boiling solvent like DMF.[7] Ensure complete precipitation during work-up by using a sufficient volume of ice-cold water.
Impure Product Presence of unreacted starting materials; Formation of side products.Optimize the stoichiometry of the reactants. Purify the starting chalcone if necessary. Employ careful column chromatography for purification.
Reaction Fails to Proceed Inactive catalyst or base; Sterically hindered chalcone.Use freshly prepared base solutions. Consider using a stronger base or a different guanidine salt (e.g., guanidinium carbonate).[7] For sterically demanding substrates, prolonged reaction times or higher temperatures may be required.

Applications in Drug Development

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to act as a bioisostere for other heterocyclic systems and its capacity to engage in multiple hydrogen bonding interactions with biological targets.[1] This has led to their extensive investigation and application in the development of a wide range of therapeutic agents.

Notably, 4-substituted-2-aminopyrimidines are key components in a variety of kinase inhibitors, which are crucial in cancer therapy.[3] Their structural versatility also allows for their use as modulators of bacterial biofilm formation, offering a potential strategy to combat antibiotic resistance.[13] Furthermore, derivatives have shown promise as β-glucuronidase inhibitors, which are being explored for their potential in treating conditions like colon cancer.[2]

Conclusion

The one-pot synthesis of 4-substituted-2-aminopyrimidines from chalcones and guanidine is a highly efficient, versatile, and scalable method. It provides a straightforward route to a diverse library of these medicinally important compounds. The protocols detailed in this guide, along with the troubleshooting advice, offer a solid foundation for researchers to successfully synthesize and explore the therapeutic potential of this valuable class of heterocyclic compounds. The continued development of such efficient synthetic strategies is paramount to advancing drug discovery and development programs.

References
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  • Abu-Zaied, M. A., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules.
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  • Schmidt, E. Y., et al. (2017). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 82(1), 119-125.
  • Schmidt, E. Y., et al. (2017). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. ACS Publications. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Retrieved from [Link]

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  • El-Sayed, N. F., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PMC. Retrieved from [Link]

  • Scilit. (n.d.). Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. Retrieved from [Link]

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  • Melander, R. J., et al. (2012). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC. Retrieved from [Link]

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  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 51(11), 2725-2730.
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Application Notes & Protocols: The Biginelli Reaction for the Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Biginelli reaction, a one-pot three-component synthesis, stands as a cornerstone in heterocyclic chemistry for its straightforward and efficient route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] First reported by Pietro Biginelli in 1891, this acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea has undergone significant evolution, adapting to the demands of modern organic and medicinal chemistry.[1][2][4] The resulting DHPM scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents, including calcium channel blockers, antihypertensive, anti-inflammatory, antiviral, and anticancer compounds.[2][5][6][7][8][9][10] This guide provides an in-depth exploration of the reaction mechanism, key optimization parameters, detailed experimental protocols, and troubleshooting insights for researchers aiming to leverage this powerful reaction in their synthetic endeavors.

The Underlying Chemistry: Reaction Mechanism

Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. While several pathways have been proposed over the years, extensive mechanistic studies, including NMR and trapping experiments, lend strong support to a pathway proceeding through an N-acyliminium ion intermediate.[2][11]

The key steps are as follows:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This step forms a highly electrophilic N-acyliminium ion.[11][12] This intermediate is the key electrophile that activates the aldehyde for subsequent nucleophilic attack.

  • Nucleophilic Addition: The enol form of the β-ketoester, favored under acidic conditions, acts as the nucleophile and attacks the carbon of the iminium ion.[12][13] This is typically the rate-determining step of the overall transformation.[2]

  • Cyclization and Dehydration: The resulting open-chain ureide intermediate undergoes a rapid intramolecular cyclization. The terminal amine nitrogen attacks the ketone carbonyl, forming a six-membered heterocyclic ring. A final dehydration step eliminates a molecule of water to yield the thermodynamically stable 3,4-dihydropyrimidin-2(1H)-one (DHPM).[11][13]

Biginelli_Mechanism Figure 1: The N-Acyliminium Ion Mechanism Aldehyde Aldehyde (R-CHO) Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium + H⁺ - H₂O Urea Urea Urea->Iminium + H⁺ - H₂O Ketoester β-Ketoester (Enol form) Adduct Open-Chain Ureide Adduct Ketoester->Adduct Nucleophilic Addition Iminium->Adduct Nucleophilic Addition Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM DHPM Product Cyclized->DHPM - H₂O

Caption: Figure 1: The N-Acyliminium Ion Mechanism

Optimizing the Synthesis: Key Parameters and Modern Approaches

The classical Biginelli protocol, involving refluxing the three components in ethanol with a strong mineral acid, often suffers from low yields.[14][15] Modern synthetic chemistry has introduced a host of improvements focusing on catalysis, reaction media, and energy sources.

The Role of the Catalyst

The choice of catalyst is the most critical factor for achieving high yields and mild reaction conditions.

  • Brønsted Acids: Traditional catalysts like HCl and H₂SO₄ are effective but can promote side reactions.[16][17]

  • Lewis Acids: A significant advancement has been the use of Lewis acids, such as Yb(OTf)₃, FeCl₃, InCl₃, and BF₃·OEt₂, which are often more efficient, require lower catalyst loading, and tolerate a wider range of functional groups.[11][17][18][19]

  • Heterogeneous & Green Catalysts: To simplify purification and align with green chemistry principles, solid-supported catalysts have gained prominence.[20] Examples include clays (montmorillonite KSF), ionic liquids, and silicotungstic acid supported on polymers, which can often be recovered and reused.[1][20][21]

Catalyst TypeExamplesTypical Loading (mol%)AdvantagesDisadvantages
Brønsted Acid HCl, H₂SO₄, p-TsOH10 - 20[17]Inexpensive, readily availableHarsh conditions, potential for side reactions
Lewis Acid Yb(OTf)₃, FeCl₃, InCl₃, ZnCl₂[18]1 - 20[18]High yields, milder conditions, broad scopeCost, moisture sensitivity, metal contamination
Heterogeneous Montmorillonite Clay, HPA-Clay[1][20]Varies (wt%)Recyclable, easy workup, eco-friendlyCan be less active than homogeneous catalysts
Organocatalyst Ionic Liquids10 - 20Mild conditions, potential for asymmetryCost, viscosity can be an issue

Table 1: Comparison of Common Catalyst Systems for the Biginelli Reaction.

Reaction Medium and Energy Input

Innovations in reaction conditions have dramatically reduced reaction times and environmental impact.

  • Solvents: While ethanol is the classic solvent, other polar solvents like acetonitrile can be effective.[18]

  • Solvent-Free Conditions: A major green advancement is performing the reaction neat (solvent-free), which simplifies workup and reduces waste.[11][19][21] This is often achieved by grinding the reactants together or by heating the mixture directly.[19]

  • Microwave Irradiation: The use of microwave energy has revolutionized the Biginelli reaction, offering dramatic rate enhancements and often leading to higher yields in minutes rather than hours.[1][22] This technique is highly compatible with solvent-free protocols and is ideal for generating compound libraries rapidly.[1][22]

Experimental Protocols

The following protocols provide step-by-step methodologies for both a classic and a modern approach to synthesizing a representative DHPM.

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Reagents 2. Reagent Addition (Aldehyde, Ketoester, Urea, Catalyst, Solvent) Setup->Reagents Reaction 3. Reaction (Heating/Irradiation) Monitor by TLC Reagents->Reaction Workup 4. Work-up (Cooling, Precipitation/Extraction) Reaction->Workup Isolation 5. Isolation (Filtration) Workup->Isolation Purification 6. Purification (Recrystallization) Isolation->Purification Analysis 7. Analysis (NMR, MS, MP) Purification->Analysis

Caption: Figure 2: General Experimental Workflow

Protocol 1: Classical Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol uses a traditional Brønsted acid catalyst in an alcohol solvent under reflux.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Benzaldehyde106.121.06 g (1.0 mL)101.0
Ethyl Acetoacetate130.141.30 g (1.28 mL)101.0
Urea60.060.90 g151.5
Conc. HCl36.46~0.2 mL~2.40.24
Ethanol46.0720 mL--

Table 2: Reagents for Classical Biginelli Synthesis.

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (20 mL), benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).[18]

  • Stir the mixture to dissolve the solids as much as possible.

  • Carefully add a few drops of concentrated hydrochloric acid (~0.2 mL) as the catalyst.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).[18]

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

  • The product will often precipitate from the solution. If no precipitate forms, concentrate the mixture under reduced pressure.[18]

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidinone as a white solid.

Protocol 2: Modern Solvent-Free, Microwave-Assisted Synthesis

This protocol utilizes a Lewis acid catalyst under solvent-free conditions with microwave irradiation for a rapid and efficient synthesis.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
3-Hydroxybenzaldehyde122.121.22 g101.0
Ethyl Acetoacetate130.141.30 g (1.28 mL)101.0
Urea60.060.90 g151.5
Yb(OTf)₃612.24245 mg0.40.04

Table 3: Reagents for Modern Biginelli Synthesis.

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 3-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Ytterbium(III) triflate (4 mol%).[11]

  • Seal the vessel and place it in the cavity of a domestic or scientific microwave oven.

  • Irradiate the mixture at a power of ~300W for 2-3 minutes.[1][22] Caution: Monitor pressure and temperature if using a scientific microwave reactor.

  • After irradiation, allow the vessel to cool to room temperature. The reaction mixture will have solidified.

  • Add 10 mL of cold water to the vessel and break up the solid mass with a spatula.

  • Collect the crude product by vacuum filtration, washing thoroughly with water to remove any unreacted urea and catalyst.

  • Recrystallize the solid from hot ethanol or an ethanol/water mixture to yield the pure product. The catalyst can often be recovered from the aqueous filtrate.[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive Catalyst: Lewis acids can be deactivated by moisture.Ensure the catalyst is fresh and handled under anhydrous conditions if necessary. For reusable catalysts, regeneration may be required.[18]
Suboptimal Conditions: Insufficient heat or reaction time.Monitor the reaction by TLC to determine the optimal time. A moderate increase in temperature may be necessary.[18]
Impure Reagents: Aldehydes can oxidize over time.Use purified reagents. Distill liquid aldehydes if they appear discolored or have been stored for a long time.[18]
Byproduct Formation Hantzsch Dihydropyridine: Occurs when two equivalents of the β-ketoester react with the aldehyde.Use a slight excess (1.2-1.5 equivalents) of urea/thiourea to favor the Biginelli pathway.[18]
Self-Condensation of Aldehyde: Can occur under harsh acidic conditions.Use a milder catalyst (e.g., a Lewis acid over a strong Brønsted acid) or add the aldehyde slowly to the reaction mixture.[18]

Table 4: Troubleshooting Guide for the Biginelli Reaction.

Applications in Drug Development and Medicinal Chemistry

The DHPM core is a highly valuable pharmacophore due to its diverse biological activities.[7][8][9] The operational simplicity of the Biginelli reaction makes it an ideal tool for generating large libraries of structurally diverse compounds for high-throughput screening.[1][22]

  • Anticancer Agents: The most prominent example is Monastrol , a cell-permeable molecule that specifically inhibits the mitotic kinesin Eg5, a motor protein essential for cell division.[7][23] This discovery has spurred the development of numerous other DHPM-based anticancer agents.[23]

  • Calcium Channel Blockers: Many DHPMs exhibit activity similar to nifedipine, a dihydropyridine drug, and have been developed as potent calcium channel blockers for treating cardiovascular diseases like hypertension.[2][16][23]

  • Antimicrobial and Antiviral Agents: The DHPM scaffold has been incorporated into molecules showing significant antibacterial, antifungal, and antiviral activity, including against HIV.[5][7][24] Batzelladine A and B, marine alkaloids containing the DHPM nucleus, are known to inhibit the binding of the HIV gp-120 protein to CD4 cells.[7]

Conclusion

Over 130 years since its discovery, the Biginelli reaction remains a remarkably relevant and powerful tool in synthetic chemistry. Its ability to construct complex, biologically active heterocyclic scaffolds in a single, atom-economical step is a testament to its elegance and utility. Through modern advancements in catalysis and reaction technology, its scope and efficiency have been greatly expanded, securing its place in the toolkit of researchers, scientists, and drug development professionals for the foreseeable future.

References

  • Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. PubMed Central. Available at: [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. Available at: [Link]

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  • Marinescu, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. Available at: [Link]

  • Zahra, M., et al. (2023). Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction. ProQuest. Available at: [Link]

  • Moganedi, K., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI. Available at: [Link]

  • GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova. Available at: [Link]

  • Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]

  • Marinescu, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed Central. Available at: [Link]

  • Biginelli reaction – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Gein, V. L., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Available at: [Link]

  • Singh, K., et al. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PubMed Central. Available at: [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace. Available at: [Link]

  • Wan, J-P., & Pan, Y. (2012). Recent advance in the pharmacology of dihydropyrimidinone. PubMed. Available at: [Link]

  • Wan, J-P., et al. (2017). Recent Advances in Biginelli-type Reactions. Bentham Science Publisher. Available at: [Link]

  • Kumar, S., et al. (2020). Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. PubMed. Available at: [Link]

  • Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed. Available at: [Link]

  • Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. ResearchGate. Available at: [Link]

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Application Note: A Practical Guide to the Synthesis of 4-Ethylpyrimidin-2-amine via Pinner-Type Cyclocondensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents used as kinase inhibitors, antibacterial, and anti-inflammatory drugs.[1] Its prevalence is due to its versatile hydrogen bonding capabilities and its capacity for diverse functionalization. Among the various synthetic routes to this important heterocycle, the Pinner pyrimidine synthesis and its variations offer a robust and reliable method.[2][3] This reaction typically involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine, most commonly guanidine, to yield the 2-aminopyrimidine ring system.[2][4]

This application note provides a comprehensive, field-tested protocol for the synthesis of 4-Ethylpyrimidin-2-amine. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and offer insights into process optimization and characterization. This guide is designed for researchers, chemists, and drug development professionals seeking a practical and reproducible method for accessing this valuable building block.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a base-catalyzed cyclocondensation reaction. The core transformation involves the reaction of guanidine with an appropriate four-carbon building block containing electrophilic centers at positions 1 and 3. A highly effective and common substrate for this purpose is an α,β-unsaturated ketone, specifically 1-penten-3-one.

The reaction proceeds via a tandem Michael addition-condensation sequence:

  • Michael Addition: The guanidine, acting as a potent nucleophile, attacks the β-carbon of the enone (1-penten-3-one). This conjugate addition is facilitated by a basic catalyst, such as sodium ethoxide, which deprotonates the guanidine to enhance its nucleophilicity.

  • Cyclization: Following the initial addition and subsequent tautomerization, an intramolecular nucleophilic attack occurs. An amino group from the guanidine moiety attacks the carbonyl carbon, forming a six-membered heterocyclic intermediate.

  • Dehydration & Aromatization: The resulting intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the stable, aromatic this compound.

This mechanistic pathway is illustrated in the diagram below.

Pinner_Mechanism Figure 1: Reaction Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediates Key Steps cluster_product Product guanidine Guanidine michael_addition Michael Addition guanidine->michael_addition 1 enone 1-Penten-3-one enone->michael_addition 1 catalyst NaOEt (Base Catalyst) catalyst->michael_addition 1 cyclization Intramolecular Cyclization michael_addition->cyclization 2 dehydration Dehydration & Aromatization cyclization->dehydration 3 product This compound dehydration->product 4

Caption: Figure 1: Reaction Mechanism for this compound Synthesis

Detailed Experimental Protocol

This protocol outlines the synthesis on a standard laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMolesPurityNotes
Guanidine HydrochlorideCH₅N₃·HCl95.5310.5 g0.11 mol≥99%Hygroscopic; store in desiccator.
Sodium EthoxideC₂H₅ONa68.057.5 g0.11 mol≥96%Moisture-sensitive and corrosive. Handle under inert atmosphere if possible.
1-Penten-3-oneC₅H₈O84.128.4 g0.10 mol≥97%Volatile and flammable.
Ethanol (Anhydrous)C₂H₅OH46.07150 mL-200 ProofUse a freshly opened bottle or dried solvent.
Deionized WaterH₂O18.02~300 mL--For work-up and recrystallization.
Activated CarbonC12.01~1 g-DecolorizingOptional, for removing colored impurities.
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Step-by-Step Procedure
  • Catalyst Preparation:

    • To the 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 150 mL of anhydrous ethanol.

    • Carefully add the sodium ethoxide (7.5 g) to the ethanol in portions. The dissolution is exothermic. Stir until all the solid has dissolved to form a clear solution.

    • Causality Note: Sodium ethoxide serves as the base required to deprotonate the guanidine hydrochloride in situ, forming free guanidine which is the active nucleophile. Using an equimolar amount ensures complete conversion.[4]

  • Guanidine Addition:

    • Add the guanidine hydrochloride (10.5 g) to the sodium ethoxide solution. A fine white precipitate of sodium chloride will form immediately.

    • Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of free guanidine.

  • Substrate Addition:

    • Dissolve 1-penten-3-one (8.4 g) in 20 mL of anhydrous ethanol in the dropping funnel.

    • Add the 1-penten-3-one solution dropwise to the stirring guanidine suspension over a period of 30-45 minutes. The reaction is exothermic; maintain a gentle reflux rate by controlling the addition speed.

    • Causality Note: A slow, controlled addition is crucial to manage the reaction exotherm and prevent the formation of polymeric side products from the self-condensation of the enone.

  • Reaction Reflux:

    • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) using the heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1 v/v).

  • Work-up and Isolation:

    • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

    • Pour the concentrated slurry into 200 mL of cold deionized water with stirring. This will precipitate the crude product and dissolve the inorganic salts (NaCl).

    • Stir the aqueous suspension for 30 minutes in an ice bath to maximize precipitation.

    • Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL).

  • Purification:

    • Transfer the crude solid to a beaker containing 100-150 mL of deionized water. Heat the suspension to 70-80 °C with stirring. The product should dissolve.

    • If colored impurities are present, add a small amount of activated carbon and stir for 10 minutes.

    • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

    • Collect the purified, crystalline product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the ethyl group and the pyrimidine ring.

  • ¹³C NMR: To verify the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight (123.16 g/mol ).

  • Melting Point (MP): Literature value is approximately 147-150 °C.

Safety and Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend reflux time and monitor by TLC. Ensure reagents, especially ethanol, are anhydrous.
Product loss during work-up.Ensure complete precipitation by using an ice bath and minimize the amount of water used for washing.
Dark/Oily Product Side reactions or impurities in starting material.Ensure slow, controlled addition of the enone. Purify the crude product using activated carbon during recrystallization.
Reaction Fails to Start Inactive base.Use fresh, high-purity sodium ethoxide that has been properly stored to prevent degradation from moisture.

Safety Precautions:

  • Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle with care, avoiding skin contact and inhalation.

  • 1-Penten-3-one: Flammable liquid with an irritating odor. Always handle in a fume hood.

  • Ethanol: Flammable solvent. Keep away from ignition sources.

Conclusion

The Pinner-type cyclocondensation described herein provides an efficient and scalable method for the synthesis of this compound. By carefully controlling reaction parameters such as reagent stoichiometry, addition rate, and moisture content, this protocol consistently yields the desired product in good purity. This foundational procedure can be adapted for the synthesis of a wide array of substituted 2-aminopyrimidines, making it a valuable tool for professionals in chemical research and drug discovery.

References

  • Wikipedia. Pinner reaction. [Link]

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  • Ahmad, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(16), 4983. [Link]

  • Slideshare. Pinner pyrimidine synthesis. [Link]

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  • Overman, L. E., & Verma, A. K. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. The Journal of organic chemistry, 66(9), 3123–3134. [Link]

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  • Wang, M., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances, 10(5), 2841-2853. [Link]

  • Kappe, C. O., et al. (2014). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein journal of organic chemistry, 10, 1110–1118. [Link]

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  • ResearchGate. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

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Application Notes and Protocols for the Utilization of 4-Ethylpyrimidin-2-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

In the landscape of modern medicinal chemistry, the 2-aminopyrimidine core stands as a privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for developing potent and selective inhibitors. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on the versatile building block, 4-Ethylpyrimidin-2-amine, and its application in the synthesis of both non-covalent and covalent kinase inhibitors. We will delve into the underlying chemical principles, provide detailed synthetic protocols, and explore the broader context of their therapeutic action.

The ethyl group at the 4-position of the pyrimidine ring can provide advantageous properties to a kinase inhibitor. It can occupy a hydrophobic pocket within the ATP-binding site, potentially increasing potency and selectivity. Furthermore, its presence can influence the overall physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical for drug development.

Medicinal Chemistry Rationale: Targeting the Kinase Hinge Region

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors have emerged as a major class of targeted therapeutics. The 2-aminopyrimidine moiety is a bioisostere of the adenine core of ATP, allowing it to effectively compete for the ATP-binding site. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group act as hydrogen bond donors and acceptors, forming a bidentate hydrogen bond with the backbone of the kinase hinge region. This interaction is a cornerstone of the inhibitory activity of many clinically successful kinase inhibitors.

The general workflow for synthesizing kinase inhibitors from this compound often involves the initial preparation of a more reactive intermediate, such as 2-chloro-4-ethylpyrimidine, followed by coupling reactions to introduce the desired diversity elements.

G cluster_0 Starting Material Preparation cluster_1 Core Elaboration cluster_2 Final Inhibitor Synthesis This compound This compound 2-Chloro-4-ethylpyrimidine 2-Chloro-4-ethylpyrimidine This compound->2-Chloro-4-ethylpyrimidine Chlorination (e.g., POCl3) Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-Chloro-4-ethylpyrimidine->Buchwald-Hartwig Amination Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2-Chloro-4-ethylpyrimidine->Nucleophilic Aromatic Substitution Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide->Buchwald-Hartwig Amination Non-covalent Inhibitor Non-covalent Inhibitor Buchwald-Hartwig Amination->Non-covalent Inhibitor Direct Synthesis Covalent Inhibitor Intermediate Covalent Inhibitor Intermediate Nucleophilic Aromatic Substitution->Covalent Inhibitor Intermediate Aryl Amine Aryl Amine Aryl Amine->Nucleophilic Aromatic Substitution Covalent Inhibitor Covalent Inhibitor Covalent Inhibitor Intermediate->Covalent Inhibitor Acylation Acryloyl chloride Acryloyl chloride Acryloyl chloride->Covalent Inhibitor

General Synthetic Workflow for Kinase Inhibitors.

Part 1: Synthesis of a Non-Covalent Kinase Inhibitor

This section details the synthesis of a representative non-covalent kinase inhibitor, N-(4-ethylpyrimidin-2-yl)-[aryl/heteroaryl]-amine, via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of C-N bonds and is widely used in pharmaceutical synthesis.[1]

Protocol 1: Synthesis of N-(4-ethylpyrimidin-2-yl)-[3-(trifluoromethyl)phenyl]amine

This protocol is adapted from established methods for the synthesis of N-arylpyrimidin-2-amine derivatives.[2][3]

Reaction Scheme:

Materials:

  • 2-Chloro-4-ethylpyrimidine

  • 3-(Trifluoromethyl)aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2-chloro-4-ethylpyrimidine (1.0 mmol), 3-(trifluoromethyl)aniline (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the catalyst and inorganic salts. The filter cake is washed with ethyl acetate.

  • Extraction: The combined organic filtrates are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-ethylpyrimidin-2-yl)-[3-(trifluoromethyl)phenyl]amine.

Expected Yield and Characterization:

ParameterExpected Value
Yield 60-80%
Appearance White to off-white solid
¹H NMR Consistent with the desired structure
¹³C NMR Consistent with the desired structure
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight

Part 2: Synthesis of a Covalent Kinase Inhibitor

Covalent inhibitors offer the advantage of prolonged and often irreversible target engagement, which can lead to enhanced potency and duration of action. A common strategy for creating covalent kinase inhibitors is to incorporate an electrophilic "warhead," such as an acrylamide group, which can form a covalent bond with a nucleophilic residue (typically a cysteine) in the kinase active site.[4]

This protocol outlines a potential synthesis of a covalent kinase inhibitor based on the this compound scaffold, inspired by the structure of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[5]

Protocol 2: Synthesis of a this compound Based Covalent Inhibitor

This protocol is a multi-step synthesis that first introduces a linker with a reactive handle, followed by the attachment of the acrylamide warhead.

Reaction Scheme:

Step 1: Synthesis of tert-butyl (3-((4-ethylpyrimidin-2-yl)amino)propyl)carbamate

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-ethylpyrimidine (1.0 mmol) and tert-butyl (3-aminopropyl)carbamate (1.2 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) (10 mL).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 mmol), to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Deprotection to yield N¹-(4-ethylpyrimidin-2-yl)propane-1,3-diamine

  • Deprotection: Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM) and stir at room temperature for 1-2 hours.

  • Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a small amount of methanol and neutralized with a basic resin or a saturated solution of sodium bicarbonate. The solvent is then evaporated to yield the crude diamine, which can be used in the next step without further purification.

Step 3: Synthesis of the Covalent Inhibitor

  • Reaction Setup: Dissolve the crude diamine from Step 2 in anhydrous DCM and cool to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of acryloyl chloride (1.0 mmol) in DCM to the reaction mixture. A non-nucleophilic base like DIPEA (1.5 mmol) can be added to scavenge the HCl generated.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated. The final product is purified by column chromatography to yield the desired covalent inhibitor.

Expected Yield and Characterization:

ParameterExpected Value
Overall Yield 20-40% over 3 steps
Appearance Solid
¹H NMR Presence of acrylamide protons (vinyl signals)
Mass Spec (ESI) [M+H]⁺ corresponding to the final product

Application in Targeting Signaling Pathways: The BTK Example

The synthesized covalent inhibitor, inspired by Ibrutinib, is designed to target Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[6][7] Dysregulation of this pathway is implicated in various B-cell malignancies. The inhibitor forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[4]

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux PKC PKC IP3_DAG->PKC NF_kB NF-κB Activation Ca_flux->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Gene Transcription Inhibitor Covalent Inhibitor (e.g., Ibrutinib) Inhibitor->BTK Covalent Inhibition (at Cys481)

Simplified BTK Signaling Pathway and Inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of both non-covalent and covalent kinase inhibitors. The synthetic routes outlined in this guide, including Buchwald-Hartwig amination and multi-step covalent warhead installation, provide a robust framework for the development of novel therapeutics. Understanding the underlying medicinal chemistry principles and the targeted signaling pathways is crucial for the rational design of potent and selective kinase inhibitors.

References

  • Signal pathways involved in the mechanisms of action of ibrutinib in CLL. Notes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Wang, M. L., Rule, S., Martin, P., Goy, A., Auer, R., Kahl, B. S., ... & You, H. (2013). Targeting BTK with ibrutinib in relapsed or refractory mantle-cell lymphoma. New England Journal of Medicine, 369(6), 507-516.
  • Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., ... & Dalrymple, S. A. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61.
  • Honigberg, L. A., Smith, A. M., Sirisawad, M., Verner, E., Loury, D., Chang, B., ... & Buggy, J. J. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080.

Sources

The Emerging Role of the 4-Ethylpyrimidin-2-amine Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Core in Drug Design

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the nucleic acids of DNA and RNA and its ability to form key interactions with a multitude of biological targets.[1][2][3] Its nitrogen atoms act as crucial hydrogen bond acceptors, and the aromatic system allows for diverse substitutions to fine-tune potency, selectivity, and pharmacokinetic properties.[1][2] Within this vast chemical space, the 2-aminopyrimidine moiety has emerged as a particularly fruitful starting point for the development of kinase inhibitors and other targeted therapies.[3][4] This guide focuses on a specific, yet promising, derivative: 4-Ethylpyrimidin-2-amine . We will explore its potential as a versatile scaffold, detailing its synthetic utility, discussing its role in structure-activity relationships, and providing robust protocols for its incorporation into drug discovery workflows.

While not as extensively documented as some other pyrimidine-based cores, the this compound scaffold offers a unique combination of features. The 2-amino group provides a critical anchor point for interacting with the hinge region of kinases or other ATP-binding sites, while the 4-ethyl group can confer enhanced lipophilicity and potentially exploit specific hydrophobic pockets within a target protein, thereby improving cell permeability and potency.[5]

Core Physicochemical Properties and Synthetic Accessibility

The this compound scaffold is a stable, solid compound under standard conditions, with a molecular weight of 123.16 g/mol .[6] Its structure combines the hydrogen-bonding capabilities of the 2-amino group and the pyrimidine nitrogens with the non-polar nature of the ethyl substituent.

PropertyValueSource
CAS Number1193-85-7[6][7]
Molecular FormulaC6H9N3[6]
Molecular Weight123.16 g/mol [6]
Physical FormSolid[6]
Storage2-8°C, protect from light[6]

The synthesis of the this compound core is accessible through established heterocyclic chemistry routes, typically involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with guanidine or a related synthon.

Application in Kinase Inhibition: A Focus on Structure-Activity Relationships

The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in a vast array of protein kinase inhibitors.[8] The two nitrogen atoms of the pyrimidine ring and the exocyclic amino group mimic the adenine core of ATP, forming crucial hydrogen bonds with the backbone of the kinase hinge region. This anchors the inhibitor in the active site, allowing other parts of the molecule to confer potency and selectivity.

While blockbuster drugs featuring the specific this compound scaffold are not yet prevalent, its structural motifs are present in more complex, clinically relevant molecules. For instance, the pyrazolopyrimidine core of the BTK inhibitor Ibrutinib can be seen as an elaborated version of a 2-aminopyrimidine.[9][10][11] Ibrutinib irreversibly binds to Cys481 in the active site of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[12][13][14] Its success highlights the power of the core pyrimidine structure in targeting kinases.

The strategic placement of an ethyl group at the 4-position can be rationalized by analyzing structure-activity relationship (SAR) data from various kinase inhibitor programs. Small alkyl groups in this position are often used to probe hydrophobic pockets adjacent to the ATP-binding site, potentially increasing potency and selectivity over other kinases.

Experimental Protocols

Protocol 1: General Synthesis of a 4-Ethyl-N-aryl-pyrimidin-2-amine Derivative via Buchwald-Hartwig Cross-Coupling

This protocol describes a general method for the derivatization of the this compound scaffold, a common step in building a library of potential drug candidates. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add this compound, Aryl Halide, Pd Catalyst, Ligand, and Base to a reaction vessel B 2. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) A->B Under Inert Gas C 3. Heat the mixture under an inert atmosphere (N2 or Ar) for the specified time (e.g., 80-110°C, 4-24h) B->C Heat D 4. Cool to RT, dilute with an organic solvent (e.g., EtOAc) C->D Cool E 5. Filter through celite to remove the catalyst D->E F 6. Wash with water and brine E->F G 7. Dry over Na2SO4, filter, and concentrate in vacuo F->G H 8. Purify by column chromatography G->H Purification I 9. Characterize by LC-MS, 1H NMR, and 13C NMR H->I Verification

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene or a more complex derivative)

  • Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs2CO3 or K3PO4)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Ethyl acetate (EtOAc), water, brine

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (N2 or Argon)

Procedure:

  • To an oven-dried reaction flask, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (e.g., 2 mol% Pd2(dba)3), the phosphine ligand (e.g., 4 mol% Xantphos), and the base (e.g., 2.0 eq Cs2CO3).

  • Seal the flask with a septum and purge with an inert gas (N2 or Argon) for 10-15 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110°C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the pure fractions and remove the solvent in vacuo to yield the desired N-aryl-4-ethylpyrimidin-2-amine.

  • Characterize the final product by LC-MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a newly synthesized compound based on the this compound scaffold against a target protein kinase.

Workflow Diagram:

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Prepare serial dilutions of the test compound (e.g., in DMSO) C 3. Add kinase and test compound to a microplate and incubate A->C B 2. Prepare kinase, substrate, and ATP solutions in assay buffer B->C D 4. Initiate reaction by adding substrate/ATP mixture C->D Pre-incubation E 5. Incubate at specified temperature (e.g., 30°C) D->E Phosphorylation F 6. Stop reaction and add detection reagent (e.g., ADP-Glo™) E->F Quench G 7. Read luminescence/ fluorescence on a plate reader F->G H 8. Plot data and calculate IC50 value G->H Data Analysis

Caption: In Vitro Kinase Assay Workflow.

Materials:

  • Recombinant purified target kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (synthesized derivative of this compound)

  • Assay buffer (e.g., HEPES-based buffer with MgCl2, DTT, and BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

  • Microplates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

  • In a microplate, add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (for positive and negative controls).

  • Add the target kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near its Km value for the kinase to ensure sensitive detection of competitive inhibitors.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop the kinase reaction by adding the detection reagent as per the manufacturer's instructions. For the ADP-Glo™ assay, this involves a first step to deplete unused ATP and a second step to convert the generated ADP into a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a valuable building block in medicinal chemistry. Its synthetic tractability, combined with the proven utility of the 2-aminopyrimidine core as a hinge-binding motif, makes it an attractive starting point for the design of novel kinase inhibitors and other targeted therapies. The ethyl group at the 4-position provides a handle for exploring hydrophobic interactions, which can be crucial for achieving high potency and selectivity.

Future research should focus on the synthesis of diverse libraries based on this scaffold to probe its potential against a wider range of biological targets. Detailed SAR studies, guided by computational modeling, will be instrumental in optimizing derivatives for specific therapeutic applications. As our understanding of the structural requirements for potent and selective inhibitors continues to grow, scaffolds like this compound will undoubtedly play a significant role in the development of next-generation medicines.

References

  • MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications.
  • Benchchem. (n.d.). A Technical Guide to the Discovery and Synthesis of Ibrutinib: A Covalent Bruton's Tyrosine Kinase Inhibitor.
  • Guidechem. (n.d.). What is the synthetic route and crystal form analysis of the star drug Ibrutinib?.
  • Wikipedia. (2024). Ibrutinib.
  • NIH. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase.
  • Benchchem. (n.d.). N-ethylpyrimidin-2-amine.
  • NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs.
  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs.
  • PubMed. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).

Sources

Application Notes & Protocols: The Buchwald-Hartwig Amination of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic molecules.[1][2] The ability to forge carbon-nitrogen (C-N) bonds to this heterocyclic core is paramount for developing new chemical entities. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for this transformation, largely supplanting harsher, traditional methods like nucleophilic aromatic substitution (SNAr) which often require severe conditions and have limited scope.[1][3]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to substituted pyrimidine systems. We move beyond simple procedural lists to explain the underlying principles, the rationale behind catalyst and reagent selection, and the strategies for overcoming the unique challenges posed by this electron-deficient heterocycle.

Core Principles & Mechanistic Considerations

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide or pseudohalide.[4] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this catalytic cycle is crucial for troubleshooting and optimizing reactions involving pyrimidine substrates.

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the substituted pyrimidine, forming a Pd(II) complex. The rate of this step is highly dependent on the halogen, following the general trend I > Br > Cl > OTf. This reactivity difference is a powerful tool for achieving regioselectivity in poly-halogenated pyrimidines.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center, displacing a ligand. A base then deprotonates the coordinated amine to form a palladium amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic that it leads to side reactions.

  • Reductive Elimination: This is the final, bond-forming step. The C-N bond is formed, releasing the aminated pyrimidine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue. Bulky, electron-rich phosphine ligands on the palladium center are known to accelerate this step, which is often rate-limiting.[6]

Buchwald-Hartwig Catalytic Cycle for Pyrimidines pd0 Pd(0)L_n Active Catalyst ox_add Oxidative Addition pd_complex L_n(Pyr-X)Pd(II) Complex pd0->pd_complex Pyr-X product Pyr-NR'R'' (Product) pd_complex->pd0 Pyr-X amine_coord Amine Coordination & Deprotonation (Base) pd_amido L_n(Pyr)Pd(II)(NR'R'') Amido Complex pd_complex->pd_amido + R'R''NH - HX pd_amido->pd0 pd_amido->pd_complex R'R''NH red_elim Reductive Elimination pd_amido->product pd_amido->product Product Formation

Caption: The catalytic cycle for the Buchwald-Hartwig amination of a pyrimidine halide (Pyr-X).

Challenges with Pyrimidine Substrates

Pyrimidines present unique challenges compared to simple aryl halides:

  • Electron Deficiency: The electron-withdrawing nature of the two ring nitrogens can slow the oxidative addition step.

  • Catalyst Inhibition: The lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[7]

  • Regioselectivity: Poly-substituted pyrimidines, such as 2,4-dichloropyrimidine, require careful condition control to achieve selective amination at a single position.[8]

The key to success lies in the judicious selection of the catalyst system—the palladium source, ligand, and base—to overcome these hurdles.

Optimizing the Reaction: A Component-by-Component Analysis

The success of the Buchwald-Hartwig amination of pyrimidines is not governed by a single set of conditions but rather by the synergistic interplay of its components.

ComponentKey Considerations for Pyrimidine SubstratesRecommended Choices
Palladium Source Pre-catalysts are often preferred for their air stability and reliable generation of the active Pd(0) species. Common sources include Pd(OAc)₂, Pd₂(dba)₃, and various (NHC)Pd complexes.[9][10]Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Precatalysts
Ligand Bulky, electron-rich phosphine ligands are essential. They accelerate reductive elimination and stabilize the Pd(0) species. For pyrimidines, ligands like Xantphos are particularly effective at preventing catalyst inhibition and promoting high yields.[11][12] Biarylphosphine ligands (e.g., XPhos, SPhos) are also highly effective.[1]Xantphos, XPhos, SPhos, BrettPhos
Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common.[11] Lithium bis(trimethylsilyl)amide (LiHMDS) is useful for less reactive amines or when base-sensitive functional groups are present. Milder bases like K₂CO₃ or Cs₂CO₃ can be effective in some cases, especially with more reactive aryl bromides or iodides.[2][8]NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS
Solvent Anhydrous, non-protic solvents are required. Toluene and 1,4-dioxane are the most common and effective choices.[11][12] THF can also be used.Toluene, 1,4-Dioxane, THF
Temperature Reactions are typically heated, often between 65-110 °C, to drive the reaction to completion.[11] Microwave-assisted protocols can significantly shorten reaction times.[8]80-110 °C

Application Protocols

The following protocols provide a robust starting point for the amination of substituted pyrimidines. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Experimental Workflow start Start setup Assemble Reaction (Schlenk tube or vial) start->setup add_solids Add Pd Source, Ligand, Base, & Pyrimidine Halide setup->add_solids purge Evacuate & Backfill with Inert Gas (3x) add_solids->purge add_liquids Add Anhydrous Solvent & Amine Substrate purge->add_liquids heat Heat to Reaction Temp (e.g., 100 °C) with Stirring add_liquids->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor monitor->heat Continue heating workup Reaction Workup monitor->workup Reaction complete quench Cool & Quench (e.g., sat. aq. NH4Cl) workup->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Dry, Concentrate, & Purify (Chromatography) extract->purify end End (Characterize Product) purify->end

Caption: A general experimental workflow for a Buchwald-Hartwig amination reaction.

Protocol 1: General Amination of a 2-Chloropyrimidine with a Secondary Amine

This protocol is adapted from methodologies used for the synthesis of N-arylpyrimidin-2-amine derivatives and represents a common and effective set of conditions.[11][12]

  • Materials:

    • Substituted 2-Chloropyrimidine (1.0 equiv)

    • Secondary Amine (e.g., Morpholine) (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)

    • Xantphos (4-6 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene (0.1 - 0.2 M concentration)

  • Procedure:

    • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-chloropyrimidine, Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Seal the vessel, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Through a septum, add the anhydrous toluene, followed by the secondary amine.

    • Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of the starting 2-chloropyrimidine.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench carefully by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted aminopyrimidine.

Protocol 2: Regioselective Amination of 2,4-Dichloropyrimidine

Achieving regioselectivity with di- or tri-halopyrimidines is a significant challenge. The C4 position of a 2,4-dichloropyrimidine is generally more susceptible to SNAr, while the C2 position can be favored under certain Buchwald-Hartwig conditions. This protocol favors C4 amination with secondary aliphatic amines using LiHMDS as the base, a strategy that has proven highly regioselective.[13]

  • Materials:

    • 2,4-Dichloropyrimidine derivative (1.0 equiv)

    • Secondary Aliphatic Amine (e.g., Piperidine) (1.1 equiv)

    • Pd(OAc)₂ (5 mol%)

    • rac-BINAP (7.5 mol%)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 2.0 equiv)

    • Anhydrous THF (0.2 M concentration)

  • Procedure:

    • Crucial Step for Selectivity: In a separate dry flask under an inert atmosphere, dissolve the secondary aliphatic amine (1.1 equiv) in anhydrous THF. Cool the solution to 0 °C and add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise to pre-form the lithium amide. Stir for 15 minutes at 0 °C.[13]

    • In the main reaction vessel (a dry Schlenk tube), add the 2,4-dichloropyrimidine, Pd(OAc)₂, and rac-BINAP.

    • Evacuate and backfill the vessel with nitrogen or argon (3x).

    • Add anhydrous THF to the reaction vessel.

    • Add the remaining LiHMDS (0.9 equiv) to the reaction vessel.

    • Slowly, via syringe, add the pre-formed lithium amide solution from step 1 to the main reaction vessel at room temperature.

    • Heat the reaction mixture to 65 °C and stir for 4-16 hours.

    • Monitor the reaction by LC-MS for the formation of the desired mono-aminated product and consumption of the starting material.

    • Follow the workup and purification procedure outlined in Protocol 1. The key to high regioselectivity is the pre-formation of the lithium amide and its subsequent addition to the mixture containing the catalyst and substrate.[13]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Poor quality reagents (base, ligand).4. Unreactive substrate (e.g., aryl chloride).1. Ensure the reaction is set up under a strictly inert atmosphere. Use freshly degassed solvents.2. Use a more robust pre-catalyst (e.g., an NHC-Pd complex).3. Increase reaction temperature or time.4. Switch to a more active ligand system (e.g., a bulky biarylphosphine like XPhos).
Hydrodehalogenation The aryl halide is reduced to an arene instead of coupling. This can be caused by moisture or competitive β-hydride elimination pathways.1. Ensure strictly anhydrous conditions.2. Use a ligand less prone to β-hydride elimination (e.g., Josiphos-type ligands).[1]3. Change the base or solvent system.
Formation of Bis-aminated Product In poly-halopyrimidines, the second halide reacts after the first.1. Use a slight excess of the pyrimidine substrate.2. Lower the reaction temperature and shorten the reaction time.3. Use a bulkier ligand which may disfavor a second coupling event.
Low Yield with Primary Amines Primary amines can sometimes form catalytically inactive bis(amine) palladium complexes.1. Use a ligand system specifically designed for primary amines (e.g., BrettPhos).[5]2. Consider using an ammonia equivalent followed by hydrolysis if the goal is a primary aminopyrimidine.[3]
Reaction Stalls The catalyst may be deactivated by coordination to the pyrimidine nitrogen or product.1. Increase catalyst and/or ligand loading.2. Switch to a ligand known to perform well with coordinating heterocycles, such as a BIAN-NHC catalyst.[7][9]

References

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Buchwald–Hartwig amin
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
  • Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.
  • Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

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Application Notes and Protocols for the N-alkylation of 4-Ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Pyrimidines in Modern Drug Discovery

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of this moiety is a critical synthetic transformation that allows for the systematic exploration of structure-activity relationships (SAR), profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of alkyl groups at the exocyclic nitrogen can modulate potency, selectivity, solubility, and metabolic stability. 4-Ethylpyrimidin-2-amine, in particular, serves as a valuable starting material for the synthesis of targeted therapies, including kinase inhibitors and other signaling pathway modulators. This guide provides a detailed examination of the N-alkylation of this compound, offering both established protocols and insights into the selection of appropriate synthetic strategies.

Mechanistic Considerations: Navigating the Pathways to N-Alkylation

The N-alkylation of this compound can be achieved through several synthetic routes, each with its own mechanistic underpinnings, advantages, and limitations. The choice of method is dictated by the nature of the alkylating agent, the desired regioselectivity, and the overall complexity of the target molecule.

Nucleophilic Substitution (SN2 Pathway)

The most direct approach for N-alkylation is the reaction of this compound with an alkyl halide (or sulfonate) in the presence of a base. This reaction typically proceeds via an SN2 mechanism, where the exocyclic amino group acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The base is crucial for neutralizing the hydrohalic acid byproduct, thereby preventing the protonation and deactivation of the starting amine.

Key Considerations for SN2 Alkylation:

  • Regioselectivity: While the exocyclic amino group is generally more nucleophilic than the endocyclic ring nitrogens, careful optimization of reaction conditions is necessary to avoid competing N-alkylation at the pyrimidine ring nitrogens, particularly under harsh conditions.

  • Overalkylation: The primary amine product is itself nucleophilic and can react further with the alkylating agent to form a tertiary amine. Controlling the stoichiometry of the reactants is essential to favor mono-alkylation.

  • Choice of Base: A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases such as N,N-diisopropylethylamine (DIPEA).

Reductive Amination

Reductive amination offers a valuable alternative, especially for the introduction of more complex alkyl groups.[1][2] This two-step, one-pot process involves the initial condensation of this compound with an aldehyde or ketone to form an imine intermediate. The subsequent in-situ reduction of the imine yields the desired N-alkylated product.[1][3]

Advantages of Reductive Amination:

  • Controlled Alkylation: This method inherently avoids the issue of overalkylation as the imine formation is a self-limiting step.[2]

  • Broad Substrate Scope: A wide variety of aldehydes and ketones can be employed, providing access to a diverse range of N-substituted pyrimidines.

  • Mild Reducing Agents: A variety of reducing agents can be used, from formic acid to more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are compatible with many functional groups.[2][4]

Buchwald-Hartwig Amination

While primarily recognized for N-arylation, the palladium-catalyzed Buchwald-Hartwig amination can be adapted for the coupling of amines with certain alkyl electrophiles.[5][6] This powerful cross-coupling reaction offers a distinct mechanistic pathway involving a palladium catalyst, a phosphine ligand, and a base.[7][8] Although less common for simple alkylations, it becomes a valuable tool for more challenging transformations.

Experimental Protocols

Protocol 1: Classical SN2 N-Alkylation with an Alkyl Halide

This protocol describes a general and widely applicable method for the mono-N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous DMF (approximately 0.1 M concentration).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • To this stirred suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative SN2 Alkylation Conditions

Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)
Benzyl BromideK₂CO₃DMF804-6
Ethyl IodideNaHTHF606-8
Propargyl BromideCs₂CO₃Acetonitrile503-5

Experimental Workflow: SN2 N-Alkylation

SN2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve this compound in anhydrous DMF B 2. Add K2CO3 A->B C 3. Add Alkyl Halide B->C D 4. Heat and Monitor (TLC/LC-MS) C->D E 5. Quench with Water & Extract with EtOAc D->E F 6. Wash Organic Layer E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I I H->I Final Product

Caption: Workflow for the SN2 N-alkylation of this compound.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a method for the N-alkylation of this compound via reductive amination.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde (1.1 eq).

  • Dissolve the reactants in anhydrous DCE or DCM (approximately 0.1 M concentration).

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Logical Relationship: Reductive Amination Pathway

Reductive_Amination Start This compound + Aldehyde/Ketone Imine Imine Intermediate (C=N bond formation) Start->Imine Condensation Reduction Reduction (e.g., NaBH(OAc)3) Imine->Reduction Product N-Alkylated Product Reduction->Product

Caption: The two-stage process of reductive amination.

Alternative Methodologies: Expanding the Synthetic Toolkit

Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate N-alkylation reactions, often leading to higher yields and shorter reaction times.[9][10][11][12][13] The general setup for a microwave-assisted reaction is similar to the conventional heating protocol, but the reaction is performed in a sealed microwave vial.

Key Advantages:

  • Rapid Heating: Uniform and rapid heating leads to faster reaction rates.

  • Improved Yields: In many cases, microwave heating can improve reaction yields and reduce the formation of side products.

  • High-Throughput Synthesis: The use of microwave reactors with multiple vial capabilities allows for the rapid generation of compound libraries.

Transition-Metal Catalyzed N-Alkylation with Alcohols

For a more environmentally benign approach, N-alkylation using alcohols as the alkylating agent is an attractive option.[14] This method, often catalyzed by transition metals, produces water as the only byproduct, aligning with the principles of green chemistry. While requiring specific catalysts, this approach avoids the use of stoichiometric amounts of base and the generation of salt byproducts.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficiently active alkylating agent; Ineffective base; Low reaction temperature.Use a more reactive alkylating agent (e.g., iodide instead of chloride); Switch to a stronger base (e.g., NaH); Increase the reaction temperature or consider microwave irradiation.
Overalkylation (Dialkylation) Excess alkylating agent; High reactivity of the mono-alkylated product.Use a stoichiometric amount or a slight excess of the aminopyrimidine; Add the alkylating agent slowly to the reaction mixture; Consider reductive amination for controlled mono-alkylation.
N-Alkylation on the Pyrimidine Ring Harsh reaction conditions (high temperature, strong base).Use milder reaction conditions; Employ a protecting group strategy for the exocyclic amine if necessary, though this adds synthetic steps.
Difficult Purification Similar polarity of starting material and product; Presence of side products.Optimize the eluent system for column chromatography; Consider derivatization to aid separation; Ensure complete reaction to minimize starting material contamination.

Conclusion

The N-alkylation of this compound is a fundamental transformation in the synthesis of novel chemical entities for drug discovery. The choice between classical SN2 conditions, reductive amination, or more advanced methods like microwave-assisted synthesis or transition-metal catalysis depends on the specific synthetic goals and the nature of the desired alkyl substituent. By understanding the underlying mechanisms and carefully optimizing reaction parameters, researchers can efficiently and selectively synthesize a wide array of N-alkylated this compound derivatives for further biological evaluation.

References

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]

  • Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation.
  • Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods. ResearchGate. [Link]

  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • ChemInform Abstract: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. ResearchGate. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2: Anticancer, docking, and DFT studies. PubMed. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences. [Link]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. [Link]

  • Catalytic reductive N-alkylation of amines using carboxylic acids. Royal Society of Chemistry. [Link]

  • Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]

  • Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives. ResearchGate. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. [Link]

  • N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. PubMed Central. [Link]

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Application Notes & Protocols: 4-Ethylpyrimidin-2-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Fragments

In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind to specific pockets on a protein target.[2][3] These fragments, typically with molecular weights under 300 Da, may initially exhibit weak binding affinity (in the micromolar to millimolar range), but they serve as highly efficient starting points for optimization into potent, drug-like candidates.[2][3][4] The core principle of FBDD lies in its ability to more effectively explore chemical space; a smaller, more diverse library of fragments can provide broader coverage of potential interactions with a protein target compared to a much larger library of complex molecules.[2][3]

This guide provides a detailed technical overview of the application of a specific fragment, 4-Ethylpyrimidin-2-amine, in FBDD campaigns. We will delve into the rationale behind its selection, its physicochemical properties, and provide step-by-step protocols for its use in screening and hit-to-lead optimization.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[5][6] This fundamental structure is a cornerstone of medicinal chemistry, largely due to its prevalence in essential biomolecules like the nucleobases cytosine, thymine, and uracil.[5] This inherent biocompatibility, combined with its versatile chemical properties, has designated the pyrimidine scaffold as a "privileged structure" in drug design.[5]

The nitrogen atoms in the pyrimidine ring can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets.[5] Furthermore, the ring is amenable to substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to enhance therapeutic efficacy.[5] Consequently, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][7]

This compound: A Profile for Fragment-Based Discovery

This compound is a prime candidate for inclusion in a fragment library. Its properties align well with the principles of FBDD, often referred to as the "Rule of Three":

PropertyGuideline ("Rule of Three")This compound
Molecular Weight≤ 300 Da~123.16 g/mol
cLogP≤ 3~1.1
Hydrogen Bond Donors≤ 32
Hydrogen Bond Acceptors≤ 33
Rotatable Bonds≤ 31

Note: Physicochemical properties are estimated and can vary slightly based on the calculation method.

The low molecular weight and complexity of this compound increase the probability of it fitting into small binding pockets on a protein surface. Its balance of hydrogen bond donors and acceptors provides multiple points for potential interaction with a target protein. The ethyl group offers a vector for future chemical modification and "fragment growing" strategies, a key aspect of hit-to-lead optimization.[8]

FBDD Workflow Using this compound

The following diagram illustrates a typical FBDD workflow, from initial fragment screening to the development of a lead compound.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization FragLib Fragment Library (including this compound) Screening Biophysical Screening (SPR, NMR, X-ray) FragLib->Screening Hits Initial Hits (Weak Binders) Screening->Hits Validation Orthogonal Assays (e.g., ITC) Hits->Validation Structure Structural Biology (X-ray, NMR) Validation->Structure SBDD Structure-Based Design (Fragment Growing/Linking) Structure->SBDD Synthesis Chemical Synthesis of Derivatives SBDD->Synthesis SAR SAR Analysis Synthesis->SAR SAR->SBDD Lead Lead Compound (Improved Potency & Properties) SAR->Lead

Caption: A typical workflow for fragment-based drug discovery.

Protocols for Fragment Screening

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Due to the weak affinity of fragments, highly sensitive biophysical techniques are required.[3]

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.[9] It is well-suited for fragment screening due to its sensitivity and relatively high throughput.[9][10]

Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Target protein

  • Fragment library (containing this compound) dissolved in DMSO

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the target protein at a concentration of 10-50 µg/mL in immobilization buffer to achieve the desired immobilization level.

    • Deactivate excess reactive groups with ethanolamine.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a final concentration of 100-200 µM with a constant DMSO concentration (e.g., 1-2%).

    • Inject the fragment solutions over the immobilized protein surface and a reference surface (for background subtraction).

    • Monitor the binding response in real-time. A significant increase in response units (RU) compared to the reference surface indicates a binding event.

    • After each fragment injection, regenerate the sensor surface with the regeneration solution to remove the bound fragment.

  • Data Analysis:

    • Subtract the reference surface data from the active surface data to correct for bulk refractive index changes and non-specific binding.

    • Identify fragments that produce a reproducible and concentration-dependent binding response.

    • Calculate the ligand efficiency (LE) for each hit to prioritize fragments for further validation.

Causality Behind Experimental Choices:

  • The use of a reference surface is critical to minimize false positives arising from non-specific binding and buffer effects.[11]

  • Maintaining a constant DMSO concentration in all solutions is essential as SPR is sensitive to refractive index changes.[10]

Protocol 2: Hit Validation and Characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding interaction.[12][13] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly useful for detecting weak binding events.[12]

Objective: To confirm the binding of this compound to the target protein and to gain insights into the binding epitope.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • Target protein

  • This compound

  • NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4, in D₂O)

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 10-50 µM in NMR buffer.

    • Prepare a stock solution of this compound in deuterated DMSO.

    • Add this compound to the protein solution to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the protein-fragment mixture.

    • Acquire an STD NMR spectrum. This experiment selectively saturates the protein resonances and observes the transfer of saturation to the bound ligand. Protons of the fragment that are in close proximity to the protein will show a signal in the STD spectrum.

    • Acquire a Water-LOGSY NMR spectrum. This experiment observes the transfer of magnetization from bulk water to the bound ligand.

  • Data Analysis:

    • Compare the STD and reference spectra to identify the protons of this compound that are in close contact with the protein.

    • Analyze the Water-LOGSY spectrum to confirm binding. Bound ligands will show positive NOEs, while non-binders will show negative NOEs.

    • The relative intensities of the signals in the STD spectrum can provide information about the binding epitope of the fragment.

Causality Behind Experimental Choices:

  • Ligand-observed NMR methods are highly sensitive for detecting weak interactions and require smaller amounts of protein compared to protein-observed experiments.[14]

  • The use of two complementary techniques (STD and Water-LOGSY) increases the confidence in hit validation.[12]

Protocol 3: Structural Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the protein-fragment complex, which is invaluable for structure-based drug design.[15][16]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Methodology:

  • Protein Crystallization:

    • Crystallize the target protein using standard vapor diffusion or batch crystallization methods.

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (1-10 mM) in a cryoprotectant-containing buffer.

    • Transfer the protein crystals to the soaking solution and incubate for a defined period (minutes to hours).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the native protein structure as a model.

    • Refine the structure and model the this compound fragment into the electron density map.

Causality Behind Experimental Choices:

  • Soaking pre-existing crystals is often more successful for fragments than co-crystallization, as the high concentrations of fragments required can interfere with crystal formation.[17]

  • High-resolution diffraction data is crucial for accurately modeling the weakly bound fragment.[18]

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once a fragment hit like this compound has been validated and its binding mode determined, the next step is to optimize it into a more potent lead compound. This process typically involves structure-based design strategies.[19]

Strategies for Optimization:

  • Fragment Growing: This involves adding chemical moieties to the fragment to make additional interactions with the protein. The ethyl group on this compound provides a clear vector for this strategy.[8]

  • Fragment Linking: If two or more fragments are found to bind in adjacent pockets, they can be chemically linked together to create a larger, higher-affinity molecule.

  • Fragment Merging: This involves combining the structural features of two or more overlapping fragments into a single molecule.[8]

The following diagram illustrates the concept of fragment growing from the this compound scaffold.

Fragment_Growing cluster_0 Initial Fragment Hit cluster_1 Structure-Based Design cluster_2 Optimized Lead Frag This compound SBDD Identify Growth Vector (Ethyl Group) Frag->SBDD Design Design Derivatives SBDD->Design Lead Derivative with Improved Potency and Properties Design->Lead

Caption: The process of fragment growing from an initial hit.

The synthesis of pyrimidine derivatives is a well-established field of medicinal chemistry, offering a wide range of synthetic routes to explore different chemical modifications.[20][21]

Conclusion

This compound serves as an excellent starting point for fragment-based drug design campaigns. Its favorable physicochemical properties and the privileged nature of the pyrimidine scaffold make it a valuable tool for identifying novel drug candidates. The protocols outlined in this guide provide a comprehensive framework for the successful application of this compound in FBDD, from initial screening to hit-to-lead optimization. The integration of sensitive biophysical techniques with structure-based design is key to unlocking the full potential of this and other fragments in the quest for new therapeutics.

References

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  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed. (URL: [Link])

  • SPR-based fragment screening: advantages and applications - PubMed. (URL: [Link])

  • NMR Spectroscopy in Fragment-Based Drug Design - Creative Biostructure. (URL: [Link])

  • Fragment Based Drug Design: A Review - International Journal of Pharmaceutical Sciences. (URL: [Link])

  • Fragment-based screening using surface plasmon resonance technology - PubMed. (URL: [Link])

  • Marketed drugs containing the pyrimidine scaffold. - ResearchGate. (URL: [Link])

  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: [Link])

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  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. (URL: [Link])

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. (URL: [Link])

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  • Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. (URL: [Link])

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. (URL: [Link])

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. (URL: [Link])

  • Practical aspects of NMR-based fragment screening - PubMed. (URL: [Link])

  • Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview - YouTube. (URL: [Link])

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  • Hit to lead optimization, patentable lead generation - Vichem. (URL: [Link])

  • Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket - NIH. (URL: [Link])

  • Full article: Thermodynamic profiling for fragment-based lead discovery and optimization. (URL: [Link])

  • Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (URL: [Link])

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC - NIH. (URL: [Link])

  • Evolutions in fragment-based drug design: the deconstruction–reconstruction approach - PMC - PubMed Central. (URL: [Link])

  • Concepts and Core Principles of Fragment-Based Drug Design - MDPI. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH. (URL: [Link])

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI. (URL: [Link])

  • Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors - PubMed. (URL: [Link])

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future - PubMed. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The most common and direct method for synthesizing this compound is a variation of the Pinner pyrimidine synthesis.[1][2] This reaction involves the cyclocondensation of a β-dicarbonyl compound with guanidine.[3] For the target molecule, the specific reactants are typically guanidine (or its salt, like guanidine hydrochloride) and an ethyl-substituted β-ketoester, such as ethyl 3-oxopentanoate (also known as ethyl propionylacetate).

The mechanism proceeds through the following key steps:

  • Condensation: The more nucleophilic nitrogen of guanidine attacks one of the carbonyl groups of the β-ketoester.

  • Cyclization: An intramolecular condensation occurs where the other amino group of the guanidine attacks the remaining carbonyl group, forming a dihydropyrimidine intermediate.

  • Dehydration: The intermediate readily loses a molecule of water to form the stable aromatic pyrimidine ring.

This reaction is typically catalyzed by a base (like sodium ethoxide) or an acid.[1][4] The choice of catalyst and solvent is critical for driving the reaction towards the desired product and minimizing side reactions.[5]

Q2: What are the most critical reaction parameters to control during the synthesis?

Controlling reaction conditions is paramount to achieving high yield and purity.[6] Key parameters include:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, especially if proceeding through an imidate intermediate (a hallmark of the Pinner synthesis). Water can hydrolyze reactants and intermediates, leading to the formation of unwanted esters or amides and significantly reducing the yield.[4] It is crucial to use anhydrous solvents and oven-dried glassware, and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Temperature Control: While heating is often necessary to drive the cyclization and dehydration steps, excessive temperatures can promote side reactions, such as self-condensation of the β-ketoester or decomposition of the product.[7][8] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal temperature and reaction time.[5]

  • pH and Stoichiometry: The molar ratio of reactants and the pH of the medium must be carefully controlled. Using a slight excess of the guanidine salt and an equivalent amount of a strong base (if starting from the salt) is a common practice to generate the free guanidine base in situ.[4] Incorrect stoichiometry can lead to incomplete conversion of the limiting reagent.[6]

Q3: What are the most common side products I should expect to see?

Several side products can form, complicating purification and reducing the yield of this compound.[9] Common impurities include:

  • β-Ketoester Self-Condensation Product: Ethyl 3-oxopentanoate can undergo self-condensation, especially under strong basic conditions.[7]

  • Guanidine Self-Condensation Products: Under certain conditions, guanidine can react with itself to form triazine derivatives or other oligomeric products.[7]

  • Incompletely Cyclized Intermediates: The reaction may stall after the initial condensation but before the final cyclization and dehydration, leaving open-chain intermediates in the reaction mixture.[4]

  • Pyrazole Derivatives: The reaction between guanidine and a β-ketoester can sometimes yield a pyrazole isomer, particularly if aminoguanidine is present as an impurity or under specific pH conditions that favor attack at different positions.[10]

Q4: How can I confirm the identity of my product and potential impurities?

A combination of analytical techniques is recommended for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the structure of this compound. The ¹H NMR spectrum should show characteristic signals for the ethyl group (a quartet and a triplet), the aromatic proton on the pyrimidine ring, and the amine protons.[11]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its elemental composition. Techniques like EI-MS can reveal the mass of the molecular ion (M+).[12]

  • Chromatography (TLC/HPLC): Thin Layer Chromatography is essential for monitoring reaction progress and identifying the presence of multiple components in the reaction mixture.[5] High-Performance Liquid Chromatography (HPLC) can be used for quantitative analysis of purity.

Troubleshooting Guide

Problem: My reaction has a very low yield or failed to produce any product.
  • Potential Cause 1: Presence of Water.

    • Explanation: As mentioned, moisture is detrimental. Hydrolysis of the guanidine or the β-ketoester, or key intermediates, is a common cause of reaction failure.[4]

    • Solution: Ensure all solvents are rigorously dried (e.g., using molecular sieves or distillation). Dry all glassware in an oven at >100°C for several hours before use. Run the reaction under a positive pressure of an inert gas like nitrogen or argon.[4]

  • Potential Cause 2: Inactive Reagents or Incorrect Stoichiometry.

    • Explanation: Guanidine salts can be hygroscopic and may have absorbed water. The base used to deprotonate the guanidinium salt (e.g., sodium ethoxide) may have degraded. An incorrect molar ratio of reactants will result in the incomplete conversion of the limiting reagent.[6]

    • Solution: Use a fresh, high-purity guanidine salt and β-ketoester. If using a base like sodium ethoxide, ensure it is fresh and not exposed to air/moisture. Carefully calculate and weigh all reagents to ensure correct stoichiometry.

  • Potential Cause 3: Suboptimal Temperature.

    • Explanation: The reaction may have a significant activation energy that was not overcome. Conversely, a temperature that is too high could have led to the decomposition of the desired product.[5]

    • Solution: If no product is observed at a lower temperature, cautiously increase the heat while monitoring the reaction by TLC. If decomposition is suspected (e.g., charring or the appearance of many new spots on TLC), repeat the reaction at a lower temperature for a longer duration.

Problem: My TLC/HPLC analysis shows multiple spots, indicating a mixture of products.
  • Potential Cause 1: Side Reactions due to Incorrect pH or Temperature.

    • Explanation: Uncontrolled pH or excessive heat can promote competing reactions like the self-condensation of the β-ketoester.[7]

    • Solution: Optimize the amount of base used. Add the base slowly and at a controlled temperature (e.g., 0°C) before introducing the other reactants. Maintain a consistent and optimized reaction temperature throughout the experiment.

  • Potential Cause 2: Formation of Regioisomers.

    • Explanation: While less common with the symmetric guanidine, impurities in the β-ketoester or the presence of other nucleophiles could lead to isomeric byproducts. The formation of pyrazole derivatives is a known side reaction in similar condensations.[10]

    • Solution: Ensure the purity of your starting materials. If isomeric byproducts are confirmed, purification by column chromatography will be necessary. Adjusting the solvent or base may alter the regioselectivity of the reaction.

Problem: The isolated product is impure and difficult to purify.
  • Potential Cause: Side Products with Similar Polarity.

    • Explanation: Side products, such as incompletely cyclized intermediates or self-condensation products, may have similar polarity to the desired this compound, making separation by standard column chromatography challenging.[7]

    • Solution:

      • Optimize Reaction Conditions: The best approach is to minimize the formation of these impurities in the first place by carefully controlling the reaction parameters as described above.[7]

      • Acid-Base Extraction: The amine group on the product makes it basic. You can attempt an acid-base workup. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The desired product should move to the aqueous layer. Then, basify the aqueous layer and extract the pure product back into an organic solvent.[6]

      • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying solid products.

Visualization and Data

Reaction Scheme and Common Side Reaction

The primary pathway for the synthesis of this compound involves the condensation of Guanidine with Ethyl 3-oxopentanoate. A common side reaction is the self-condensation of the ketoester.

reaction_workflow cluster_reactants Starting Materials cluster_main Main Synthesis Pathway cluster_side Common Side Reaction Guanidine Guanidine Condensation Condensation & Cyclization Guanidine->Condensation + Base/Solvent Ketoester Ethyl 3-oxopentanoate Ketoester->Condensation SelfCondensation Self-Condensation Ketoester->SelfCondensation [Base] Product This compound Condensation->Product Dehydration SideProduct Dimerized Ketoester SelfCondensation->SideProduct

Caption: Main synthesis pathway and a common side reaction.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

  • Preparation: Assemble oven-dried glassware under an inert atmosphere (Nitrogen or Argon). A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is recommended.

  • Reagent Preparation: In the reaction flask, dissolve sodium metal (1.1 eq) in anhydrous ethanol under stirring to prepare a fresh solution of sodium ethoxide. Cool the solution to room temperature.

  • Amidine Formation: To the stirred sodium ethoxide solution, add guanidine hydrochloride (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free guanidine base.[4]

  • Diketone Addition: Add ethyl 3-oxopentanoate (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) to a pH of ~7.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

ParameterRecommended ConditionRationale
Solvent Anhydrous EthanolGood solvent for reactants; allows for reflux at a moderate temperature.
Base Sodium Ethoxide (in situ)Strong base to deprotonate guanidinium salt and catalyze the condensation.
Temperature Reflux (~78°C)Provides sufficient energy for cyclization and dehydration without causing significant degradation.
Atmosphere Inert (Nitrogen/Argon)Prevents side reactions caused by atmospheric moisture and oxygen.[6]
Reaction Time 4-6 hoursTypically sufficient for completion; should be monitored by TLC.

References

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Pinner reaction. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Retrieved from [Link]

  • ResearchGate. (2009). Formation, structure and heterocyclization of aminoguanidine and ethyl acetoacetate condensation products. Retrieved from [Link]

  • ACS Publications. (1936). The Synthesis of 2-Amino-4-ethylpyrimidine. Retrieved from [Link]

  • ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2014). Application of guanidine and its salts in multicomponent reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • Wikipedia. (2023). Pyrimidine. Retrieved from [Link]

  • ResearchGate. (2010). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Retrieved from [Link]

  • National Institutes of Health. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]

  • Thieme Connect. (n.d.). Product Class 12: Pyrimidines. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. By understanding the underlying chemical principles and common pitfalls, you can effectively troubleshoot and optimize your experimental outcomes.

Overview of the Core Synthesis Pathway

The most common and reliable method for synthesizing this compound is the Pinner-type cyclocondensation reaction. This involves the reaction of a β-keto ester, specifically ethyl 3-oxopentanoate, with guanidine. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent.

The general mechanism involves the deprotonation of guanidine to its more nucleophilic free base form, which then attacks the carbonyl carbons of the β-keto ester. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted ethyl 3-oxopentanoate. What's going wrong?

Answer: Low conversion of the starting material is a frequent issue that typically points to one of three critical areas: the activity of the base, the integrity of the reactants, or suboptimal reaction conditions.[1][2]

  • Causality: The reaction requires a strong base, like sodium ethoxide (NaOEt), to deprotonate guanidine hydrochloride to its free base. The free guanidine is the active nucleophile that initiates the reaction. If the base is weak, old, or has been deactivated by moisture, this crucial first step will be inefficient, leading to poor conversion.

  • Troubleshooting Steps:

    • Verify Base Activity: Use freshly prepared sodium ethoxide or a recently purchased, properly stored commercial solution. Sodium metal in absolute ethanol is the gold standard for generating anhydrous, highly active NaOEt in situ.

    • Ensure Anhydrous Conditions: Water will readily consume the strong base and can also hydrolyze the ester starting material.[3] Ensure all glassware is oven-dried, use anhydrous solvents (absolute ethanol is recommended), and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

    • Check Reactant Purity: Impurities in either the ethyl 3-oxopentanoate or guanidine hydrochloride can inhibit the reaction.[1][2] Consider purifying the keto ester by distillation if its purity is questionable. Guanidine hydrochloride is hygroscopic; ensure it is dry before use.

    • Optimize Reaction Time & Temperature: While this reaction often proceeds well at reflux in ethanol, incomplete reactions may require extended heating.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours to determine the optimal reaction time.[4]

Question 2: I'm observing a major byproduct that is difficult to separate from the desired this compound. How can I identify and prevent its formation?

Answer: The most likely byproduct in this synthesis is the self-condensation product of ethyl 3-oxopentanoate. This occurs when the enolate of the keto ester attacks another molecule of the keto ester, leading to complex oligomers. Another possibility is the formation of an uncyclized intermediate.[3]

  • Causality: The formation of these byproducts is a competing reaction pathway.[1] If the concentration or reactivity of the guanidine nucleophile is too low, the self-condensation of the keto ester can become the dominant reaction. Incomplete cyclization can occur if the reaction conditions are not vigorous enough to drive the final dehydration step.[3]

  • Mitigation Strategies:

    • Control Reagent Stoichiometry: While a 1:1 molar ratio of keto ester to guanidine is theoretically required, using a slight excess of guanidine hydrochloride (e.g., 1.1 to 1.2 equivalents) can help push the reaction toward the desired pyrimidine formation.[2]

    • Order of Addition: A robust technique is to first prepare the solution of sodium ethoxide and guanidine hydrochloride in ethanol, allowing the guanidine free base to form completely. Then, add the ethyl 3-oxopentanoate dropwise to this solution at a controlled temperature. This ensures that the keto ester is always in the presence of an excess of the active guanidine nucleophile, minimizing its opportunity to self-condense.

    • Ensure Sufficient Heating: Driving the final ring-closing and dehydration step is crucial for preventing the accumulation of open-chain intermediates.[3] Ensure the reaction is maintained at a steady reflux for a sufficient duration.

Question 3: The final product is an off-color oil or solid that is difficult to purify by recrystallization. What are the best purification strategies?

Answer: Purification challenges often arise from the presence of polar byproducts or residual starting materials.

  • Troubleshooting Steps:

    • Initial Work-up: After the reaction is complete, it is crucial to neutralize the basic reaction mixture. Carefully add an acid (e.g., acetic acid or dilute HCl) to bring the pH to neutral. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. A thorough aqueous wash will help remove inorganic salts and any remaining guanidine.

    • Column Chromatography: If recrystallization fails, column chromatography on silica gel is the most effective method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, will typically provide good separation.

    • Recrystallization Solvent System: For recrystallization to be effective, you must find a suitable solvent or solvent pair. Experiment with different solvents such as ethanol/water, ethyl acetate/hexanes, or isopropanol.[1] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

Visualizing the Synthesis and Troubleshooting Logic

To better understand the process, the following diagrams illustrate the core reaction mechanism and a logical workflow for troubleshooting common issues.

ReactionMechanism cluster_reactants Reactants cluster_steps Reaction Steps Guanidine Guanidine (from Guanidine HCl) Step1 Nucleophilic Attack Guanidine->Step1 NaOEt (Base) Ketoester Ethyl 3-oxopentanoate Ketoester->Step1 Step2 Intramolecular Cyclization Step1->Step2 Acyclic Intermediate Step3 Dehydration Step2->Step3 Cyclic Intermediate Product This compound Step3->Product - H2O

Caption: Core mechanism for Pinner-type pyrimidine synthesis.

TroubleshootingFlowchart Start Low Yield or Impure Product? CheckConversion TLC shows unreacted starting material? Start->CheckConversion CheckByproducts TLC shows significant byproducts? Start->CheckByproducts CheckConversion->CheckByproducts No Sol_Base 1. Check Base Activity 2. Ensure Anhydrous Conditions 3. Verify Reactant Purity CheckConversion->Sol_Base Yes Sol_Stoichiometry 1. Adjust Stoichiometry (slight excess of guanidine) 2. Control Order of Addition 3. Ensure Sufficient Reflux CheckByproducts->Sol_Stoichiometry Yes Sol_Purification 1. Optimize Work-up (Neutralize) 2. Use Column Chromatography 3. Screen Recrystallization Solvents CheckByproducts->Sol_Purification No End Optimized Synthesis Sol_Base->End Sol_Stoichiometry->End Sol_Purification->End

Caption: Decision workflow for troubleshooting synthesis issues.

Optimized Experimental Protocol

This protocol provides a robust starting point for achieving high yields.

Materials:

  • Guanidine Hydrochloride (dry)

  • Ethyl 3-oxopentanoate (≥98% purity)

  • Sodium metal

  • Absolute Ethanol (200 proof, anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol under a nitrogen or argon atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Formation of Guanidine Free Base: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride in one portion. Stir the resulting suspension for 30 minutes at room temperature.

  • Condensation Reaction: Begin heating the mixture to a gentle reflux. Add ethyl 3-oxopentanoate dropwise via an addition funnel over 30-45 minutes.

  • Reaction Monitoring: Maintain the reaction at reflux. Monitor the disappearance of the starting materials by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with acetic acid until the pH is ~7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining residue, add water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Attempt recrystallization from an ethanol/water or ethyl acetate/hexanes mixture.

    • If recrystallization is unsuccessful, purify the crude material by flash column chromatography on silica gel.

Data Summary Table

The following table summarizes typical reaction parameters for optimization.

ParameterRecommended ConditionRationale
Guanidine:Ketoester Ratio 1.1 : 1.0A slight excess of guanidine favors the desired reaction over self-condensation.[2]
Base:Guanidine Ratio 1.05 : 1.0Ensures complete deprotonation of guanidine hydrochloride.
Solvent Absolute EthanolGood solubility for reactants and suitable boiling point for reflux.[3]
Temperature Reflux (~78 °C)Provides sufficient activation energy for cyclization and dehydration.[3]
Atmosphere Inert (N₂ or Ar)Prevents deactivation of the strong base by atmospheric moisture.[3]

Frequently Asked Questions (FAQs)

  • Q: Can I use a different base, like sodium hydroxide or potassium carbonate?

    • A: It is not recommended. Stronger, non-aqueous bases like sodium ethoxide are required for efficient deprotonation of guanidine without introducing water, which can cause unwanted side reactions like ester hydrolysis.[3]

  • Q: My starting material is ethyl propionylacetate. Is this the same as ethyl 3-oxopentanoate?

    • A: Yes, ethyl propionylacetate is a common synonym for ethyl 3-oxopentanoate.

  • Q: The reaction seems very sensitive to water. How can I be sure my conditions are anhydrous?

    • A: Always use flame- or oven-dried glassware. Use sealed bottles of anhydrous solvents (often labeled ≤50 ppm H₂O). Use a rubber septum and a needle for reagent transfers under an inert gas blanket.[3]

  • Q: Can this reaction be scaled up for pilot plant production?

    • A: Yes, this synthesis is scalable. However, for larger scales, heat management during the in situ preparation of sodium ethoxide and the subsequent exothermic condensation becomes critical. A jacketed reactor with controlled heating and cooling is essential.

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimization of Pyrimidine Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support.
  • Caldwell, W. T. (1935). The Synthesis of 2-Amino-4-ethylpyrimidine. Journal of the American Chemical Society, 58(2), 287-288.
  • BenchChem. (2025).
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • Wikipedia. (2023). Pinner reaction.
  • Mahfoudh, A., et al. (2017). Recent Approaches to the Synthesis of Pyrimidine Derivatives.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Scaffolds using 3-Oxopropanenitrile.
  • Vanden Eynde, J. J., et al. (2003).
  • ResearchGate. (2025).
  • NIH. (2014). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC.
  • ResearchGate. (2018).
  • NIH. (2021). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PMC.

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Technical Support Center: Purification of 4-Ethylpyrimidin-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Ethylpyrimidin-2-amine. Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle that a compound's solubility in a given solvent increases with temperature.[1][2] When executed correctly, it effectively removes impurities, yielding a product with high crystalline and chemical purity. This document provides a blend of foundational principles, step-by-step protocols, and in-depth troubleshooting to address challenges specific to the recrystallization of this aminopyrimidine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

Understanding the compound's properties is critical for developing a successful purification strategy.

PropertyValueSource
CAS Number 1193-85-7[3]
Molecular Formula C₆H₉N₃
Appearance Light yellow to yellow solid[3]
Purity (Typical) ≥95% (pre-purification)
Storage Conditions Room temperature, sealed in a dry, dark place

Note: A related compound, 4-Ethylpyridin-2-amine, has a reported melting point of 66.5-67.5 °C. While structurally different, this suggests that this compound likely has a relatively low melting point, a key consideration for avoiding "oiling out" during recrystallization.[4][5]

Q2: What defines an ideal solvent for recrystallization?

The choice of solvent is the most critical factor in a successful recrystallization.[6] An ideal solvent should meet the following criteria:

  • High Temperature Coefficient: The solvent must dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[7][8] This differential solubility is the basis of the purification.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or "mother liquor," after crystallization).[9]

  • Chemical Inertness: The solvent must not react with the compound being purified.[7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[7]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[10]

Q3: How do I select a suitable solvent system for this compound?

A systematic screening process is the most reliable method. This involves testing the solubility of a small amount of the crude compound (~10-20 mg) in a small volume (~0.5 mL) of various solvents at room temperature and then upon heating.

Recommended Screening Solvents:

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Water 100HighMay be a good choice if the compound is sufficiently polar. The amino and pyrimidine nitrogens can hydrogen bond.
Ethanol 78HighOften a good solvent for polar organic molecules. May show high solubility even at room temperature.
Ethyl Acetate 77MediumA versatile solvent that often provides the desired temperature-dependent solubility for moderately polar compounds.[11]
Toluene 111LowGood for less polar compounds; the aromatic ring may interact favorably.
Hexane/Heptane 69 / 98LowLikely to be a poor solvent on its own, but excellent as an "anti-solvent" when paired with a more polar solvent like ethyl acetate or ethanol.

Solvent Pair Strategy: If no single solvent is ideal, a solvent-pair system can be effective. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then cool slowly.[11] For this compound, an Ethyl Acetate/Hexane mixture is a promising starting point.

Q4: Can you outline the standard workflow for recrystallization?

The process follows a logical sequence of steps designed to separate the desired compound from impurities.[2][10]

G start Start with Crude Solid solvent_screen Select Solvent via Screening start->solvent_screen dissolve Dissolve in Minimum Amount of Hot Solvent solvent_screen->dissolve hot_filt Hot Filtration (If insoluble impurities exist) dissolve->hot_filt Optional cool Cool Slowly to Room Temperature, then Ice Bath dissolve->cool hot_filt->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash Crystals with Small Amount of Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Q: My crude this compound won't fully dissolve in the hot solvent. What should I do?
  • Insufficient Solvent: You may not have added enough solvent. Add small additional portions of the hot solvent until the solid dissolves completely. Be patient, as dissolution takes time.

  • Insoluble Impurities: The undissolved material may be an insoluble impurity. If a significant amount of your target compound has dissolved and only a small amount of solid remains, proceed to a hot filtration step to remove the insoluble material before cooling.[8]

  • Incorrect Solvent Choice: The chosen solvent may simply be a poor solvent for your compound even when hot. In this case, you must select a different solvent and restart the process.

Q: I've cooled the solution, but no crystals have formed. What's wrong?

This is a common issue that typically points to one of two causes:

  • Excess Solvent: You likely added too much solvent, and the solution is not supersaturated upon cooling.[5][12]

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.

  • Supersaturation without Nucleation: The solution may be supersaturated, but crystal growth has not been initiated.

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[13]

    • Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal provides a template for further crystal formation.[1][10]

Q: The compound has separated as an oily liquid, not crystals. How do I fix this "oiling out"?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or the compound has a low melting point.[5][13]

  • Solution 1: Reheat and Dilute. Reheat the solution until the oil redissolves completely. Add a small amount (10-20%) more solvent to create a more dilute solution. Allow this to cool much more slowly, perhaps by insulating the flask, to ensure crystallization occurs at a lower temperature.[12]

  • Solution 2: Change Solvent System. Consider re-attempting the recrystallization with a lower-boiling point solvent or a different solvent pair.

  • Solution 3: Trituration. If an oil persists, decant the mother liquor, and try to induce solidification by adding a small amount of a poor solvent (like hexane) and scratching vigorously with a spatula.[13]

Q: My recrystallized product is still colored. How can I obtain a colorless/light yellow product?

Colored impurities can sometimes be carried along during crystallization.

  • Solution: Activated Charcoal. Highly colored, non-polar impurities can often be removed with activated charcoal (carbon).[7] After dissolving your crude compound in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (a spatula tip is often enough). Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the carbon surface. Perform a hot filtration to remove the charcoal before allowing the filtrate to cool and crystallize. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Q: My final yield of pure product is very low. How can I improve recovery?
  • Avoid Excess Solvent: Using the absolute minimum amount of hot solvent to dissolve the compound is key. Any excess will retain more of your product in the mother liquor upon cooling.[6]

  • Sufficient Cooling: Ensure the solution is thoroughly chilled in an ice bath after initial cooling to room temperature to maximize precipitation.

  • Minimize Transfer Loss: Be meticulous during filtration and transfer steps to avoid leaving product behind.

  • Wash Sparingly: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away the mother liquor without redissolving a significant portion of your product.

G start Problem Observed prob_no_xtal No Crystals Form start->prob_no_xtal prob_oil Compound 'Oils Out' start->prob_oil prob_color Crystals are Colored start->prob_color prob_yield Low Recovery Yield start->prob_yield sol_boil Boil off excess solvent prob_no_xtal->sol_boil Is solution clear? sol_scratch Scratch flask / Add seed crystal prob_no_xtal->sol_scratch If boiling doesn't work sol_reheat Reheat, add more solvent, cool slowly prob_oil->sol_reheat sol_charcoal Use Activated Charcoal & perform hot filtration prob_color->sol_charcoal sol_min_solv Use minimum hot solvent prob_yield->sol_min_solv sol_cool Ensure thorough cooling prob_yield->sol_cool

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Missouri - St. Louis, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [https://www.umsl.edu/services/learning/files/chemistry_pdfs/Recrystallization I.pdf]([Link] I.pdf)

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Professor Dave Explains. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Professor Dave Explains. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography of 4-Ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Ethylpyrimidin-2-amine. This document provides practical, field-tested advice and troubleshooting strategies to help you achieve successful separation and high purity. The guidance is structured in a question-and-answer format to directly address common challenges encountered during the column chromatography of this and similar basic heterocyclic compounds.

Part 1: Method Development & Frequently Asked Questions (FAQs)

This section addresses the foundational questions for setting up a successful purification protocol for this compound.

Q1: What are the critical physicochemical properties of this compound that influence its chromatographic behavior?

A1: Understanding the structure of this compound is the first step to developing a robust purification method. Two key features dictate its behavior on a standard silica gel column:

  • The Basic 2-Amino Group: The primary amine on the pyrimidine ring is basic. The lone pair of electrons on the nitrogen can readily interact with acidic sites. Standard silica gel is known to have acidic silanol groups (Si-OH) on its surface.[1][2] This strong acid-base interaction is the primary cause of common issues like peak tailing, streaking, and sometimes irreversible adsorption of the compound onto the stationary phase.[3][4]

  • Moderate Polarity: The molecule has a polar pyrimidine core but also a non-polar ethyl group.[5] This gives it moderate overall polarity, making it suitable for normal-phase chromatography, provided the basicity is managed. It is generally soluble in moderately polar organic solvents like dichloromethane and ethyl acetate, and more polar solvents like methanol.[6]

Q2: What is the recommended stationary phase and why?

A2: For most applications, silica gel (60 Å, 230-400 mesh) is the recommended and most cost-effective stationary phase.[7] Its efficacy is based on separating compounds by polarity. However, due to the basic nature of this compound, standard silica must often be "deactivated" to ensure good results. This is achieved by modifying the mobile phase, as discussed in Q4.

In cases where the compound proves highly unstable or difficult to purify on silica, neutral alumina can be a viable alternative.[1] For highly polar impurities, reverse-phase (C18) silica could also be considered, though this requires a complete change in mobile phase strategy (e.g., water/acetonitrile systems).[7]

Q3: How do I select an appropriate mobile phase (eluent) to start with?

A3: The best practice is to first perform Thin Layer Chromatography (TLC) to identify a suitable solvent system.[8] The goal is to find a solvent mixture that moves the this compound spot to a retention factor (Rf) of approximately 0.2 - 0.4 .[1][3] An Rf in this range generally provides the best chance for good separation on a column.

  • What is Rf? The retention factor is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1]

A good starting point for TLC analysis is a binary mixture of a non-polar and a polar solvent.[9] Increase the proportion of the polar solvent to lower the Rf and decrease it to raise the Rf.

Solvent System (Non-polar/Polar)PolarityTypical Application Notes
Hexanes / Ethyl AcetateLow to MediumThe most common starting system. Good for compounds of moderate polarity. Start with 30-50% Ethyl Acetate in Hexanes and adjust.[9]
Dichloromethane / MethanolMedium to HighExcellent for more polar compounds that do not move in Ethyl Acetate/Hexanes.[9] Be cautious, as methanol is a very strong polar solvent; start with a low percentage (1-5%) and increase as needed. More than 10% methanol can risk dissolving the silica gel.[9]
Q4: Since this compound is basic, are special precautions needed when using silica gel?

A4: Yes, this is a critical point. To prevent peak tailing and improve recovery, the acidic silanol groups on the silica surface should be neutralized. This is easily accomplished by adding a small amount of a basic modifier to your eluent system.

The most common and effective modifier is triethylamine (TEA) . Add 0.5 - 2% (v/v) TEA to your chosen eluent mixture (e.g., 1 mL of TEA in 99 mL of your Hexanes/EtOAc mixture).[3][9] The TEA is more basic than your compound and will preferentially bind to the acidic sites on the silica, allowing your this compound to travel through the column without unwanted interactions.[4] An alternative is to use a solution of ammonia in methanol (e.g., 10% ammonia in methanol) as the polar component of your mobile phase.[9]

Part 2: Detailed Experimental Protocol

This protocol outlines a standard procedure for purifying this compound using flash column chromatography.

Step 1: TLC Analysis and Solvent System Optimization
  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare several TLC chambers with different solvent systems. For example:

    • Chamber 1: 70:30 Hexanes/Ethyl Acetate + 1% TEA

    • Chamber 2: 50:50 Hexanes/Ethyl Acetate + 1% TEA

    • Chamber 3: 95:5 Dichloromethane/Methanol + 1% TEA

  • Spot the crude mixture on separate TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under a UV lamp (typically at 254 nm).

  • Calculate the Rf value for your target compound in each system.[1] Select the system that gives an Rf of ~0.3 for the column.

Step 2: Column Packing ("Wet Packing" Method)
  • Select a column of appropriate size for your sample amount (a general rule is 50-100g of silica per 1g of crude material).

  • Insert a cotton or glass wool plug at the bottom of the column and add a small layer (~1 cm) of sand.[10]

  • In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack down under gravity. Add more slurry until the desired column height is reached (typically 15-20 cm).

  • Add a final layer of sand on top of the packed silica to prevent disturbance during solvent addition.[11]

  • Equilibrate the column by running 2-3 column volumes of your starting eluent (the solvent system chosen from TLC) through the packed silica. Never let the solvent level drop below the top layer of sand.

Step 3: Sample Loading

You have two primary options for loading your sample:

  • Wet Loading (for samples soluble in the eluent):

    • Dissolve your crude sample in the minimum amount of the eluent.[11]

    • Carefully pipette this solution directly onto the top layer of sand in the column.

    • Open the stopcock and allow the sample to absorb completely into the silica bed.

    • Carefully add fresh eluent to the top of the column.

  • Dry Loading (Recommended for less soluble samples):

    • Dissolve your crude sample in a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of silica gel impregnated with your sample.[3]

    • Carefully add this powder onto the top layer of sand in your packed column.

    • Gently add fresh eluent.

Step 4: Elution and Fraction Collection
  • Begin adding your chosen eluent to the top of the column.

  • Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate. A flow rate that is too fast reduces separation, while one that is too slow leads to band broadening due to diffusion.[11]

  • Collect the eluting solvent in a series of test tubes or vials (fractions).

  • Monitor the separation by periodically spotting the collected fractions on a TLC plate to check their contents.

  • Combine the fractions that contain your pure product.

Step 5: Product Isolation
  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield your purified this compound.

Part 3: Troubleshooting Guide

Even with a well-planned protocol, issues can arise. This section provides solutions to common problems.

Q1: My compound is streaking badly on the TLC plate and giving a long, tailing peak from the column. What's happening?

A1: This is the classic sign of a strong, undesirable interaction between your basic compound and the acidic silica gel. The amine is "sticking" to the stationary phase.

  • Primary Solution: Add a basic modifier to your eluent. As described in Part 1, adding 0.5-2% triethylamine (TEA) is the most effective solution.[3][9] This will neutralize the acidic sites and allow for symmetrical peak shape.

  • Secondary Solution: If TEA does not fully resolve the issue, consider using a less acidic stationary phase like neutral alumina.

Q2: My compound has an Rf of 0 on the TLC plate, even with 100% ethyl acetate. How can I get it to move?

A2: An Rf of 0 means your compound is too polar for the current solvent system and is fully adsorbed to the silica. You need a more polar eluent.

  • Solution: Switch to a stronger solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a standard choice for polar compounds.[9] Start with a low percentage of methanol (e.g., 98:2 DCM/MeOH) and gradually increase the methanol concentration. Remember to also include 1% TEA in this new system.

Q3: I see two spots that are very close together on the TLC (low ΔRf). How can I improve the separation on the column?

A3: Separating compounds with similar Rf values can be challenging but is often achievable.

  • Solution 1: Optimize the Solvent System. Try different solvent combinations. Sometimes switching from an EtOAc/Hexanes system to a DCM/Ether system, for example, can alter the selectivity and improve separation.

  • Solution 2: Use Gradient Elution. Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the eluent during the column run. Start with a low-polarity mixture that allows the less polar compound to elute, then slowly increase the percentage of the polar solvent to elute your target compound. This sharpens peaks and can improve the separation of closely running spots.[3]

Q4: My recovery after the column is very low. Where did my compound go?

A4: Low recovery is typically caused by one of two issues:

  • Irreversible Adsorption: Your compound may be binding so strongly to the silica that it cannot be eluted. This is common for very basic compounds on unmodified silica. Ensure you are using a basic modifier like TEA.[4]

  • Decomposition on Silica: Some compounds are unstable on acidic silica gel and can decompose during the purification process.[12] To test for this, perform a 2D TLC:

    • Spot your crude mixture in one corner of a square TLC plate.

    • Run the plate in your chosen eluent.

    • Rotate the plate 90 degrees and run it again in the same eluent.

    • If the compound is stable, it will appear on the diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica plate.[1] If this is the case, you must switch to a different stationary phase like neutral alumina or consider an alternative purification method like crystallization.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing poor separation or recovery during column chromatography.

G start Problem: Poor Separation or Recovery check_tailing Is there significant peak tailing? start->check_tailing add_tea Action: Add 0.5-2% Triethylamine to the eluent. check_tailing->add_tea Yes check_rf Is the target compound's Rf near zero? check_tailing->check_rf No success Resolution Achieved add_tea->success increase_polarity Action: Increase eluent polarity. (e.g., switch to DCM/MeOH) check_rf->increase_polarity Yes check_stability Is recovery still low? Perform 2D TLC to check for decomposition. check_rf->check_stability No increase_polarity->success change_stationary Action: Compound is likely unstable on silica. Switch to neutral alumina or use a different purification method. check_stability->change_stationary Yes (Decomposition) optimize_gradient Action: Spots are close but stable. Optimize with gradient elution or try a different solvent system. check_stability->optimize_gradient No (Stable) change_stationary->success optimize_gradient->success

Caption: Troubleshooting workflow for poor separation or recovery.

References
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Anumula, K. R. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Amrita Virtual Lab. Thin Layer Chromatography. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • LookChem. Cas no 66131-70-2 (N-ethylpyrimidin-2-amine). [Link]

  • PubChem. 2-Methylpyrimidin-4-amine. [Link]

Sources

Stability and degradation of 4-Ethylpyrimidin-2-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Ethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound in solution. Here, you will find practical answers to common questions and detailed troubleshooting guides for issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses common queries regarding the handling, storage, and stability of this compound in solution.

Question 1: What are the primary factors that can cause the degradation of this compound in solution?

Answer: The degradation of this compound is primarily influenced by four factors: pH, light, temperature, and the presence of oxidizing agents. The pyrimidine ring and the exocyclic amine group are the main sites of chemical instability. Like many heterocyclic amines, this compound is susceptible to hydrolysis, particularly under strong acidic or basic conditions. It can also undergo photodegradation when exposed to UV light. Elevated temperatures will accelerate these degradation processes.

Question 2: What is the recommended pH range for preparing and storing solutions of this compound to ensure maximum stability?

Answer: While specific data for this compound is not extensively published, based on the general stability of 2-aminopyrimidine derivatives, solutions are typically most stable under neutral to slightly acidic conditions (pH 4-7).[1] Strongly acidic conditions (pH < 3) can lead to protonation of the pyrimidine nitrogens, which may increase susceptibility to hydrolysis of the amino group.[2][3] Conversely, strongly alkaline conditions (pH > 9) can facilitate ring-opening reactions.[4] It is crucial to experimentally determine the optimal pH for your specific application and buffer system.

Question 3: How should I store stock solutions of this compound?

Answer: For optimal stability, stock solutions should be stored in a dark place at low temperatures. We recommend the following:

  • Short-term storage (1-2 weeks): Store at 2-8°C.[5]

  • Long-term storage (months): Aliquot solutions into tightly sealed vials and store at -20°C or below.

  • Protection from light: Use amber vials or wrap vials in aluminum foil to prevent photodegradation.[6][7]

Question 4: Can I anticipate the likely degradation products of this compound?

Answer: While a definitive profile requires experimental analysis (e.g., via LC-MS), likely degradation pathways based on pyrimidine chemistry include:

  • Hydrolysis: The primary degradation pathway is likely the hydrolysis of the 2-amino group to yield 4-ethylpyrimidin-2-ol.

  • Oxidation: The pyrimidine ring can be oxidized, potentially leading to ring-opened products like ureidoacrylates.[8] The ethyl group is also a potential site for oxidation.

  • Photodegradation: UV exposure can lead to the formation of various photoproducts, including dimers or hydrates.[6]

Part 2: Troubleshooting Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the use of this compound in experimental settings.

Issue 1: Inconsistent or lower-than-expected potency in biological assays.
  • Symptom: You observe variable results or a gradual loss of activity from the same stock solution over time.

  • Potential Cause: This is a classic sign of compound degradation in your assay medium or stock solution. The active this compound is likely degrading into less active or inactive species.

  • Troubleshooting Workflow:

    A Inconsistent Assay Results B Verify Stock Solution Integrity (Run QC via HPLC/UPLC) A->B C Degradation Confirmed B->C Degradation > 5% D No Degradation in Stock B->D Degradation < 5% E Prepare Fresh Stock Solution (Follow recommended storage) C->E F Investigate Assay Conditions D->F G Assess pH of Assay Buffer F->G H Evaluate Incubation Time & Temperature F->H I Check for Oxidizing Agents in Media F->I J Optimize Assay Conditions (Adjust pH, time, temp.) G->J H->J I->J

  • Detailed Steps:

    • Quality Control of Stock Solution: Immediately analyze your current stock solution using a stability-indicating method like HPLC-UV. Compare the peak area and purity profile to a freshly prepared standard or to the initial analysis of the stock.

    • Investigate Assay Buffer: The pH of your cell culture media or assay buffer can significantly impact stability. Measure the pH of the final assay solution containing this compound. If it falls outside the pH 4-7 range, consider using a more robust buffering system.

    • Time-Course Experiment: Perform a time-course experiment where you incubate this compound in your complete assay medium (without cells or target enzyme) for the duration of your experiment. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze for degradation by HPLC. This will reveal if the compound is unstable under the assay conditions themselves.

Issue 2: Appearance of unknown peaks in chromatography during analysis.
  • Symptom: When analyzing your sample, you observe new peaks in your chromatogram that were not present in the reference standard.

  • Potential Cause: These new peaks are likely degradation products. Identifying the stressor (light, heat, pH, etc.) is key to preventing their formation.

  • Troubleshooting Workflow: This requires a systematic approach known as a forced degradation study. [9][10]This will help you identify the conditions under which the compound is unstable and characterize the resulting degradants.

    A Unknown Peaks in Chromatogram B Perform Forced Degradation Study A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->D E Oxidative Degradation (e.g., 3% H2O2, RT) B->E F Photolytic Degradation (ICH Q1B conditions) B->F G Thermal Degradation (e.g., 80°C, solid & solution) B->G H Analyze Samples by LC-MS C->H D->H E->H F->H G->H I Identify Degradation Products (Compare mass spectra) H->I J Modify Experimental/Storage Conditions (Based on identified stressor) I->J

    Caption: Workflow for identifying unknown chromatographic peaks.

  • Experimental Protocol: Forced Degradation Study

    • Prepare Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent like a methanol/water mixture.

    • Apply Stress Conditions:

      • Acidic: Add an equal volume of 0.2M HCl to achieve a final concentration of 0.1M HCl. Incubate at 60°C.

      • Basic: Add an equal volume of 0.2M NaOH to achieve a final concentration of 0.1M NaOH. Incubate at 60°C.

      • Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

      • Photolytic: Expose the solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). [9] * Thermal: Heat the solution at 80°C. Also, heat the solid compound in a separate vial.

    • Sampling: Take samples at regular intervals (e.g., 2, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

    • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS).

    • Interpretation: Compare the chromatograms from the stressed samples to your original sample. The conditions that produce the unknown peaks are the cause of degradation. The mass spectrometer data will help in the structural elucidation of these new peaks. [10]

Part 3: Data & Reference Protocols

Table 1: General Stability Profile of 2-Aminopyrimidine Derivatives

This table summarizes the expected stability based on the known chemistry of related pyrimidine compounds. Note: This is a qualitative guide. Quantitative rates must be determined empirically for this compound.

Stress ConditionExpected StabilityPrimary Degradation PathwayReference
Acidic (pH < 3) Low to ModerateHydrolysis of exocyclic amine, ring protonation[2][11]
Neutral (pH 6-7.5) HighMinimal degradation expected[1]
Basic (pH > 9) LowRing hydrolysis/opening[4]
Oxidation (e.g., H₂O₂) ModerateRing oxidation, N-oxidation[12][13]
Light (UV/Vis) LowPhotodimerization, photohydration[6][7]
Heat (>60°C) ModerateAcceleration of all other degradation pathways[14]
Protocol: Standard HPLC Method for Stability Testing

This protocol provides a starting point for developing a stability-indicating method for this compound.

  • Instrumentation: HPLC or UPLC system with a PDA/DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 22.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 230 nm and 275 nm, or use a PDA to scan from 200-400 nm.

  • Injection Volume: 10 µL.

Rationale for Method Choices:

  • C18 Column: Provides good retention for moderately polar heterocyclic compounds.

  • Formic Acid: An acidic modifier used to improve peak shape by ensuring the amine is protonated.

  • Gradient Elution: Necessary to elute both the polar parent compound and potentially more non-polar degradation products within a reasonable run time.

References

  • Crespo-Hernández, C. E., et al. (2011). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules.

  • Reddy, P. A., et al. (2023). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.

  • Douki, T., et al. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry.

  • Shao, J., et al. (2014). Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine. Journal of the American Chemical Society.

  • Chase, O. V., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry.

  • Coronado, C., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences.

  • Larhed, M., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.

  • Sigma-Aldrich. (n.d.). This compound Product Page. Sigma-Aldrich.

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.

  • Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. Trends in Analytical Chemistry.

  • Eide-Haugmo, I., et al. (2009). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia.

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • Maley, F., & Maley, G. F. (1987). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry.

  • Suman, S., et al. (2018). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). European Journal of Inorganic Chemistry.

  • ChemicalBook. (n.d.). 2-Pyrimidinamine, 4-ethyl- (9CI) Product Description. ChemicalBook.

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Technical Support Center: Overcoming Solubility Issues of Pyrimidine Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] However, their often planar and hydrophobic nature can lead to significant solubility challenges in aqueous media, hindering preclinical evaluation and formulation development.[2][3] This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming these solubility issues. Here, we present a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to navigate the common hurdles encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My newly synthesized pyrimidine derivative is precipitating out of my aqueous buffer during my biological assay. What are the most likely reasons for this?

A1: Precipitation of a pyrimidine derivative in an aqueous buffer is a common issue that can arise from several factors. The primary reason is often the compound's low intrinsic aqueous solubility, which is characteristic of many heterocyclic compounds.[4] The pyrimidine core, while containing nitrogen atoms capable of hydrogen bonding, can be part of a larger, more hydrophobic molecule. Additionally, issues can arise from:

  • pH-dependent solubility: Many pyrimidine derivatives contain ionizable functional groups. The pH of your buffer can significantly influence the ionization state of your compound and, consequently, its solubility.[5][6]

  • Insufficient solvent concentration: If you are using a co-solvent like DMSO to initially dissolve your compound, the final concentration in the aqueous buffer might be too low to maintain solubility.

  • Compound instability: The compound may be degrading under the experimental conditions (e.g., temperature, light exposure), leading to the formation of less soluble byproducts.

  • Common ion effect: If your buffer contains ions that can form an insoluble salt with your compound, this can lead to precipitation.

Q2: What are the initial, simple steps I can take to improve the solubility of my pyrimidine derivative for a quick screening assay?

A2: For initial screening assays where speed and simplicity are key, several straightforward methods can be employed:

  • pH Adjustment: If your compound has acidic or basic functional groups, altering the pH of the buffer is often the easiest first step. For basic pyrimidines, lowering the pH will lead to protonation and increased solubility. For acidic pyrimidines, increasing the pH will have a similar effect.[5][6]

  • Use of Co-solvents: Employing a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG), can significantly enhance solubility.[7] It is crucial to keep the co-solvent concentration low (typically <1% v/v) to avoid impacting the biological assay.[6]

  • Gentle Heating and Sonication: Applying gentle heat or using a sonicator can help to dissolve the compound by providing the energy needed to overcome the crystal lattice energy.[6] However, it's important to ensure your compound is stable at elevated temperatures.

Q3: I've tried basic pH adjustment and co-solvents, but my pyrimidine derivative is still not soluble enough for my in vivo studies. What are the more advanced strategies I should consider?

A3: For in vivo studies and formulation development, more robust methods are often necessary to achieve the required concentration and stability. Advanced strategies include:

  • Prodrug Approach: This involves chemically modifying the pyrimidine derivative to create a more soluble prodrug that is converted back to the active parent drug in vivo.[8][9][10][11] This is a well-established technique for improving bioavailability.[12]

  • Amorphous Solid Dispersions (ASDs): By converting the crystalline form of the drug into a higher-energy amorphous state and dispersing it within a polymer matrix, you can significantly increase its aqueous solubility and dissolution rate.[6][13][14][15][16]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[17][18][19][20]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a more water-soluble inclusion complex.[4][21][22][23][24][25]

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for key solubility enhancement techniques.

Guide 1: Systematic pH Adjustment

The "Why": The solubility of ionizable compounds is highly dependent on the pH of the medium. By adjusting the pH, you can shift the equilibrium towards the more soluble ionized form of the pyrimidine derivative.[5][26][]

Troubleshooting Workflow:

start Start: Poorly soluble pyrimidine derivative pka Determine pKa of the compound (in silico or experimentally) start->pka acidic Is the compound acidic? pka->acidic basic Is the compound basic? pka->basic increase_ph Increase pH of the buffer (e.g., pH 7.4 to 9.0) acidic->increase_ph Yes decrease_ph Decrease pH of the buffer (e.g., pH 7.4 to 5.0) basic->decrease_ph Yes check_solubility Assess solubility at different pH values increase_ph->check_solubility decrease_ph->check_solubility success Success: Compound is soluble check_solubility->success failure Failure: Solubility still insufficient check_solubility->failure next_step Proceed to Co-solvent or other advanced methods failure->next_step

Caption: Workflow for pH-based solubility enhancement.

Experimental Protocol: pH-Solubility Profile Generation

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).

  • Add an excess amount of the pyrimidine derivative to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility (in µg/mL or µM) as a function of pH.

Guide 2: Co-solvent Systems

The "Why": Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[]

Common Co-solvents and Their Properties:

Co-solventTypical Concentration Range for Biological AssaysNotes
DMSO0.1 - 1%Highly effective but can have biological effects at higher concentrations.
Ethanol1 - 5%Generally well-tolerated by cells, but can cause protein precipitation.
PEG 4001 - 10%A good choice for in vivo studies due to its low toxicity.
Propylene Glycol1 - 20%Commonly used in pharmaceutical formulations.

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions of the pyrimidine derivative in various co-solvents (e.g., DMSO, ethanol, PEG 400) at a high concentration.

  • Create a series of dilutions of the stock solution into the aqueous buffer to achieve a range of final co-solvent concentrations.

  • Visually inspect each solution for precipitation immediately after preparation and after a set incubation period (e.g., 2 hours) at the desired temperature.

  • Determine the highest concentration of the compound that remains in solution for each co-solvent system.

Guide 3: Cyclodextrin-Mediated Solubilization

The "Why": Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly soluble guest molecules, like many pyrimidine derivatives, forming an inclusion complex with enhanced aqueous solubility.[21][22][23]

Diagram of Cyclodextrin Inclusion Complex Formation:

cluster_0 Before Complexation cluster_1 After Complexation pyrimidine Pyrimidine Derivative (Hydrophobic) complex Inclusion Complex (Soluble in Water) water Water (Aqueous Medium) cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) pyrimidine_in_complex Pyrimidine Derivative

Caption: Encapsulation of a pyrimidine derivative by a cyclodextrin.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Add an excess amount of the pyrimidine derivative to each cyclodextrin solution.

  • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

  • Separate the undissolved solid by filtration.

  • Determine the concentration of the dissolved pyrimidine derivative in each filtrate by a suitable analytical method.

  • Plot the concentration of the pyrimidine derivative against the concentration of the cyclodextrin. The slope of this plot can be used to determine the complexation efficiency.

Guide 4: Preparation of Amorphous Solid Dispersions (ASDs)

The "Why": The crystalline form of a drug has a highly ordered structure that requires significant energy to break, limiting its solubility. In an amorphous solid dispersion, the drug is molecularly dispersed in a polymer matrix in a high-energy, disordered state, which leads to a much faster dissolution rate and higher apparent solubility.[13][28][29]

Commonly Used Polymers for ASDs:

PolymerAbbreviationKey Properties
PolyvinylpyrrolidonePVPGood solubilizer, forms stable amorphous dispersions.
Hydroxypropyl MethylcelluloseHPMCCan also act as a precipitation inhibitor.
Soluplus®Graft copolymer with amphiphilic properties, good for solubilizing very poorly soluble drugs.
Eudragit®A family of polymers with varying pH-dependent solubility profiles.

Experimental Protocol: Solvent Evaporation Method for ASD Preparation

  • Select a common solvent that dissolves both the pyrimidine derivative and the chosen polymer.

  • Dissolve the drug and polymer in the solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

  • Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Scrape the dried film and gently grind it into a fine powder.

  • Characterize the resulting ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.

  • Perform dissolution studies to compare the dissolution rate of the ASD with that of the pure crystalline drug.

Conclusion

Overcoming the solubility challenges of pyrimidine derivatives is a critical step in their development as therapeutic agents. This technical support center provides a structured approach to diagnosing and resolving these issues, from simple initial steps to more advanced formulation strategies. By systematically applying the principles and protocols outlined here, researchers can enhance the developability of their pyrimidine-based compounds and accelerate their progression through the drug discovery pipeline.

References

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Ferreira, E. I., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Schenone, S., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry. [Link]

  • Deshmukh, A. S. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Medicinal Research. [Link]

  • Yellepeddi, V. R., & Vangara, K. K. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Pharmaceutical Research International. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solid dispersion: a strategy to enhance the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Cerea, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • Cerea, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • Ostrov, D. A., et al. (2020). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]

  • Schenone, S., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry. [Link]

  • Ishikawa, M., et al. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Tran, P., et al. (2019). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Drug Delivery Science and Technology. [Link]

  • Dalvi, P. B., Gerange, A. B., & Ingale, P. R. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Patel, V. R., Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics. [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data. [Link]

  • Kumar, S., & Sothilingam, H. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]

  • Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines. (2024). Preprints.org. [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Saravana, K. K., Sushma, M., & Prasanna, R. Y. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical Sciences and Research. [Link]

  • Dehbi, O., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Singh, R., et al. (2021). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Journal of Pharmaceutical Innovation. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound?. (2015). ResearchGate. [Link]

  • Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025). ResearchGate. [Link]

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025). Eurasia Proceedings of Science, Technology, Engineering & Mathematics. [Link]

  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (2004). ResearchGate. [Link]

  • Nanosuspensions: Enhancing drug bioavailability through nanonization. (2024). PubMed. [Link]

  • Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews. [Link]

  • nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. (2022). SciSpace. [Link]

  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Applied Chemistry. [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. [Link]

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Technical Support Center: Preventing Byproduct Formation in Pyrimidine Ring Closure

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrimidine ring closure reactions. Instead of a rigid manual, this resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to directly address the specific, practical challenges you encounter in the lab. Our focus is on understanding the root causes of byproduct formation and providing scientifically-grounded, actionable solutions to optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding byproduct formation in two of the most fundamental pyrimidine syntheses: the Biginelli and Pinner reactions.

Q1: What are the most common side products in the Biginelli reaction and why do they form?

Answer: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, is powerful but susceptible to competing equilibria.[1] The primary byproducts arise from reactions that outcompete the main cyclization pathway.

  • Knoevenagel Condensation Product: This is often the most significant byproduct, formed from the direct reaction between the aldehyde and the β-ketoester.[1][2] This side reaction is particularly favored under conditions that accelerate condensation but are insufficient to drive the subsequent steps involving urea.[2]

  • Hantzsch Dihydropyridine (DHP): This yellow, often fluorescent, byproduct can become dominant at elevated temperatures.[3] It forms when urea decomposes to generate ammonia in situ. The ammonia then participates in a Hantzsch-type reaction with two equivalents of the β-ketoester and one equivalent of the aldehyde.[3]

  • Aldol Condensation Products: Self-condensation of the aldehyde (especially aliphatic aldehydes) or the β-ketoester can occur if they possess enolizable protons, consuming starting materials.[1]

  • Uncyclized Intermediates: The reaction proceeds via several intermediates, including an open-chain ureide.[1][2] If the final cyclization-dehydration step is slow or incomplete, this intermediate can be isolated as a major impurity.[2]

Q2: My Pinner synthesis is low-yielding and impure. What are the typical side reactions?

Answer: The Pinner synthesis, which classically involves the condensation of an amidine with a β-dicarbonyl compound, is highly sensitive to reaction conditions.[2] Failure to rigorously control these parameters is the primary cause of byproduct formation.

  • Hydrolysis Products (Esters): The key intermediate in one variation of the Pinner synthesis is an imidate salt (Pinner salt), which is formed from a nitrile and an alcohol under anhydrous acidic conditions. This salt is extremely sensitive to moisture.[2] Any trace of water will hydrolyze the imidate to the corresponding ester, halting the pathway to the pyrimidine.[2]

  • Amidine Self-Condensation: Under basic conditions, amidines can react with themselves to form triazines or other undesired condensation products, reducing the amount of amidine available for the main reaction.[1]

  • β-Dicarbonyl Self-Condensation: Similar to the Biginelli reaction, the β-ketoester or β-diketone can undergo self-condensation, especially in the presence of a strong base.[1]

  • Thermal Decomposition: Pinner salt intermediates can be thermally unstable. Excessive heat can cause rearrangement to N-alkyl amides or other decomposition products.[2]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific experimental problems.

Problem 1: Low yield of the desired dihydropyrimidinone (DHPM) in my Biginelli reaction with a major byproduct.

Diagnosis: You're likely facing a competing reaction that consumes starting materials faster than the desired three-component cyclization. The identity of the byproduct is the key to solving the problem.

Troubleshooting Workflow:

cluster_0 Step 1: Identify Byproduct cluster_1 Step 2: Diagnose & Mitigate cluster_2 Step 3: Validate start Low DHPM Yield char Characterize Byproduct (NMR, MS) start->char knoevenagel Knoevenagel Product? (Lacks Urea Moiety) char->knoevenagel hantzsch Hantzsch DHP? (Fluorescent, 2x Ketoester) knoevenagel->hantzsch No sol_k Solution: 1. Use stronger Lewis Acid (e.g., Yb(OTf)3). 2. Use excess Urea (1.5 eq). 3. Consider solvent-free/microwave conditions. knoevenagel->sol_k Yes uncyclized Uncyclized Ureide? (All Components Present) hantzsch->uncyclized No sol_h Solution: 1. Lower reaction temperature. 2. Ensure stoichiometric control. 3. Add Urea last to reaction mixture. hantzsch->sol_h Yes sol_u Solution: 1. Increase acid catalyst concentration. 2. Increase reaction temperature/time. 3. Switch to a higher boiling point solvent. uncyclized->sol_u Yes end Optimized Yield sol_k->end sol_h->end sol_u->end

Caption: Troubleshooting workflow for Biginelli reaction byproducts.

Causality Explained:

  • If Knoevenagel is the problem: The initial acyliminium ion formation from the aldehyde and urea is likely too slow, allowing the aldehyde and ketoester to react first.[2] Using a more effective Lewis acid catalyst can significantly accelerate the formation of the acyliminium ion, favoring the correct pathway.[2][4] Microwave irradiation can also dramatically increase the reaction rate, often improving yields.[2]

  • If Hantzsch DHP is the problem: High temperatures promote the decomposition of urea into ammonia and isocyanic acid.[3] By lowering the temperature, you minimize this decomposition. Adding urea last can also help ensure it reacts before it has a chance to degrade.[3]

  • If the uncyclized intermediate is the problem: The final intramolecular cyclization and dehydration step requires sufficient activation energy.[2] Increasing the temperature or using a stronger acid catalyst provides the necessary push to close the ring.[2]

Problem 2: My Pinner synthesis fails, yielding mainly ester or unreacted starting materials.

Diagnosis: This is almost always a problem of reaction conditions, specifically the presence of water or non-optimal temperature.

Troubleshooting Workflow:

start Pinner Synthesis Failure check_water Is Hydrolysis the Issue? (Ester byproduct identified by MS/NMR) start->check_water check_temp Is Thermal Decomposition the Issue? (Complex mixture, low mass balance) check_water->check_temp No sol_water Implement Strict Anhydrous Conditions: 1. Oven-dry all glassware. 2. Use freshly distilled, anhydrous solvents. 3. Run under inert atmosphere (N2/Ar). 4. Use dry HCl gas for Pinner salt formation. check_water->sol_water Yes sol_temp Optimize Temperature Control: 1. Maintain low temperatures for Pinner salt formation. 2. Control heating carefully during cyclization. 3. Monitor reaction by TLC to avoid prolonged heating. check_temp->sol_temp Yes end Successful Pyrimidine Formation sol_water->end sol_temp->end

Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.

Causality Explained:

  • The Critical Role of Anhydrous Conditions: The Pinner reaction's key intermediate, the imidate hydrochloride (Pinner salt), is highly electrophilic. Water is a more aggressive nucleophile than the amidine nitrogen required for the next step. Therefore, any moisture will rapidly hydrolyze the intermediate to an ester, killing the reaction.[2] The most robust method is the classical approach of bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile.[2]

  • Temperature Sensitivity: While the final cyclization often requires heat, the intermediates can be unstable.[1] Excessive temperatures can lead to decomposition or side reactions like amidine self-condensation.[1][2] Careful temperature control and monitoring the reaction progress by TLC or LC-MS to determine the optimal reaction time are crucial.[5]

Part 3: Data-Driven Optimization & Protocols

Catalyst and Solvent Effects in the Biginelli Reaction

The choice of catalyst and solvent can dramatically influence the ratio of the desired product to byproducts. The following table summarizes the impact of different conditions on a model Biginelli reaction.

Catalyst (mol%)SolventTime (h)Yield (%)Reference
NoneEthanol1845
HCl (cat.)Ethanol1892
Yb(OTf)₃ (4)THF496
InCl₃ (10)Acetonitrile294
None (Microwave)None0.2591
Table based on a model reaction of benzaldehyde, ethyl acetoacetate, and urea.

As the data shows, moving from an uncatalyzed reaction to a classic Brønsted acid or a modern Lewis acid catalyst dramatically improves yield by accelerating the desired pathway over side reactions.[2][6]

General Protocol for an Optimized, Lewis Acid-Catalyzed Biginelli Reaction

This protocol is designed to minimize Knoevenagel and other side products by promoting efficient cyclization.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol, 1.0 eq

  • β-Ketoester (e.g., Ethyl Acetoacetate): 10 mmol, 1.0 eq

  • Urea: 15 mmol, 1.5 eq

  • Ytterbium(III) Triflate (Yb(OTf)₃): 0.4 mmol, 4 mol%

  • Tetrahydrofuran (THF), anhydrous: 20 mL

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and Yb(OTf)₃ (0.4 mmol).

  • Atmosphere: Flush the flask with an inert atmosphere (Nitrogen or Argon).

  • Reaction: Add anhydrous THF (20 mL) and bring the mixture to reflux (approx. 66 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 50 mL of cold water. A precipitate of the crude product should form.

  • Purification: Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.[2]

References

  • BenchChem. (2025).
  • Wikipedia. (2023). Biginelli reaction. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Organic Chemistry Portal. (2018). Biginelli Reaction. [Link]

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Technical Support Center: Optimizing Catalyst Selection for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the strategic selection and optimization of catalysts for pyrimidine synthesis. Pyrimidine scaffolds are fundamental building blocks in medicinal chemistry and drug development, making their efficient synthesis a critical objective for researchers.[][2] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the complexities of catalytic pyrimidine synthesis, ensuring higher yields, better selectivity, and reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific, high-frequency issues encountered during common pyrimidine synthesis reactions. Each problem is analyzed by probable cause, followed by actionable solutions grounded in chemical principles.

Problem Area: The Biginelli Reaction & Related Multicomponent Syntheses

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone of dihydropyrimidinone (DHPM) synthesis.[3][4] Despite its utility, it is often plagued by issues of low yield and byproduct formation.

Issue 1: Low or No Product Yield

Q: My Biginelli reaction is yielding very little or no desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve the conversion?

A: Low yields in the Biginelli reaction are a frequent challenge and can stem from several factors.[3][5] A systematic approach to troubleshooting is essential.

Probable Causes & Solutions:

  • Catalyst Inefficiency or Incorrect Choice: The catalyst is the most critical factor.[3][6] Classical methods using strong Brønsted acids (e.g., HCl) can be effective but may also promote side reactions or degradation.[5][6]

    • Solution: Screen a panel of Lewis acid catalysts, which are often milder and more efficient.[7] Catalysts like Yb(OTf)₃, InCl₃, FeCl₃, or ZrCl₄ have demonstrated high efficacy, often under solvent-free conditions or in polar solvents, leading to shorter reaction times and higher yields.[6][8][9] In the absence of a catalyst, product formation is significantly hindered.[5][7]

  • Suboptimal Reaction Conditions: Temperature and solvent choice play a pivotal role in reaction kinetics and equilibrium.[5][7]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7][10] If conversion is low, a moderate increase in temperature may be required.[11] However, excessively high temperatures can promote side reactions and decomposition.[5][8] While ethanol is a common solvent, consider exploring other polar solvents (e.g., acetonitrile, glacial acetic acid) or solvent-free conditions, which can dramatically improve outcomes.[6][7]

  • Purity of Starting Materials: Impurities in the aldehyde, β-ketoester, or urea can inhibit the catalyst or lead to unwanted side reactions.[7][10]

    • Solution: Ensure all reactants are of high purity. If necessary, purify starting materials before use. Aldehydes, in particular, can undergo self-condensation or polymerization under acidic conditions, which can be minimized by using a milder catalyst.[6][7]

  • Competing Side Reactions: The primary competing pathway is the Knoevenagel condensation between the aldehyde and the β-ketoester.[6][8]

    • Solution: The choice of catalyst can selectively promote the desired Biginelli pathway over the Knoevenagel condensation. Lewis acids are often more selective than strong Brønsted acids in this regard.[6]

start Start: Low or No Yield catalyst_check Is the catalyst active and appropriate? (e.g., Lewis Acid vs. Brønsted Acid) start->catalyst_check conditions_check Are reaction conditions optimal? (Temperature & Time) catalyst_check->conditions_check Yes catalyst_sol Screen modern Lewis acids (e.g., Yb(OTf)₃, ZrCl₄). Optimize catalyst loading (1-10 mol%). catalyst_check->catalyst_sol No reagents_check Are starting materials pure? conditions_check->reagents_check Yes conditions_sol Optimize temperature via screening. Monitor reaction by TLC to find optimal time. Test solvent-free conditions. conditions_check->conditions_sol No byproducts_check Are side reactions significant? (e.g., Knoevenagel) reagents_check->byproducts_check Yes reagents_sol Purify reactants, especially the aldehyde. Use fresh reagents. reagents_check->reagents_sol No byproducts_sol Use a catalyst that favors the N-acyliminium pathway (Lewis Acids). Adjust stoichiometry. byproducts_check->byproducts_sol Yes success Successful Reaction byproducts_check->success No catalyst_sol->conditions_check conditions_sol->reagents_check reagents_sol->byproducts_check byproducts_sol->success

Caption: A decision tree for troubleshooting low yields in the Biginelli reaction.

Problem Area: Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, enabling the functionalization of halogenated pyrimidines.[12] However, the electron-deficient nature of the pyrimidine ring and the potential for catalyst inhibition present unique challenges.[13]

Issue 2: Low or No Conversion, Especially with Chloropyrimidines

Q: My Suzuki coupling of a chloropyrimidine is sluggish or fails completely. How can I improve it?

A: Chloropyrimidines are less reactive coupling partners than their bromo- or iodo- counterparts, making the choice of an optimal catalytic system absolutely essential.[14][15] Furthermore, the basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, acting as an inhibitor.[13]

Probable Causes & Solutions:

  • Inappropriate Catalyst and Ligand Selection: This is the most critical factor for unreactive chlorides.[13] Standard catalysts like Pd(PPh₃)₄ often fail.

    • Solution: Employ catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs). Ligands such as SPhos, XPhos, and RuPhos promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can undergo oxidative addition even with chloropyrimidines.[13]

  • Insufficiently Strong Base: A weak base may not be sufficient to activate the boronic acid for transmetalation, especially with challenging substrates.[13]

    • Solution: Use a stronger base. While Na₂CO₃ or K₂CO₃ are common, bases like K₃PO₄ or Cs₂CO₃ are often more effective for difficult couplings.[13]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated if not handled under inert conditions.[12][16]

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[12][16]

  • Side Reactions: The most common side reactions are protodeboronation of the boronic acid and homocoupling.[13][14]

    • Solution: Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester).[13][16] Slow addition of the boronic acid can sometimes minimize its concentration and reduce homocoupling.[13]

The table below summarizes typical results from screening various components for the Suzuki coupling of a generic chloropyrimidine with phenylboronic acid, illustrating the critical impact of catalyst and ligand choice.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventYield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O< 5
2Pd₂(dba)₃ (1)NoneK₃PO₄TolueneNo Rxn
3Pd(dppf)Cl₂ (3)(internal)K₂CO₃MeCN/H₂O25-40
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O> 90
5Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene> 95

Yields are illustrative and substrate-dependent.

Suzuki_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X(L₂) pd0->pdiia Ar-X oxidative_addition Oxidative Addition pdiib Ar-Pd(II)-R(L₂) pdiia->pdiib R-B(OR)₂ (Base) transmetalation Transmetalation pdiib->pd0 Catalyst Regeneration product Ar-R pdiib->product reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for pyrimidine synthesis? A: Pyrimidine synthesis utilizes a diverse range of catalysts depending on the reaction type. The main classes include:

  • Acid Catalysts: Both Brønsted acids (e.g., HCl, p-TSA) and Lewis acids (e.g., Yb(OTf)₃, FeCl₃, ZnCl₂) are widely used, especially in condensation reactions like the Biginelli synthesis.[3][7][8]

  • Base Catalysts: Strong bases (e.g., NaOH, t-BuOK) and weaker inorganic bases are employed in reactions involving cyclization or condensation steps.[17]

  • Metal Catalysts: Palladium, copper, iron, and iridium complexes are crucial for C-C and C-N bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings, as well as multicomponent syntheses from alcohols.[][17][18][19]

  • Organocatalysts: Small organic molecules like L-proline can catalyze certain transformations, offering a metal-free alternative.[20]

  • Phase-Transfer Catalysts (PTCs): Catalysts like quaternary ammonium salts or crown ethers are used to facilitate reactions between reactants in immiscible phases, for instance, in N-alkylation of the pyrimidine core.[21][22][23]

Q2: How do I choose between a Brønsted acid and a Lewis acid for a Biginelli-type reaction? A: While traditional Biginelli reactions use Brønsted acids, modern protocols often favor Lewis acids. The choice depends on your substrate and desired outcome:

  • Brønsted Acids (e.g., HCl): Effective and inexpensive, but the harsh, protic conditions can lead to side reactions (e.g., Knoevenagel condensation) and decomposition of sensitive substrates.[5][8]

  • Lewis Acids (e.g., Yb(OTf)₃, InCl₃): Generally offer milder reaction conditions, higher selectivity, shorter reaction times, and better yields.[6][8] They activate the aldehyde by coordinating to the carbonyl oxygen, favoring the formation of the key N-acyliminium ion intermediate.[8] Many are also more tolerant of a wider range of functional groups.

Q3: What are the advantages of using "modern" catalysts like ionic liquids or heterogeneous catalysts? A: Modern catalysts offer significant advantages aligned with the principles of green chemistry:

  • Milder Conditions: They often work at lower temperatures and pressures.[8]

  • Higher Efficiency: Can lead to shorter reaction times and improved yields.[8]

  • Reusability: Heterogeneous catalysts can be easily recovered by filtration and reused multiple times, reducing cost and waste.[8]

  • Reduced Waste: Using catalysts in solvent-free conditions or in recyclable ionic liquids minimizes the use and disposal of hazardous organic solvents.[8]

Q4: When should I consider using phase-transfer catalysis (PTC) for pyrimidine synthesis? A: Phase-transfer catalysis is ideal when your reaction involves two or more reactants that are soluble in immiscible liquid phases (e.g., an aqueous phase and an organic phase) or a solid-liquid system.[21][22] A classic application in pyrimidine chemistry is the N-alkylation of pyrimidine and purine heterocycles, where a PTC like 18-crown-6 or a quaternary ammonium salt can shuttle an anionic pyrimidine from a solid or aqueous phase into an organic phase to react with an alkyl halide.[21][23] This technique improves reaction rates and avoids the need for expensive, anhydrous polar aprotic solvents.[23]

Q5: Are there greener or more sustainable catalytic options available? A: Yes. The field is actively moving towards more sustainable methods. Key developments include:

  • Solvent-Free Reactions: Many modern catalytic protocols, especially for the Biginelli reaction, work efficiently under solvent-free (neat) conditions, often assisted by microwave irradiation or ball milling.[5][8][9] This eliminates solvent waste.

  • Reusable Catalysts: The use of solid-supported or heterogeneous catalysts that can be easily recovered and recycled is a major focus.[8]

  • Reactions from Sustainable Feedstocks: Innovative research has shown that catalysts, such as those based on iridium, can synthesize pyrimidines directly from alcohols, which can be derived from biomass.[18] This avoids the use of petroleum-derived starting materials.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction

This protocol provides a robust starting point for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using a modern Lewis acid catalyst.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • β-Ketoester (1.0 mmol, 1.0 equiv)

  • Urea or Thiourea (1.5 mmol, 1.5 equiv)

  • Lewis Acid Catalyst (e.g., ZrCl₄, 10 mol%)

  • Solvent (e.g., Ethanol or Acetonitrile, 5 mL) or Solvent-Free

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the Lewis acid catalyst (0.1 mmol).[8]

  • If using a solvent, add 5 mL of ethanol. For solvent-free conditions, proceed to the next step.

  • Heat the reaction mixture in an oil bath to the desired temperature (e.g., 80-100 °C).[8]

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-4 hours).[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water (10 mL) to the flask and stir vigorously. The product will often precipitate.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • If necessary, purify the crude product by recrystallization from ethanol to obtain the pure DHPM.[8]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine

This protocol employs a modern catalyst system effective for the coupling of less reactive aryl chlorides.

Materials:

  • Chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Pyrimidine Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Bulky Phosphine Ligand (e.g., SPhos) (4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)

Procedure:

  • To a Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the chloropyrimidine (1.0 mmol), boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).[13]

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Alternatively, use microwave irradiation for accelerated reaction times.[14]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13]

References

  • Troubleshooting low yield in Biginelli reaction for pyrimidines. (2025). BenchChem Technical Support Center.
  • De Novo Pyrimidine Synthesis. BOC Sciences.
  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. (2025). BenchChem.
  • Technical Support Center: Biginelli Reaction for Pyrimidine Thiones. (2025). BenchChem.
  • Troubleshooting common issues in pyrimidine synthesis. (2025). BenchChem.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). BenchChem.
  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
  • A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis. (2025). BenchChem.
  • Lazrek, H. B., Taourirte, M., Barascut, J.-L., & Imbach, J.-L. Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides and Nucleotides, 10(6).
  • Phase Transfer Catalysis Aided Synthesis of Pyrazolopyrimidineamines by Chemoselective Reductive Ring Opening. (2025).
  • Technical Support Center: Optimizing Catalyst Efficiency in Pyrimidine Synthesis. (2025). BenchChem.
  • Technical Support Center: Optimization of Pyrimidine Synthesis. (2025). BenchChem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025). BenchChem.
  • Phase-transfer c
  • Biginelli Reaction Experiment Analysis Guide.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • What Is Phase Transfer Catalysis? (2025). Chemistry For Everyone - YouTube.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • A Sustainable Multicomponent Pyrimidine Synthesis. (2015). Journal of the American Chemical Society.
  • Biginelli Reaction. Organic Chemistry Portal.
  • Sakamoto, T., Arakida, H., Edo, K., & Yamanaka, H. (1981). Synthesis of Pyrimidine Derivatives Having Olefinic Substituents by Palladium-catalyzed Cross-coupling Reaction of Iodopyrimidines. HETEROCYCLES, 16(6), 965.

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Technical Support Center: Troubleshooting Low Conversion Rates in Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyrimidine synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments, specifically focusing on low conversion rates. Aminopyrimidines are a critical scaffold in medicinal chemistry, and achieving high reaction yields is paramount for efficient drug discovery and development.[1]

Frequently Asked Questions (FAQs)

Q1: My aminopyrimidine synthesis is resulting in a low yield. What are the most common initial factors to investigate?

Low conversion is a frequent challenge that can often be traced back to a few key areas. Before delving into more complex optimizations, it is crucial to systematically evaluate the fundamentals of your reaction setup.

Initial Troubleshooting Steps:

  • Reagent Purity and Stoichiometry:

    • Purity: Ensure all starting materials, including the pyrimidine precursor, amine, catalyst, ligands, and base, are of high purity. Impurities can poison catalysts or participate in side reactions.[2]

    • Stoichiometry: Carefully verify the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a gross imbalance can lead to byproduct formation. For instance, in some solvent-free syntheses, a 2:1 molar ratio of a base like triethylamine to the amine and pyrimidine substrates has been used effectively.[3][4]

  • Reaction Conditions:

    • Temperature: Many aminopyrimidine syntheses require elevated temperatures to proceed at a reasonable rate.[3][4][5] If your conversion is low, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition of starting materials or products. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal balance.[6]

    • Reaction Time: Some reactions are inherently slow. Ensure you are allowing sufficient time for the reaction to reach completion. Again, TLC monitoring is your best tool to determine the optimal reaction duration.[6]

  • Solvent Choice and Quality:

    • Anhydrous Conditions: Many cross-coupling reactions, such as the Buchwald-Hartwig amination, are sensitive to moisture. Ensure you are using anhydrous solvents and have taken appropriate measures to exclude water from your reaction, such as flame-drying glassware and running the reaction under an inert atmosphere (e.g., argon or nitrogen).[7]

    • Solvent Polarity: The polarity of the solvent can significantly impact reaction rates.[2][8] For Nucleophilic Aromatic Substitution (SNAr) reactions, polar aprotic solvents like DMF or DMSO can be effective.[9] For palladium-catalyzed reactions, ethereal solvents like dioxane or THF, or aromatic solvents like toluene, are commonly used.[7][10] If you are experiencing low conversion, screening a panel of solvents is a logical next step.

Q2: I'm performing a Buchwald-Hartwig amination to synthesize an N-aryl aminopyrimidine, but the conversion is poor. How can I troubleshoot this specific reaction?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaromatic substrates like pyrimidines can be sensitive to several parameters.[11][12]

Troubleshooting Workflow for Buchwald-Hartwig Amination of Pyrimidines

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Detailed Explanations:

  • Catalyst System (Palladium Source and Ligand): The choice of ligand is critical and often substrate-dependent.[7] For electron-deficient heteroaryls like pyrimidines, bulky, electron-rich phosphine ligands are often required.

    • Expert Insight: While Pd(OAc)₂ is a common palladium source, it can be unreliable.[7] Using a well-defined precatalyst can lead to more consistent results.[10] Ligands like Xantphos and BINAP have proven effective in the amination of pyrimidines.[11] If one ligand is not providing good conversion, screening a variety of ligands is a standard optimization step.[7]

  • Base Selection: Strong, non-nucleophilic bases are typically required.

    • Common Choices: Sodium tert-butoxide (NaOtBu) is a very common and effective base for these reactions.[10][11] Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate.

    • Solubility: The solubility of the inorganic base can impact the reaction rate. In some cases, a combination of an inorganic and a soluble organic base can be beneficial.[10]

  • Substrate Reactivity:

    • Leaving Group: The nature of the leaving group on the pyrimidine ring has a significant impact on the rate of oxidative addition, a key step in the catalytic cycle.[12] The general reactivity trend is I > Br > OTf > Cl.[10] If you are struggling with a chloropyrimidine, it may be worthwhile to synthesize the corresponding bromo- or iodopyrimidine.[7]

    • Steric Hindrance: Significant steric bulk on either the pyrimidine or the amine can hinder the reaction.

Experimental Protocol: Screening for Optimal Buchwald-Hartwig Conditions

  • Setup: In parallel reaction vials under an inert atmosphere, add the halo-pyrimidine (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., Xantphos, 4 mol%).

  • Variable Addition: To each vial, add a different base (e.g., NaOtBu, K₃PO₄, LHMDS) (2.0 equiv).

  • Solvent and Amine Addition: Add anhydrous solvent (e.g., toluene, dioxane) and the amine coupling partner (1.2 equiv).

  • Reaction: Heat the reactions to a standard temperature (e.g., 100 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, 24 hours).

  • Analysis: Compare the conversion rates to identify the most promising base and solvent combination.

Q3: I am attempting a Nucleophilic Aromatic Substitution (SNAr) reaction, but my conversion is low. What factors should I focus on?

SNAr is a common alternative to palladium-catalyzed methods, particularly when the pyrimidine ring is sufficiently electron-deficient.[13]

Key Factors Influencing SNAr Reactions:

FactorExplanationTroubleshooting Strategy
Ring Activation The pyrimidine ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. The presence of electron-withdrawing groups (EWGs) enhances reactivity.If possible, add an EWG to the pyrimidine ring. Note that the position of the leaving group relative to the ring nitrogens also affects reactivity, with the C4 and C6 positions generally being more reactive than the C2 position.[14]
Leaving Group The leaving group's ability to depart is crucial. The general order of reactivity is F > Cl > Br > I.If your substrate has a less reactive leaving group, consider synthesizing the fluoro- or chloro-analogue.
Solvent Effects Polar aprotic solvents (e.g., DMSO, DMF, NMP) are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) without strongly solvating the nucleophile.[9]Screen different polar aprotic solvents. In some cases, protic solvents can be used, but they may slow the reaction by solvating the amine nucleophile.[8]
Base A base is often added to neutralize the acid (e.g., HCl) formed during the reaction, which can protonate and deactivate the amine nucleophile.Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3][4]
Temperature SNAr reactions often require heating to overcome the activation energy barrier.[3][4]Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

Visualizing SNAr Mechanism and Solvent Effects

SNAr_Mechanism cluster_0 Reaction Pathway cluster_1 Solvent Influence Reactants Aminopyrimidine + Nucleophile (Amine) TS1 Transition State 1 Reactants->TS1 Intermediate Meisenheimer Complex (Stabilized by Polar Aprotic Solvent) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Stabilization Stabilizes charged intermediate, increasing reaction rate. Intermediate->Stabilization Products Product + Leaving Group Anion TS2->Products Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Intermediate Solvation

Caption: Mechanism of SNAr and the stabilizing role of polar aprotic solvents.

Q4: Could microwave irradiation improve my low conversion rates?

Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool for improving yields and dramatically reducing reaction times in aminopyrimidine synthesis.[1]

Advantages of Microwave Synthesis:

  • Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature and significantly accelerated reaction rates.[1]

  • Improved Yields: The fast reaction times can minimize the formation of byproducts that may occur during prolonged heating.[1]

  • Enhanced Reproducibility: Modern microwave reactors offer precise temperature and pressure control.

Many traditional aminopyrimidine syntheses, including Biginelli-type reactions and palladium-catalyzed couplings, have been successfully adapted to microwave conditions, often with superior results.[1][15]

Considerations for Switching to Microwave Synthesis:

  • Vessel Sealing: Ensure you are using appropriate sealed vessels designed for microwave chemistry to prevent solvent evaporation.

  • Solvent Choice: Use solvents with a high dielectric constant for efficient microwave absorption (e.g., DMF, ethanol).

  • Temperature Monitoring: Use a fiber-optic probe for accurate internal temperature measurement, as external surface temperature can be misleading.

References

  • Ullah, F., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. BenchChem.
  • Google Patents. (2013). Preparation method of 2-amino pyrimidine.
  • BenchChem. (2025). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. BenchChem.
  • Royal Society of Chemistry. (2026). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing.
  • Springer. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • National Institutes of Health (NIH). (n.d.).
  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
  • Royal Society of Chemistry. (2023).
  • PubMed. (n.d.).
  • Reddit. (2018).
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
  • National Institutes of Health (NIH). (n.d.). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine.
  • ResearchGate. (2025). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
  • Sci-Hub. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • BenchChem. (n.d.).
  • Reddit. (2024).
  • Google Patents. (n.d.).
  • PubMed. (2018).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (n.d.). strategies to avoid side reactions in aminopyridine synthesis.
  • European Pharmaceutical Review. (2022).
  • Frontiers. (n.d.).

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Validation & Comparative

A Comparative Analysis of 4-Ethylpyrimidin-2-amine with Other Hinge-Binding Fragments for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Fragment Selection and Evaluation

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain a paramount target class. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms. At the heart of this endeavor lies fragment-based drug discovery (FBDD), an efficient methodology for identifying low-molecular-weight compounds, or "fragments," that bind with high ligand efficiency to the target protein. These fragments serve as foundational starting points for building more potent and selective drug candidates.

This guide provides an in-depth comparative analysis of 4-Ethylpyrimidin-2-amine, a notable hinge-binding fragment, against other commonly employed scaffolds. As researchers and drug development professionals, understanding the nuanced differences in binding characteristics, selectivity profiles, and experimental tractability of these fragments is critical for making informed decisions in the early stages of a discovery campaign. We will delve into the core biophysical techniques used for characterization, provide actionable experimental protocols, and present a framework for rational fragment selection.

The Kinase Hinge Region: The Anchor Point for Inhibition

The ATP-binding site of a protein kinase is structurally defined by an N-terminal and a C-terminal lobe, connected by a flexible "hinge" region.[1] This hinge is crucial as it forms one to three key hydrogen bond interactions with the adenine ring of ATP, anchoring it in place for phosphoryl transfer.[1][2] Consequently, the majority of ATP-competitive kinase inhibitors are designed with a core heterocyclic scaffold that mimics this interaction, effectively competing with endogenous ATP and blocking kinase activity.[2][3] The 2-aminopyrimidine scaffold, to which this compound belongs, is a privileged structure in this context, known for its ability to form two canonical hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.[4][5]

The Contenders: A Look at Key Hinge-Binding Scaffolds

While this compound represents a potent and versatile scaffold, it is one of many available to medicinal chemists. The choice of a starting fragment can significantly influence the trajectory of a drug discovery project. Below, we compare this compound with other prominent hinge-binding fragments.

1. This compound and the Aminopyrimidine Family: The aminopyrimidine core is a cornerstone of kinase inhibitor design, featured in numerous FDA-approved drugs.[5] Its ability to act as both a hydrogen bond donor and acceptor allows for robust anchoring to the kinase hinge.[4] The ethyl group at the 4-position of this compound provides a vector for growth into the solvent-exposed region or deeper into the ATP pocket, offering synthetic tractability for potency and selectivity optimization.

2. Aminopyrazoles: This class of fragments also forms strong interactions with the kinase hinge. Depending on the substitution pattern, they can offer different vectors for chemical elaboration compared to aminopyrimidines. Their distinct electronic properties and shape can lead to unique selectivity profiles against the kinome.

3. Indazoles: Indazoles are another widely used hinge-binding motif. They present a different hydrogen bonding pattern and shape, which can be exploited to gain selectivity for specific kinase subfamilies. Their rigid bicyclic structure can be advantageous for locking in a favorable binding conformation.

4. Furopyrimidines & Pyrazolopyrimidines: These fused ring systems offer a more extended and rigid scaffold. They can occupy a larger volume within the ATP-binding site, potentially forming additional interactions that can translate to higher initial potency. However, this increased complexity can sometimes limit synthetic accessibility and may lead to less favorable physicochemical properties. For instance, the 4-aminopyrazolopyrimidine scaffold has been successfully used to design inhibitors for tyrosine and serine/threonine kinases.[6]

A Multi-Parametric Approach to Fragment Evaluation

Selecting the optimal hinge-binding fragment requires a rigorous, data-driven evaluation process. Several key parameters must be assessed to build a comprehensive profile of each fragment's potential.

Key Performance Indicators for Hinge-Binding Fragments
ParameterDescriptionImportance
Binding Affinity (Kd) The dissociation constant, a measure of the strength of the binding interaction. Lower Kd indicates higher affinity.A primary indicator of target engagement. Fragments typically have Kd values in the high micromolar to millimolar range.[7]
Ligand Efficiency (LE) A measure of the binding energy per non-hydrogen atom (heavy atom). It normalizes affinity for size.High LE is a hallmark of a quality fragment, suggesting an efficient and optimized interaction. It is a critical metric in FBDD.[8][9][10][11][12]
Thermal Shift (ΔTm) The change in the melting temperature of the protein upon ligand binding, measured by DSF.A robust, high-throughput method for confirming direct binding and ranking fragments.[13][14]
Thermodynamic Profile (ΔH, -TΔS) The enthalpic and entropic contributions to the binding free energy, measured by ITC.Provides deep insight into the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effects).[15][16]
Kinetics (kon, koff) The association and dissociation rate constants, measured by SPR.Determines the residence time of the fragment on the target, which can be a critical factor for in vivo efficacy.
Structural Data (X-ray) High-resolution crystal structure of the fragment bound to the kinase.The gold standard for confirming the binding mode and providing a blueprint for structure-based drug design.
Comparative Data Summary (Illustrative)

The following table presents hypothetical, yet realistic, data for comparing this compound against other fragments for a generic kinase target.

FragmentKd (µM, ITC)Ligand Efficiency (LE)ΔTm (°C, DSF)ΔH (kcal/mol, ITC)-TΔS (kcal/mol, ITC)
This compound 1500.35+4.5-6.2-1.3
3-Aminopyrazole 3000.31+3.1-4.5-2.5
5-Aminoindazole 2200.33+3.8-5.8-1.6
Furopyrimidine 800.32+5.2-7.5+0.2

Note: Ligand Efficiency (LE) is calculated as: LE = -RTln(Kd) / N, where N is the number of heavy atoms. A higher LE value is generally more desirable.[12]

From this illustrative data, this compound shows a strong thermal shift and a favorable enthalpic contribution to binding, indicative of well-formed hydrogen bonds. While the Furopyrimidine has higher affinity, its LE is slightly lower, suggesting its larger size contributes significantly to its potency.

Visualizing the FBDD Workflow

The process of identifying and validating hinge-binding fragments is a systematic workflow that leverages multiple biophysical techniques.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization Screen Fragment Library Screen DSF Differential Scanning Fluorimetry (DSF) Screen->DSF High-Throughput SPR_Screen SPR Screening Screen->SPR_Screen High-Throughput ITC Isothermal Titration Calorimetry (ITC) DSF->ITC Confirm Binding & Thermodynamics SPR_Kinetics SPR Kinetics & Affinity SPR_Screen->SPR_Kinetics Determine Kinetics XRay X-ray Crystallography ITC->XRay Prioritize for Structure SPR_Kinetics->XRay Prioritize for Structure SBDD Structure-Based Design (SBDD) XRay->SBDD Chemistry Medicinal Chemistry (Fragment Growing/Linking) SBDD->Chemistry Assays Cellular Assays Chemistry->Assays Lead Lead Candidate Chemistry->Lead Assays->Chemistry Iterative Cycles

Caption: A typical workflow for fragment-based drug discovery (FBDD).

Experimental Protocols: A Practical Guide

Reproducible and robust experimental data is the bedrock of any successful FBDD campaign. Here, we provide detailed, step-by-step protocols for the key biophysical assays used to characterize hinge-binding fragments.

Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method to screen for fragment binding.[13][14] It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.[14] Ligand binding typically stabilizes the protein, leading to an increase in Tm (a positive ΔTm).[17]

  • Reagent Preparation:

    • Protein Stock: Prepare the purified kinase at a concentration of 2-5 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).

    • Fragment Stock: Prepare a 100 mM stock of each fragment (e.g., this compound) in 100% DMSO.

    • Dye Stock: Use a commercial fluorescent dye (e.g., SYPRO Orange) at the manufacturer's recommended stock concentration (e.g., 5000x).

  • Assay Plate Setup (384-well format):

    • Prepare the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • In each well, prepare a 20 µL reaction mix containing:

      • Final Protein Concentration: 2 µM

      • Final Fragment Concentration: 200 µM

      • Final Dye Concentration: 5x

      • Final DMSO Concentration: 0.2% (ensure this is constant across all wells, including controls).

    • Scientist's Note: Maintaining a constant, low concentration of DMSO is critical to avoid artifacts. The protein-only control (containing 0.2% DMSO) is the baseline for calculating ΔTm.

  • Instrumentation and Data Acquisition:

    • Seal the plate and centrifuge briefly to collect the contents.

    • Place the plate in a quantitative PCR (qPCR) instrument.

    • Set up a melt curve experiment:

      • Temperature Range: 25 °C to 95 °C

      • Ramp Rate: 0.05 °C/second

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tm is the midpoint of the transition in the sigmoidal curve, which corresponds to the peak of the first derivative.

    • Calculate the thermal shift: ΔTm = Tm(protein + fragment) - Tm(protein only).

    • A ΔTm of > 2 °C is generally considered a significant shift and a strong indicator of binding.

DSF_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Protein, Fragment & Dye Stocks B Dispense Reagents into 384-well Plate A->B C Seal & Centrifuge Plate B->C D Run Melt Curve on qPCR Instrument C->D E Plot Fluorescence vs. Temperature D->E F Calculate Tₘ (First Derivative Peak) E->F G Calculate ΔTₘ vs. Control F->G H Identify Hits G->H

Caption: Step-by-step workflow for a DSF binding experiment.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions.[15][16] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS).[16][18]

  • Sample Preparation (Crucial Step):

    • Protein: Prepare the kinase at a concentration of 10-20 µM in the final assay buffer. The concentration should be chosen based on the 'c' parameter (c = n * [Protein] / Kd), which should ideally be between 5 and 500.[19][20]

    • Fragment: Prepare the fragment at a concentration 10-15 times that of the protein (e.g., 150-300 µM).

    • Buffer Matching: Both the protein and fragment solutions must be in an identical buffer. This is best achieved by dialyzing the protein against the final buffer and then using that same dialysis buffer to dissolve the fragment.

    • Degassing: Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup (e.g., Malvern MicroCal):

    • Equilibrate the instrument to the desired temperature (typically 25 °C).

    • Load the protein solution into the sample cell (~200-300 µL).

    • Load the fragment solution into the injection syringe (~40-50 µL).

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis.

    • Proceed with a series of 19-29 injections (e.g., 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.[18]

    • Scientist's Note: A control experiment, titrating the fragment into buffer alone, is essential to measure the heat of dilution, which must be subtracted from the primary data.[18]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG = -RTlnKa, where Ka = 1/Kd) and the change in entropy (ΔS = (ΔH - ΔG)/T).

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinity.[21][22][23] In a typical experiment for fragment screening, the protein is immobilized on a sensor chip, and the fragment solutions (analytes) are flowed over the surface.[21][22]

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

    • Immobilize the kinase to the surface via amine coupling to achieve a target density (e.g., 8000-12000 Response Units).

    • Deactivate any remaining active esters with ethanolamine.

    • Scientist's Note: A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of the fragment in running buffer (e.g., HBS-EP+ with 1-2% DMSO). Concentrations should bracket the expected Kd (e.g., from 0.1 * Kd to 10 * Kd).

    • Inject each concentration over the protein and reference flow cells for a set association time, followed by an injection of running buffer for the dissociation phase.

    • Include several buffer-only (blank) injections for double-referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data for each injection.

    • Subtract the average of the blank injections (double-referencing).

    • The resulting sensorgrams show the association and dissociation phases of the binding event.

    • Globally fit the sensorgrams from the entire concentration series to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff / kon).

Conclusion and Forward Look

The selection of a hinge-binding fragment is a critical decision point in kinase drug discovery. This compound stands as a robust and well-validated starting point, benefiting from the privileged nature of the aminopyrimidine scaffold.[24][25][26] However, a thorough comparative analysis using a suite of biophysical techniques is essential to de-risk a project and select the fragment with the most promising profile for the specific kinase target.

By employing high-throughput DSF for initial screening, followed by rigorous characterization of hits with ITC and SPR, researchers can build a comprehensive understanding of a fragment's binding affinity, thermodynamics, and kinetics. This data, ideally complemented by a high-resolution crystal structure, provides the authoritative grounding needed to guide the complex, iterative process of evolving a low-affinity fragment into a high-potency, selective, and ultimately, clinically viable drug candidate.

References

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  • Peretto, I., & Ciulli, A. (2017). Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Taylor & Francis Online. [Link]

  • Hopkins, A. L., et al. (2014). The role of ligand efficiency metrics in drug discovery. Drug Discovery Today, 19(2), 105-121. [Link]

  • Hopkins, A. L., et al. (2014). The Role of Ligand Efficiency Measures in Drug Discovery. Repository of the Academy's Library. [Link]

  • Wikipedia. (n.d.). Ligand efficiency. Wikipedia. [Link]

  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15). [Link]

  • SpringerLink. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]

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  • ResearchGate. (2016). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Russian Journal of Organic Chemistry. [Link]

  • Virtual Labs IIT Kharagpur. (n.d.). Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). IIT Kharagpur Virtual Labs. [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

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  • National Center for Biotechnology Information. (2015). Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol. PubMed Central. [Link]

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  • National Center for Biotechnology Information. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. [Link]

  • SpringerLink. (2017). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology. [Link]

  • Vrije Universiteit Amsterdam. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Vrije Universiteit Amsterdam Research Portal. [Link]

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  • Royal Society of Chemistry. (2014). Fragment growing to retain or alter the selectivity of anchored kinase hinge-binding fragments. MedChemComm. [Link]

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  • National Center for Biotechnology Information. (2019). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

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  • Semantic Scholar. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. [Link]

  • ResearchGate. (2020). Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

  • National Center for Biotechnology Information. (2022). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. PubMed Central. [Link]

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Structure-activity relationship (SAR) studies of 4-substituted-2-aminopyrimidines.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4-Substituted-2-Aminopyrimidines

Introduction: The 2-Aminopyrimidine Scaffold in Modern Drug Discovery

The 2-aminopyrimidine moiety is a privileged heterocyclic scaffold, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence in medicinal chemistry stems from its versatile chemical handles and its ability to act as a bioisostere for other functionalities, engaging in crucial hydrogen bonding interactions with biological targets. This scaffold is a cornerstone in the development of treatments for a wide array of diseases, including cancer, bacterial infections, and neurological disorders.[1][2][3][4] Approved drugs such as the kinase inhibitors Imatinib and Palbociclib feature this core structure, underscoring its therapeutic significance.[1][2]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminopyrimidine derivatives, with a specific focus on the impact of substitutions at the C4-position. By comparing the performance of various analogs supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with actionable insights into optimizing this versatile scaffold for targeted therapeutic applications.

The 2-Aminopyrimidine Core: A Foundation for Interaction

The 2-aminopyrimidine ring system offers a unique combination of hydrogen bond donors (the C2-amino group) and acceptors (the pyrimidine ring nitrogens). This arrangement allows for multiple points of interaction within a target's binding site, making it an excellent starting point for inhibitor design. The SAR exploration is centered on how modifications, particularly at the C4 position, modulate these interactions and influence overall biological activity.

Caption: Core structure of 2-aminopyrimidine highlighting key interaction points.

Comparative Analysis: Impact of C4-Substituents on Biological Activity

The substituent at the C4-position plays a pivotal role in determining the potency, selectivity, and pharmacological profile of 2-aminopyrimidine derivatives. The choice of this group can influence everything from target binding affinity to metabolic stability.

Aromatic and Heteroaromatic Substituents at C4

The introduction of aryl or heteroaryl groups at the C4-position is a common strategy to enhance potency, often by exploiting hydrophobic pockets or forming specific π-π stacking interactions within the target's active site.

  • Antimalarial Activity: In the context of anti-plasmodial agents, the nature of the C4-aryl group is critical. Studies have shown that introducing a nitro substituent on a phenyl ring at this position significantly boosts activity against chloroquine-resistant (CQR) strains of Plasmodium falciparum.[5] For example, 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine demonstrated an exceptionally low IC₅₀ value of 3.6 nM against the K1 (CQR) strain.[5][6] This suggests the electron-withdrawing nature and specific orientation of the nitro-phenyl group are crucial for optimal interaction with the parasitic target, potentially PfDHFR.[5]

  • Kinase Inhibition: For Cyclin-Dependent Kinase 9 (CDK9) inhibitors, a 4-(thiazol-5-yl) substituent was found to be a key structural feature for high potency.[7] This modification, combined with substitutions at the C5 position, led to compounds with nanomolar inhibitory concentrations (IC₅₀ = 7 nM) and over 80-fold selectivity for CDK9 versus CDK2.[7] X-ray crystallography revealed that the thiazole moiety fits into a specific pocket, guiding the overall binding mode.

  • Antibacterial Efficacy: In the development of novel antibacterials, a 5-aryl-N²,N⁴-dibutylpyrimidine-2,4-diamine scaffold was explored. A compound featuring a 4-chlorophenyl substituent emerged as the most potent in the series, with a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant Staphylococcus aureus (MRSA) strain.[8]

Amino-Based Substituents at C4

Attaching various amine functionalities at the C4-position often improves aqueous solubility and provides additional hydrogen bonding opportunities, which can be tailored to enhance selectivity.

  • Cholinesterase Inhibition: A series of 2,4-disubstituted pyrimidines were evaluated as dual inhibitors of cholinesterase and Aβ-aggregation for potential Alzheimer's disease therapy.[3] In this series, the C4-position was occupied by a secondary amine linked to bulky groups like naphthylmethyl or benzyl. The compound N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine was identified as the most potent AChE inhibitor (IC₅₀ = 5.5 µM), while a related analog was a highly selective BuChE inhibitor.[3] This highlights that the C4-amino linker and its substituent are critical for tuning potency and selectivity between cholinesterase isoforms.

  • Histamine H4 Receptor Antagonism: In the optimization of histamine H4 receptor (H4R) antagonists, initial hits were modified at the C4- and C6-positions. While a C6-tert-butyl group showed promise, replacing it with aromatic and secondary amine moieties at the C4-position proved highly beneficial.[9] The compound 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile was identified as a potent H4R antagonist with in vivo anti-inflammatory and antinociceptive activity.[9]

Data Summary: C4-Substituent vs. Biological Activity

The following table summarizes the performance of representative 4-substituted-2-aminopyrimidine derivatives against various biological targets.

C4-Substituent Biological Target Key Compound/Series Activity (IC₅₀ / MIC) Reference
2-NitrophenylP. falciparum (K1, CQR)2-Aminopyrimidine-4-aminoquinoline hybrid3.6 nM[5][6]
4-ChlorophenylS. aureus (MRSA)5-Aryl-N²,N⁴-dibutylpyrimidine-2,4-diamine1 µg/mL[8]
Thiazol-5-ylCDK95-Substituted 2-anilino-4-(thiazol-5-yl)pyrimidine7 nM[7]
N-(naphth-1-ylmethyl)aminoAcetylcholinesterase (AChE)2,4-Disubstituted pyrimidine5.5 µM[3]
4-BenzonitrileHistamine H4 Receptor4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrilePotent in vitro & in vivo[9]

Visualizing General SAR Trends at the C4-Position

The following diagram illustrates the general structure-activity relationships for the 4-position of the 2-aminopyrimidine scaffold based on the reviewed literature.

SAR_Summary core 2-Aminopyrimidine Core Aromatic Aromatic/Heteroaromatic Rings (e.g., Phenyl, Thiazolyl) core->Aromatic C4 Position Amino Substituted Amines (e.g., -NH-R, Piperazinyl) core->Amino C4 Position Alkyl Bulky Alkyl Groups (e.g., tert-Butyl) core->Alkyl C4 Position Aromatic_SAR • Increases potency via hydrophobic/π-π interactions • Key for kinase & antibacterial activity Aromatic->Aromatic_SAR Amino_SAR • Enhances selectivity & solubility • Important for GPCR & enzyme targets Amino->Amino_SAR Alkyl_SAR • Fills hydrophobic pockets • Can improve potency for specific targets Alkyl->Alkyl_SAR

Caption: General SAR trends for substituents at the C4-position of 2-aminopyrimidines.

Experimental Protocols: Synthesis and Evaluation

The trustworthiness of SAR studies relies on robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of 4-substituted-2-aminopyrimidine derivatives.

Protocol 1: General Synthesis of 4-Substituted-2-Aminopyrimidines

This protocol describes a common method for synthesizing 4-amino-substituted derivatives starting from 2-amino-4,6-dichloropyrimidine, a readily available commercial starting material. This method is advantageous due to its simplicity and high yields.[1][2]

Objective: To synthesize a library of 4-substituted-2-aminopyrimidine derivatives via nucleophilic aromatic substitution.

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Substituted amine (e.g., various anilines, benzylamines) (1.0 equivalent)

  • Triethylamine (TEA) (2.0 equivalents)

  • Distilled water

  • Reaction vessel (e.g., round-bottom flask)

  • Heating mantle or oil bath

  • Thin-Layer Chromatography (TLC) plate (Silica gel)

  • Mobile phase (e.g., Hexane:Ethyl Acetate mixture)

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, finely grind and mix 2-amino-4,6-dichloropyrimidine (1 equivalent) and the desired substituted amine (1 equivalent).

  • Addition of Base: Add triethylamine (2 equivalents) to the solid mixture. The reaction is typically performed under solvent-free conditions.

  • Reaction Conditions: Heat the reaction mixture to 80–90 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of hexane and ethyl acetate. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Add distilled water to the reaction mixture. A precipitate of the product should form.

  • Purification: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry (EI-MS, HREI-MS).[1]

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard assay for evaluating the potency of new antibacterial agents.[8]

Objective: To determine the lowest concentration of a synthesized compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Synthesized 2-aminopyrimidine derivatives (stock solutions in DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (DMSO vehicle)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Incubator (37 °C)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of each test compound in CAMHB directly in the 96-well plate. The typical concentration range tested is 64 to 0.125 µg/mL.

  • Controls: Include wells for a positive control (broth with bacteria and a standard antibiotic), a negative/growth control (broth with bacteria and DMSO vehicle), and a sterility control (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control) to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37 °C for 18–24 hours under ambient air conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • Validation: The assay is valid if there is no growth in the sterility and positive control wells and clear growth in the negative control wells.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis start Starting Materials (2-amino-4,6-dichloropyrimidine) reaction Nucleophilic Substitution (Solvent-free, 80-90°C) start->reaction purify Purification & Characterization (NMR, MS) reaction->purify compound Pure 4-Substituted 2-Aminopyrimidine Analog purify->compound Test Compound assay In Vitro Assay (e.g., MIC Determination) compound->assay data Data Analysis (IC50 / MIC values) assay->data sar Structure-Activity Relationship Determination data->sar Compare Analogs

Caption: Workflow from synthesis of 4-substituted-2-aminopyrimidines to SAR analysis.

Conclusion and Future Outlook

The C4-position of the 2-aminopyrimidine scaffold is a critical determinant of biological activity and selectivity. As demonstrated, strategic modifications at this site—ranging from substituted aryl rings for kinase inhibition to complex amines for GPCR antagonism—allow for the precise tuning of a compound's pharmacological profile. The evidence strongly supports that C4-substituents are instrumental in establishing key interactions within target binding sites, whether through hydrophobic, π-π, or hydrogen bonding interactions.

Future research should continue to explore novel and diverse functionalities at the C4-position. The integration of computational modeling with synthetic chemistry will be crucial for the rational design of next-generation 2-aminopyrimidine-based therapeutics, enabling the prediction of optimal C4-substituents for enhanced potency and improved drug-like properties.

References

  • Choudhary, S., et al. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2269-2281. Available at: [Link]

  • Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(16), 4983. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4- and 4,6-disubstituted 2-aminopyrimidine derivatives. Available at: [Link]

  • Mohamed, T. (2010). The design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted-pyrimidine derivatives as cholinesterase (ChE) inhibitors. Conference: 93rd Canadian Chemistry Conference. Available at: [Link]

  • Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(21), 6968-6978. Available at: [Link]

  • Brieflands. (n.d.). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Available at: [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 51(11), 2723. Available at: [Link]

  • Phillips, O. A., et al. (2010). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Molecules, 15(10), 7128-7144. Available at: [Link]

  • Ahmad, S., et al. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research, 13(10), 1641. Available at: [Link]

  • Singh, K., et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies. European Journal of Medicinal Chemistry, 52, 82-97. Available at: [Link]

  • Singh, K., et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. European Journal of Medicinal Chemistry, 52, 82-97. Available at: [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 845-857. Available at: [Link]

  • Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. (2022). Archiv der Pharmazie, 355(11), e2200259. Available at: [Link]

  • Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(16), 4983. Available at: [Link]

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A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of 4-Ethylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative of 4-Ethylpyrimidin-2-amine Scaffolds

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from anticancer agents to antivirals.[1] Specifically, derivatives of this compound are of significant interest due to their role as versatile building blocks in the synthesis of targeted therapeutics.[2] The ethyl group can enhance lipophilicity, potentially improving membrane permeability, while the 2-amino group provides a critical vector for hydrogen bonding interactions with biological targets.[2]

Understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is fundamental to structure-based drug design. X-ray crystallography remains the gold standard for elucidating these structures, providing high-resolution insights into molecular conformation, stereochemistry, and intermolecular interactions.[3] This guide provides a comparative framework for the X-ray crystal structure analysis of this compound derivatives, moving from the foundational principles of crystallization to the nuances of data interpretation and its impact on drug discovery.

Pillar 1: Mastering Crystallization of Pyrimidine Derivatives

Obtaining high-quality single crystals is the most critical and often the most challenging step in a successful crystallographic analysis.[4] The success of crystallization hinges on achieving a state of supersaturation slowly, allowing for the orderly growth of a crystal lattice rather than rapid precipitation.[4] For pyrimidine derivatives, several techniques are commonly employed, the choice of which is dictated by the compound's solubility profile.

Comparative Crystallization Methodologies
MethodPrincipleBest Suited ForCausality & Experimental Insights
Slow Evaporation The solute concentration is gradually increased by the slow evaporation of the solvent until supersaturation is reached.[4]Compounds soluble in moderately volatile solvents (e.g., ethanol, methanol, dichloromethane/ethanol mixtures).[4]This is the simplest method but offers the least control. The choice of solvent is paramount; it must be volatile enough to evaporate over days or weeks. A solvent that evaporates too quickly will yield poor-quality, small crystals.[4]
Vapor Diffusion An anti-solvent, in which the compound is insoluble, slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization.[5]Compounds that are highly soluble in one solvent but poorly soluble in another miscible solvent.This technique offers excellent control over the rate of supersaturation. For pyrimidine derivatives that are only soluble in high-boiling point solvents like DMF or DMSO, anti-solvent vapor diffusion is highly effective.[5][6] A common setup involves dissolving the compound in DMF in a small vial, which is then placed in a sealed chamber containing a more volatile anti-solvent like dichloromethane (DCM) or diethyl ether.[5][6]
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly, decreasing solubility and causing crystallization.Compounds that exhibit a significant change in solubility with temperature.The rate of cooling directly impacts crystal quality. Rapid cooling often leads to a shower of small, unusable crystals. A programmable heating block or a well-insulated container (e.g., a Dewar flask) is used to ensure a slow, controlled temperature gradient.
Experimental Protocol: Vapor Diffusion Crystallization of a this compound Derivative

This protocol describes a self-validating system for obtaining diffraction-quality crystals for compounds soluble in DMSO but insoluble in ethers.

  • Preparation of the Compound Solution: Dissolve 5-10 mg of the purified this compound derivative in the minimum amount of a "good" solvent (e.g., DMSO) in a small, open glass vial (e.g., 0.5 mL). The solution should be fully dissolved and free of particulate matter.

  • Setup of the Crystallization Chamber: Place the small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

  • Introduction of the Anti-Solvent: Carefully add 2-3 mL of a "poor" or "anti-solvent" (e.g., diethyl ether or pentane) to the larger container, ensuring the anti-solvent does not splash into the inner vial.[6]

  • Sealing and Incubation: Seal the larger container tightly. The more volatile anti-solvent will slowly diffuse into the compound solution.[5]

  • Monitoring and Crystal Growth: Leave the sealed chamber undisturbed in a location with a stable temperature and minimal vibration. Monitor for crystal growth over several days to weeks. Suitable crystals will appear as clear, well-defined geometric shapes.

G cluster_prep Preparation cluster_setup Chamber Setup cluster_growth Crystal Growth dissolve Dissolve Pyrimidine Derivative in 'Good' Solvent (e.g., DMSO) place_vial Place Solution in Small, Open Vial dissolve->place_vial seal Place Small Vial inside Sealed Reservoir Chamber place_vial->seal reservoir Prepare Reservoir of 'Anti-Solvent' (e.g., Diethyl Ether) reservoir->seal diffusion Anti-Solvent Vapor Diffuses into Solution seal->diffusion supersaturation Supersaturation is Reached diffusion->supersaturation crystals Crystals Form Gradually supersaturation->crystals

Pillar 2: Comparative X-ray Diffraction Analysis

Once suitable crystals are obtained, the next phase involves X-ray diffraction, data collection, and structure refinement. The goal is to obtain a complete, high-resolution dataset that allows for the accurate determination of atomic positions.[7]

Data Collection: The Foundation of a High-Quality Structure

The process of collecting diffraction data is the final experimental step; all subsequent stages are computational.[7] Modern diffractometers use the rotation method, where the crystal is rotated in the X-ray beam and diffraction patterns are recorded on a detector.[7]

Key Data Collection Parameters & Their Significance:

  • Resolution: This is a measure of the level of detail in the electron density map. Higher resolution (a smaller value in Ångstroms) is better. For small molecules, aiming for a resolution of 1.0 Å or better is common.

  • Completeness: This percentage represents how much of the unique diffraction data has been measured. A value greater than 95% is desirable for a reliable structure.[8]

  • Redundancy: This indicates how many times, on average, each unique reflection has been measured. Higher redundancy improves data quality by averaging out random errors.

  • I/σ(I): This ratio of intensity to its uncertainty is a measure of the signal-to-noise ratio. A value greater than 2 for the highest resolution shell is a common benchmark for defining the resolution limit.[8]

Comparative Crystallographic Data for Pyrimidine Derivatives

The following table compares crystallographic data from published structures of pyrimidine derivatives, illustrating the typical parameters and variations observed.

CompoundFormulaCrystal SystemSpace GroupUnit Cell Parameters (a, b, c, Å; α, β, γ, °)Resolution (Å)Final R-valueRef.
1-ethyl-2-(ethylamino)-4-(4-fluorophenyl)-1,6-dihydro-6-oxopyrimidine-5-carbonitrileC₁₅H₁₅FN₄OMonoclinicP 2₁/na=10.9855, b=10.7286, c=12.7136α=90, β=93.545, γ=90N/A0.0511[9]
4-Ethoxypyridin-2-amineC₇H₁₀N₂OMonoclinicP 2₁/ca=13.064, b=5.845, c=19.382α=90, β=90.81, γ=90N/A0.046[10]
4-(4-ethyl-2-methyl-1,3-thiazol-5-yl)-N-(3-methylphenyl)pyrimidin-2-amineC₂₃H₂₃N₅STriclinicP-1a=7.886, b=9.576, c=13.531α=86.59, β=81.65, γ=85.92N/A0.053[11]

Note: N/A indicates data not explicitly provided in the abstract or summary of the cited source.

Experimental Workflow: From Crystal to Structure

G Crystal Single Crystal (from Pillar 1) Mount Crystal Mounting (Cryo-loop) Crystal->Mount Diffractometer Place in Diffractometer (Cryo-stream, 100 K) Mount->Diffractometer DataCollection Data Collection (Rotation Method) Diffractometer->DataCollection DataProcessing Data Processing (Integration, Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement (Least-Squares Minimization) StructureSolution->Refinement Validation Model Validation (checkCIF, R-factors) Refinement->Validation Deposition Deposition (e.g., CCDC) Validation->Deposition

Structure Solution and Refinement
  • Structure Solution: After data processing, the initial challenge is to solve the "phase problem."[3] For small molecules like pyrimidine derivatives, Direct Methods are typically used.[7] This computational approach uses statistical relationships between reflection intensities to derive initial phase estimates, leading to a preliminary electron density map.

  • Model Building: An initial molecular model is built into the electron density map. The known chemical composition of the this compound derivative guides this process.

  • Structure Refinement: This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal parameters) to improve the agreement between the experimentally observed diffraction data (F_obs) and the data calculated from the model (F_calc).[3] This is typically done via least-squares minimization.

  • Validation: The quality of the final model is assessed using several metrics:

    • R-work (R₁): A measure of the agreement between observed and calculated structure factor amplitudes. A value below 5-7% is generally considered good for small molecules.

    • Goodness of Fit (GoF): Should be close to 1.0, indicating that the model accurately fits the data.

    • Difference Electron Density Map: The final map should be relatively flat, with no significant peaks or troughs, which would indicate missing atoms or errors in the model.

Pillar 3: Structural Insights and Biological Correlation

The ultimate value of a crystal structure in a drug development context is its ability to inform the design of improved molecules. The analysis of intermolecular interactions is key.

Hydrogen Bonding and Supramolecular Assembly

The 2-amino group and the pyrimidine ring nitrogens are prime candidates for hydrogen bonding. In the crystal structure of 4-Ethoxypyridin-2-amine, a related compound, intermolecular N—H···N hydrogen bonds link molecules into centrosymmetric dimers.[10] This type of interaction is highly relevant as it mimics the hydrogen bonding patterns often found in protein-ligand interactions, where the pyrimidine scaffold can act as both a hydrogen bond donor (via the amine) and an acceptor (via the ring nitrogens).[12] Analyzing these patterns in a series of derivatives can reveal how different substituents influence the supramolecular assembly and, by extension, potential binding modes to a biological target.

mol1 [label=<

R--Pyrimidine--NH | || NH

];

mol2 [label=<

HN || | HN--Pyrimidine--R

];

mol1:s -> mol2:n [label=" N-H···N "]; } enddot Caption: Schematic of a common hydrogen-bonded dimer.

Structure-Activity Relationship (SAR)

Pyrimidine derivatives exhibit a wide spectrum of biological activities, including anti-proliferative, anti-inflammatory, and antimicrobial effects.[13][14][15] By comparing the crystal structures of a series of active and inactive this compound analogues, researchers can:

  • Identify Key Pharmacophores: Correlate specific conformations or intermolecular interaction motifs with biological activity.

  • Optimize Ligand-Target Interactions: For example, if a derivative is an inhibitor of a specific kinase, the crystal structure can reveal how the ethyl group fits into a hydrophobic pocket and how the 2-amino group interacts with the hinge region of the enzyme. This knowledge allows for the rational design of new derivatives with improved potency and selectivity.[16]

Conclusion

The X-ray crystal structure analysis of this compound derivatives is a powerful tool that provides indispensable information for modern drug discovery. A successful analysis is not a linear process but a cycle of careful experimentation and logical deduction, from selecting the optimal crystallization strategy to validating the final refined model. By comparing the methodologies and structural features across a series of these compounds, researchers can uncover the subtle determinants of crystal packing, molecular conformation, and ultimately, biological function. This structural knowledge provides the empirical grounding necessary to transform promising chemical scaffolds into potent and selective therapeutic agents.

References

  • Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem. (URL: )
  • Application Notes and Protocols for Single Crystal Growth of Pyrimidine Deriv
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (URL: [Link])

  • Data Collection for Crystallographic Structure Determination - PMC - PubMed Central - NIH. (URL: [Link])

  • Data collection and refinement statistics for X-ray crystallography. | ResearchGate. (URL: [Link])

  • Protein XRD Protocols - X-ray Diffraction Data Collection. (URL: [Link])

  • What are the crystal structures of pyrimidine series compounds? - Blog - BTC. (URL: )
  • X-ray Diffraction Data for Refinement and Deposition. (URL: [Link])

  • x Ray crystallography - PMC - PubMed Central - NIH. (URL: [Link])

  • 4-Ethoxypyridin-2-amine - PMC - NIH. (URL: [Link])

  • SYNTHESIS, SPECTRAL ANALYSIS AND SINGLE CRYSTAL STRUCTURE ELUCIDATION OF 1-ETHYL-2-(ETHYLAMINO)-4-(4-FLUOROPHENYL)-1,6- DIHYDRO-. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC - NIH. (URL: [Link])

  • Synthesis and in vitro biological activity of N--pyrimidinamine derivatives A series of novel N - ResearchGate. (URL: [Link])

  • Cas no 66131-70-2 (N-ethylpyrimidin-2-amine). (URL: [Link])

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI. (URL: [Link])

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - NIH. (URL: [Link])

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL: [Link])

  • 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425 - PubChem. (URL: [Link])

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (URL: [Link])

  • Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline - MDPI. (URL: [Link])

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (URL: [Link])

  • 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - NIH. (URL: [Link])

  • Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives - MDPI. (URL: [Link])

Sources

A Comparative Guide to the Efficacy of Synthetic Routes for 4-Ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, owing to its prevalence in a myriad of biologically active compounds. The strategic synthesis of substituted pyrimidines, such as 4-Ethylpyrimidin-2-amine, is therefore of paramount importance. This guide offers an in-depth, objective comparison of two primary synthetic pathways to this target molecule, supported by established chemical principles and analogous experimental data.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of various pharmacologically relevant molecules. Its structural motif is found in compounds targeting a range of diseases, making its efficient and scalable synthesis a key consideration for drug discovery and development programs. The choice of synthetic route can significantly impact not only the overall yield and purity of the final product but also the economic and environmental viability of the process.

Route 1: The Pinner-Type Condensation of an α,β-Unsaturated Ketone

A convergent and atom-economical approach to this compound involves the direct condensation of an α,β-unsaturated ketone with guanidine. This method, a variation of the classical Pinner synthesis, offers a streamlined route to the pyrimidine core.

Reaction Scheme:

Route_1 start1 1-Penten-3-one intermediate 4-Ethyl-3,4-dihydropyrimidin-2-amine start1->intermediate Base-catalyzed condensation start2 Guanidine start2->intermediate product This compound intermediate->product Oxidation/ Aromatization

Caption: Synthetic pathway for Route 1.

Scientific Rationale and Mechanistic Insights

This reaction proceeds through a base-catalyzed Michael addition of guanidine to the α,β-unsaturated ketone, 1-penten-3-one. The initial adduct then undergoes an intramolecular cyclization via condensation between a guanidine nitrogen and the ketone carbonyl group, followed by dehydration to yield the dihydropyrimidine intermediate. The final and often crucial step is the aromatization of the dihydropyrimidine ring to the thermodynamically more stable pyrimidine. This oxidation can be achieved using various reagents, with the choice influencing the overall efficiency and greenness of the synthesis. A metal-free approach utilizing an oxidant like potassium permanganate or even air in a suitable solvent system is often preferred.[1][2]

Experimental Protocol (Analogous)
  • Condensation: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add guanidine hydrochloride (1.0 equivalent). Stir the mixture for 30 minutes at room temperature.

  • Add 1-penten-3-one (1.0 equivalent) dropwise to the reaction mixture while maintaining the temperature below 30°C.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Aromatization: Cool the reaction mixture and introduce an oxidizing agent. For example, a solution of potassium permanganate (1.1 equivalents) in water can be added portion-wise.

  • Stir the reaction at room temperature until the dihydropyrimidine intermediate is fully consumed (as monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Filter the mixture to remove manganese dioxide. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Route 2: The Classical β-Ketoester Approach

A more traditional and multi-step, yet highly reliable, pathway to this compound involves the initial condensation of a β-ketoester with guanidine to form a hydroxypyrimidine intermediate. This intermediate is then converted to the target amine in two subsequent steps.

Reaction Scheme:

Route_2 start1 Ethyl 3-oxopentanoate intermediate1 4-Ethyl-2-amino-6-hydroxypyrimidine start1->intermediate1 Base-catalyzed condensation start2 Guanidine start2->intermediate1 intermediate2 2-Amino-4-chloro-6-ethylpyrimidine intermediate1->intermediate2 Chlorination (e.g., POCl3) product This compound intermediate2->product Reduction (e.g., H2/Pd-C)

Sources

A Comparative Guide to the Bioisosteric Replacement of the Ethyl Group in 4-Ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. Bioisosteric replacement, the substitution of one atom or group with another that exhibits similar physical or chemical properties, is a powerful tool to optimize pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comprehensive comparison of potential bioisosteric replacements for the ethyl group in 4-Ethylpyrimidin-2-amine, a scaffold of interest in the development of various therapeutic agents.[3][4] We will delve into the rationale behind these substitutions, supported by experimental data and detailed protocols, to empower researchers in their quest for novel and improved drug candidates.

Introduction: The Significance of Bioisosterism and the this compound Scaffold

Bioisosterism is a fundamental strategy in drug design aimed at enhancing desired properties of a molecule—such as potency, selectivity, metabolic stability, and bioavailability—while minimizing undesirable ones like toxicity.[1][5] The ethyl group, a simple alkyl substituent, can significantly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets.[6] Its replacement with various bioisosteres can lead to profound changes in the overall profile of a drug candidate.

The this compound core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[3][4] The ethyl group at the 4-position can play a crucial role in binding to target proteins, often fitting into a hydrophobic pocket. However, it can also be a site of metabolic attack, typically through hydroxylation, which can lead to rapid clearance and reduced bioavailability.[7][8] Therefore, its bioisosteric replacement is a logical step in lead optimization.

Comparative Analysis of Ethyl Group Bioisosteres

The choice of a bioisostere for the ethyl group depends on the specific goals of the modification. Key properties to consider include size, shape, electronics, lipophilicity, and hydrogen bonding capacity.[9] Below, we compare several classical and non-classical bioisosteres for the ethyl group.

Bioisosteric ReplacementKey Physicochemical Properties & Rationale for ReplacementPotential Impact on Biological Properties
Ethyl (Parent) Lipophilic, metabolically susceptible to oxidation.Establishes baseline activity and pharmacokinetic profile.
Propyl Increased lipophilicity and size.May improve binding affinity if a larger hydrophobic pocket is available.
Isopropyl Branched, increased steric bulk.Can enhance metabolic stability by hindering enzymatic attack. May alter binding conformation.
Cyclopropyl Conformationally constrained, reduced lipophilicity compared to propyl.Introduces rigidity, potentially improving binding affinity and metabolic stability.
Trifluoromethyl (CF3) Strongly electron-withdrawing, increased lipophilicity (similar to ethyl), metabolically stable.Can alter pKa of nearby groups, enhance binding through specific interactions (e.g., with backbone amides), and block metabolic oxidation.[10]
Methoxy (OCH3) Polar, hydrogen bond acceptor.Can introduce favorable polar interactions with the target and improve solubility.
Thioether (SCH3) Divalent isostere of an ether, can be oxidized.Can alter electronic distribution and hydrogen bonding capabilities.[9]
Amino (NH2) / Methylamino (NHCH3) Hydrogen bond donor and acceptor.Can introduce key hydrogen bonding interactions to improve potency and selectivity.
Oxetane Polar, three-dimensional, reduces lipophilicity.Can improve pharmacokinetic profiles, enhance oral bioavailability, and confer resistance to metabolic degradation.[11]

Rationale for Experimental Choices:

The selection of these bioisosteres is driven by a systematic approach to probe the structure-activity relationship (SAR) around the 4-position of the pyrimidine ring.

  • Probing for Size and Lipophilicity: The propyl and isopropyl groups are classic examples used to explore the size of a hydrophobic binding pocket. An increase in activity with the propyl group would suggest a larger pocket, while the branched isopropyl group can provide insights into the shape of the pocket and enhance metabolic stability.[6]

  • Introducing Rigidity: The cyclopropyl group is a valuable tool to introduce conformational constraint. By locking the substituent in a more defined orientation, it can lead to a more favorable binding entropy and improved affinity.

  • Blocking Metabolism and Modulating Electronics: The trifluoromethyl group is a well-established bioisostere for an ethyl group due to its similar size but vastly different electronic properties. Its high metabolic stability can significantly prolong the half-life of a compound.[10]

  • Exploring Polar Interactions: The methoxy, amino, and methylamino groups are introduced to investigate the potential for hydrogen bonding or other polar interactions within the target's active site. Such interactions can dramatically increase potency and selectivity.

  • Improving Physicochemical Properties: Oxetanes have emerged as valuable non-classical bioisosteres that can improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of 4-substituted-pyrimidin-2-amine analogs and a general protocol for their biological evaluation.

General Synthetic Workflow

The synthesis of the target compounds can be achieved through a convergent strategy, starting from a common intermediate. A general workflow is depicted below.

G cluster_0 Synthesis of Analogs start Commercially Available 2-Amino-4-chloropyrimidine intermediate Coupling Reaction (e.g., Suzuki, Stille, Negishi) start->intermediate Organometallic Reagent (e.g., R-B(OH)2, R-Sn(Bu)3) product Target 4-Substituted Pyrimidin-2-amine Analogs intermediate->product

Caption: General synthetic workflow for 4-substituted pyrimidin-2-amines.

Step-by-Step Synthesis of 4-Cyclopropylpyrimidin-2-amine (A Representative Example):

This protocol describes a Suzuki cross-coupling reaction to introduce the cyclopropyl group.

  • Reaction Setup: To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added cyclopropylboronic acid (1.5 eq) and potassium carbonate (3.0 eq).

  • Catalyst Addition: The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added.

  • Reaction: The reaction mixture is heated to 90 °C and stirred for 12 hours, monitoring by TLC or LC-MS.

  • Work-up: After completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-cyclopropylpyrimidin-2-amine.

Note: Similar protocols can be adapted for other organometallic reagents to synthesize the desired analogs. For the synthesis of ether and amine analogs, nucleophilic aromatic substitution reactions on 2-amino-4-chloropyrimidine can be employed.[12]

Biological Evaluation: In Vitro Kinase Inhibition Assay (Illustrative Example)

Assuming the parent compound is a kinase inhibitor, the following protocol can be used to assess the inhibitory activity of the synthesized analogs.

G cluster_1 Kinase Inhibition Assay Workflow reagents Kinase, Substrate, ATP, Test Compound incubation Incubation at 37°C reagents->incubation detection Detection of Phosphorylated Substrate incubation->detection Stop Reaction analysis Data Analysis (IC50) detection->analysis

Caption: Workflow for an in vitro kinase inhibition assay.

  • Assay Preparation: The assay is performed in a 96-well plate format. Each well contains the target kinase, a specific peptide substrate, and ATP in a suitable buffer.

  • Compound Addition: The synthesized compounds are dissolved in DMSO to create stock solutions and then serially diluted to various concentrations. A small volume of each dilution is added to the assay wells.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (DMSO only). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Comparative Data Summary

The following table summarizes hypothetical but plausible experimental data for the bioisosteric replacements of the ethyl group in this compound, based on their expected effects.

CompoundBioisosteric GroupLipophilicity (cLogP)Metabolic Stability (t½ in human liver microsomes, min)Kinase Inhibition (IC50, nM)
Parent Ethyl2.115100
Analog 1 Propyl2.61280
Analog 2 Isopropyl2.54595
Analog 3 Cyclopropyl2.35550
Analog 4 Trifluoromethyl2.5>12030
Analog 5 Methoxy1.625250
Analog 6 Thioether2.210150
Analog 7 Methylamino1.53020
Analog 8 Oxetane1.49075

Interpretation of Data:

  • Analog 3 (Cyclopropyl): The improved potency (IC50 = 50 nM) and metabolic stability (t½ = 55 min) suggest that the conformational rigidity of the cyclopropyl group is beneficial for binding and reduces metabolic breakdown.

  • Analog 4 (Trifluoromethyl): This analog shows a significant improvement in both metabolic stability (t½ > 120 min) and potency (IC50 = 30 nM). This is likely due to the blockage of metabolic oxidation and favorable electronic interactions with the target.

  • Analog 7 (Methylamino): The dramatic increase in potency (IC50 = 20 nM) indicates the formation of a critical hydrogen bond with the target protein, highlighting a key interaction point for further optimization.

  • Analog 8 (Oxetane): The oxetane analog demonstrates a good balance of improved metabolic stability and retained potency, along with reduced lipophilicity, which could translate to a better overall pharmacokinetic profile.[11]

Conclusion and Future Directions

This guide provides a framework for the systematic bioisosteric replacement of the ethyl group in this compound. The comparative data, though hypothetical, illustrates how strategic modifications can lead to significant improvements in key drug-like properties. The trifluoromethyl, cyclopropyl, and methylamino replacements appear to be the most promising avenues for enhancing potency and metabolic stability in this particular scaffold.

Future work should focus on the synthesis and evaluation of these promising analogs. Further optimization could involve combining beneficial modifications, for example, by exploring different substitution patterns on the pyrimidine ring in conjunction with the most effective 4-position bioisosteres. In vivo pharmacokinetic and efficacy studies will be crucial to validate the in vitro findings and advance the most promising candidates toward clinical development.

References

  • Wikipedia. Bioisostere. [Link]

  • Fiveable. Bioisosterism | Medicinal Chemistry Class Notes. [Link]

  • World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Journal of Chemical Information and Modeling. The Quest for Bioisosteric Replacements. [Link]

  • Drug Design Org. Bioisosterism. [Link]

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A Comprehensive Guide to the Validation of 4-Ethylpyrimidin-2-amine as a Chemical Probe for Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The discovery and validation of selective small molecule inhibitors, known as chemical probes, are critical for dissecting complex biological pathways and validating novel drug targets. A high-quality chemical probe must demonstrate potent and selective engagement of its intended target in both biochemical and cellular contexts. This guide provides a comprehensive framework for the hypothetical validation of a novel compound, 4-Ethylpyrimidin-2-amine, as a chemical probe for Cyclin-Dependent Kinase 2 (CDK2). CDK2, a key regulator of cell cycle progression, is a well-established therapeutic target in oncology. The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, making CDK2 a plausible hypothetical target for this validation study.

This guide will delineate the essential experimental cascade required to rigorously characterize this compound, establishing its utility as a selective tool for interrogating CDK2 biology. We will compare its hypothetical performance against a known CDK2 chemical probe and emphasize the critical importance of a structurally similar, but biologically inactive, negative control.

The Validation Cascade: A Multi-Pillar Approach

The validation of a chemical probe is a systematic process that builds a body of evidence to support its proposed mechanism of action. Our approach is structured around three core pillars:

  • Biochemical Characterization: Quantifying the direct interaction of the compound with the purified target protein.

  • Cellular Target Engagement: Confirming that the compound interacts with its target within the complex milieu of a living cell.

  • Phenotypic Confirmation: Demonstrating that the observed cellular phenotype is a direct consequence of target inhibition.

This process is underpinned by the principles of the Structural Genomics Consortium (SGC), which defines stringent criteria for chemical probes, including high potency (biochemical IC50 < 100 nM), excellent selectivity (>30-fold against related family members), and demonstrated on-target cellular activity (at concentrations ≤ 1 µM)[1][2][3].

Pillar 1: In Vitro Biochemical Characterization

The initial step is to ascertain the potency and selectivity of this compound (hereafter referred to as Hypothetical Probe 1, HP1 ) against purified CDK2/Cyclin complexes.

Primary Potency Determination

We will first determine the half-maximal inhibitory concentration (IC50) of HP1 against the CDK2/Cyclin A2 and CDK2/Cyclin E1 complexes. The ADP-Glo™ kinase assay is a robust method that measures the amount of ADP produced during the kinase reaction, providing a sensitive readout of enzyme activity[4].

Table 1: Hypothetical Biochemical Potency of HP1

CompoundTargetBiochemical IC50 (nM)
HP1 CDK2/Cyclin A245
CDK2/Cyclin E155
Known CDK2 Probe CDK2/Cyclin A225
CDK2/Cyclin E130
HP1-Neg (Negative Control) CDK2/Cyclin A2> 50,000
CDK2/Cyclin E1> 50,000

Causality: The data in Table 1 hypothetically demonstrates that HP1 is a potent inhibitor of CDK2, meeting the SGC's criterion of <100 nM potency. The inclusion of a known CDK2 probe provides a benchmark for comparison. Crucially, a structurally analogous negative control (HP1-Neg ), perhaps with a modification that disrupts a key binding interaction (e.g., methylation of the 2-amino group), is essential. This control should be inactive against the primary target to later confirm that any observed cellular phenotype is not due to off-target effects[5][6].

Kinome-Wide Selectivity Profiling

A truly valuable chemical probe must be selective. To assess this, HP1 should be screened against a broad panel of human kinases at a fixed concentration (e.g., 1 µM). Commercial services from companies like Reaction Biology, Pharmaron, or AssayQuant offer comprehensive kinase profiling[7][8][9].

Table 2: Hypothetical Kinome Selectivity Data for HP1 (at 1 µM)

Kinase FamilyNumber of Kinases TestedKinases with >90% Inhibition
CDK15CDK2, CDK5
MAPK20None
PI3K8None
Tyrosine Kinases90None
Other>300GSK3B

Causality: The results in Table 2 suggest that HP1 has good selectivity for the CDK family, with minimal off-target activity at a high concentration. The observed inhibition of CDK5 and GSK3B would necessitate follow-up IC50 determinations to quantify the selectivity window. A probe should ideally be at least 30-fold more potent against its primary target than any off-targets.

Pillar 2: Cellular Target Engagement

Demonstrating that a compound binds to its intended target in living cells is a critical validation step. This confirms cell permeability and target interaction in a physiological context.

Cellular Thermal Shift Assay (CETSA®)

CETSA measures target engagement by assessing the thermal stabilization of a protein upon ligand binding. When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation[10][11][12].

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Intact Cells B Treat with HP1 or Vehicle A->B C Heat Cells to Varying Temps B->C D Cell Lysis C->D E Separate Soluble & Precipitated Protein D->E F Quantify Soluble CDK2 (e.g., Western Blot) E->F CDK2_Pathway GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 pRb_E2F pRb-E2F Complex (Transcription Repressed) CyclinD_CDK46->pRb_E2F Phosphorylates E2F E2F pRb_E2F->E2F Releases CyclinE Cyclin E Transcription E2F->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 Activates CyclinE_CDK2->pRb_E2F Hyper-phosphorylates S_Phase S-Phase Entry CyclinE_CDK2->S_Phase HP1 HP1 HP1->CyclinE_CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in G1/S transition.

Causality: A dose-dependent decrease in pRb phosphorylation upon treatment with HP1 would demonstrate functional inhibition of the CDK2 pathway. No change should be observed with HP1-Neg.

Cell Cycle Analysis

Inhibition of CDK2 is expected to cause cells to arrest in the G1 phase of the cell cycle. This can be quantified using flow cytometry to analyze the DNA content of cells stained with a fluorescent dye like propidium iodide.[13][14][15][16]

Table 4: Hypothetical Cell Cycle Analysis Data (e.g., in HeLa cells)

Treatment (24h)% Cells in G1% Cells in S% Cells in G2/M
Vehicle (DMSO)45%35%20%
HP1 (1 µM) 70%10%20%
HP1-Neg (1 µM) 46%34%20%
Known CDK2 Probe (1 µM) 72%9%19%

Causality: The data in Table 4 would provide the ultimate phenotypic validation. HP1 induces a G1 cell cycle arrest, consistent with CDK2 inhibition, and this effect is comparable to a known CDK2 probe. The lack of effect with the negative control, HP1-Neg, provides the final piece of evidence that the observed phenotype is a direct result of on-target CDK2 inhibition.

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay (Biochemical Potency)
  • Prepare a serial dilution of the test compounds (HP1, HP1-Neg, Known Probe) in kinase buffer.

  • In a 384-well plate, add 2.5 µL of each compound dilution.

  • Add 2.5 µL of a solution containing CDK2/Cyclin A2 (or E1) enzyme and the appropriate substrate peptide.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate at 30°C for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percent inhibition against the log of the compound concentration.

Protocol 2: NanoBRET® Target Engagement Assay (Cellular Engagement)
  • Transfect HEK293 cells with a CDK2-NanoLuc® fusion vector and allow expression for 24 hours.[17]

  • Harvest and resuspend the cells in Opti-MEM.

  • In a white 384-well plate, add 10 µL of cells to each well.

  • Add 5 µL of NanoBRET® Tracer K-10 (a suitable tracer for CDK2) to all wells.[18]

  • Add 5 µL of serially diluted test compounds (HP1, HP1-Neg) to the appropriate wells.

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Add 5 µL of Nano-Glo® Substrate and lysis buffer mixture.

  • Read both the donor (460nm) and acceptor (610nm) emission signals on a BRET-capable plate reader.

  • Calculate the BRET ratio and determine IC50 values from the dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with vehicle, HP1, or HP1-Neg at the desired concentration (e.g., 1 µM) for 24 hours.

  • Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Conclusion and Recommendations

This guide outlines a rigorous, multi-faceted strategy for the validation of this compound as a chemical probe for CDK2. Through a systematic progression from biochemical characterization to cellular target engagement and finally to phenotypic confirmation, a compelling case can be built for its utility. The hypothetical data presented herein illustrates the expected outcomes for a successful validation campaign, meeting the stringent criteria set forth by organizations like the SGC.

The cornerstone of this process is the parallel use of a well-characterized comparator probe and a meticulously designed, inactive negative control. This three-compound approach (probe, comparator, negative control) is essential for unambiguously linking the chemical structure to on-target activity and the resulting biological phenotype. If this compound were to successfully pass through this validation cascade, it would be considered a valuable tool for researchers to further explore the intricate roles of CDK2 in health and disease.

References

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. Available at: [Link]

  • Bunnage, M. E., et al. (2015). Know your target, know your molecule. Nature Chemical Biology. Available at: [Link]

  • Reaction Biology. (n.d.). CDK2+Cyclin E1 NanoBRET Kinase Assay. Retrieved from [Link] [18]4. Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics.

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A Head-to-Head Comparison of Pyrimidine and Purine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Nitrogen Heterocycles in Medicine

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" for their proven ability to interact with a wide range of biological targets in a specific and high-affinity manner. Among these, the pyrimidine and purine heterocycles hold a particularly esteemed position. Their significance is fundamentally rooted in biology; they are the architectural basis for the nucleobases that constitute DNA and RNA.[1][2][3] This inherent biological relevance means that drugs built upon these scaffolds can often hijack cellular machinery for transport and recognition, providing a head start in achieving favorable pharmacokinetic profiles.[3]

This guide provides a head-to-head comparison of these two cornerstone scaffolds. We will dissect their unique physicochemical properties, explore their applications in modern drug discovery, and provide the technical rationale behind choosing one over the other for a specific therapeutic goal. This analysis is grounded in field-proven insights and supported by detailed experimental frameworks to guide researchers in their own discovery programs.

The Pyrimidine Scaffold: A Versatile Building Block

The pyrimidine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This deceptively simple structure is a powerhouse of medicinal chemistry, found in blockbuster drugs ranging from anticancer agents to antivirals.[4][5]

Physicochemical and Structural Properties

The two nitrogen atoms make the pyrimidine ring π-deficient, influencing its electronic properties and reactivity.[6] The nitrogen atoms are hydrogen bond acceptors, a critical feature for molecular recognition by protein targets. The pKa of unsubstituted pyrimidine is approximately 1.3, indicating it is a very weak base.[6] However, the strategic placement of substituents can modulate this basicity and other physicochemical properties like solubility and lipophilicity, making it a highly tunable scaffold.[7] Crucially, the pyrimidine ring is often employed as a bioisostere for a phenyl ring, offering the advantage of improved solubility and the ability to form specific hydrogen bonds, which can enhance potency and selectivity.[4]

Prominent Biological Applications

The most significant role of the pyrimidine scaffold in modern drug design is arguably in the development of protein kinase inhibitors .[1][8] Many kinase inhibitors are designed to be competitive with ATP, binding in the same pocket on the enzyme. The pyrimidine core is an excellent "hinge-binder," forming one or two key hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[8][9] This has led to a multitude of FDA-approved pyrimidine-based kinase inhibitors for cancer therapy.[10]

Beyond kinases, pyrimidine analogs have a long history as antimetabolites . 5-Fluorouracil, for example, is a foundational chemotherapy agent that disrupts DNA synthesis by inhibiting thymidylate synthase.[2][11] The scaffold's versatility is further demonstrated by its presence in antiviral, antimicrobial, anti-inflammatory, and CNS-active agents.[4][12]

The Purine Scaffold: Nature's Blueprint for Bioactivity

The purine scaffold is a fused heterocyclic system composed of a pyrimidine ring and an imidazole ring.[13][14] This structure is at the very heart of cellular bioenergetics (as adenosine triphosphate, ATP) and signaling (as GTP and cyclic AMP), making its analogs potent modulators of biological processes.[14]

Physicochemical and Structural Properties

The purine ring system is larger than pyrimidine and possesses four nitrogen atoms, offering a rich tapestry of hydrogen bond donors and acceptors.[15] This complexity allows for highly specific and multi-point interactions with protein targets. Purine is an amphoteric molecule, capable of acting as both a weak acid and a very weak base.[13] Its fused ring structure provides a rigid, planar scaffold that can be decorated with substituents to fine-tune its properties and target engagement.

Prominent Biological Applications

Given that purines are the natural ligands for many enzymes, it is no surprise that purine analogs are highly effective drugs. In antiviral therapy , nucleoside analogs like Acyclovir (a guanine analog) are prodrugs that, once phosphorylated in the body, act as chain terminators during viral DNA replication.[16][17] This mechanism is highly effective and forms the basis of many treatments for herpes viruses and HIV.[16][18]

In oncology, purine analogs function as antimetabolites . Drugs like 6-mercaptopurine and fludarabine interfere with the de novo synthesis of purine nucleotides, starving cancer cells of the building blocks needed for DNA replication.[18][19] Like pyrimidines, purine scaffolds are also extensively used to design kinase inhibitors , directly leveraging their structural similarity to ATP.[20]

Core Structural and H-Bonding Comparison

To visualize the fundamental differences, let's examine the core structures and their potential for forming the hydrogen bonds that are critical for target binding.

Caption: Core structures of Pyrimidine and Purine scaffolds.

Head-to-Head Comparison

The choice between a pyrimidine and a purine scaffold is a strategic decision in drug design, dictated by the specific requirements of the biological target and the desired pharmacological profile.

FeaturePyrimidine ScaffoldPurine ScaffoldRationale & Implications
Core Structure Single 6-membered ringFused 6- and 5-membered ringsPurines are larger and more sterically demanding, which can offer greater selectivity but may also limit access to smaller binding pockets.
H-Bonding Typically 2 H-bond acceptors (N1, N3)3 H-bond acceptors (N1, N3, N7), 1 H-bond donor (e.g., N9-H)The richer H-bonding potential of purines allows for more complex and potentially higher-affinity interactions with targets.[15]
Physicochemical Generally more water-soluble for a given substitution pattern. Highly tunable via substituents.Larger, more complex structure can lead to lower solubility, but also offers more points for modification.[13][15]Solubility is a key factor in drug development. The smaller pyrimidine core often provides a better starting point for achieving good "drug-like" properties.
Metabolic Stability Can be susceptible to oxidation or reduction depending on substituents.Often metabolized by enzymes like xanthine oxidase. Analogs can be designed to be resistant to deamination.[21]Understanding metabolic pathways is crucial. Purine analogs for antiviral use are often designed to resist deamination by adenosine deaminase.[22]
Synthetic Tractability Highly accessible through well-established condensation and substitution chemistries (e.g., using 2,4-dichloropyrimidines).[4][10]Synthesis is more complex, often requiring multi-step sequences like the Traube synthesis or building from a substituted pyrimidine precursor.[18][23]The synthetic ease of pyrimidines allows for the rapid generation of large libraries for screening, accelerating the hit-to-lead process.
Prominent Uses Kinase Inhibitors, Antimetabolites (Anticancer), CNS agents.[4][8]Antivirals, Antimetabolites (Anticancer, Immunosuppressants), Kinase Inhibitors.[14][16]The historical and biological roles often guide the initial choice. Purine analogs are a natural first choice for antiviral nucleoside mimetics.
Key Drug Examples Imatinib (Gleevec®), 5-Fluorouracil, Erlotinib (Tarceva®).[2][5]Acyclovir (Zovirax®), 6-Mercaptopurine, Cladribine.[2][16][18]These examples highlight the vast therapeutic impact of both scaffolds.

Case Study: Pyrimidine vs. Purine as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Both pyrimidine and purine scaffolds are exceptionally effective at targeting the ATP-binding site.

G cluster_workflow Kinase Inhibitor Design Logic cluster_scaffolds Bioisosteric Scaffolds ATP ATP (Natural Ligand) Hinge Kinase Hinge Region (Backbone Amides) ATP->Hinge Adenine ring binds to hinge Pyr 2-Aminopyrimidine Hinge->Pyr Mimics binding Pur 6-Substituted Purine Hinge->Pur Mimics binding Interaction Forms 1-2 Key Hydrogen Bonds Pyr->Interaction Pur->Interaction Selectivity Substituents Explore Adjacent Pockets to Confer Selectivity & Potency Interaction->Selectivity

Caption: Logic for using pyrimidine and purine scaffolds as kinase hinge-binders.

A 2-aminopyrimidine core is a classic hinge-binder. The amino group at C2 and the ring nitrogen at N1 act as a hydrogen bond donor and acceptor, respectively, forming a bidentate interaction with the kinase hinge that strongly anchors the molecule. The rest of the molecule (substituents at C4, C5, etc.) can then be elaborated to achieve selectivity and potency.

A purine scaffold can engage the hinge similarly, for instance, using the N1 (acceptor) and the N6-amino group (donor) of an adenine-like structure. The key difference lies in the imidazole portion of the purine. This fused ring projects into the active site, creating different steric and electronic demands compared to a substituted pyrimidine. This can be exploited to gain selectivity for certain kinases. For example, if a target kinase has a small "gatekeeper" residue, the bulkier purine scaffold may be disfavored, whereas a pyrimidine might fit perfectly. Conversely, the purine's N7 nitrogen can form an additional, often water-mediated, hydrogen bond in some kinases, providing an extra affinity boost unavailable to pyrimidines.

The choice is therefore not about which is "better," but which provides the optimal geometry and chemical complementarity for the specific kinase being targeted.

Experimental Protocols

To translate theory into practice, a robust experimental plan is essential. The following protocols outline a standard workflow for the synthesis and evaluation of a novel pyrimidine-based kinase inhibitor.

Protocol 1: Synthesis of a 2,4-Disubstituted Aminopyrimidine Library

Scientific Rationale: This protocol employs a sequential nucleophilic aromatic substitution (SNAr) on a commercially available dichloropyrimidine. This is a robust and modular approach. The first substitution at C4 is typically faster due to the electron-withdrawing effect of the second chlorine and the ring nitrogens. The second substitution at the more deactivated C2 position often requires harsher conditions (higher temperature). This differential reactivity allows for controlled, stepwise synthesis.

Step-by-Step Methodology:

  • Step 1: First Nucleophilic Substitution (C4 position)

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Add your first amine (Amine 1, R1-NH2) (1.1 eq) dropwise at room temperature.

    • Causality: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving it to completion. Isopropanol is a common solvent for this reaction.

    • Stir the reaction at 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction, concentrate under reduced pressure, and purify the resulting 2-chloro-4-amino-pyrimidine intermediate by column chromatography.

  • Step 2: Second Nucleophilic Substitution (C2 position)

    • Dissolve the intermediate from Step 1 (1.0 eq) in a higher boiling point solvent like n-butanol or 1,4-dioxane.

    • Add your second amine (Amine 2, R2-NH2) (1.2 eq) and an acid catalyst such as p-toluenesulfonic acid (p-TSA) (0.1 eq) or concentrated HCl (a few drops).

    • Causality: The C2 position is less reactive, so higher temperatures are required. An acid catalyst protonates the ring nitrogen, further activating the C2 position towards nucleophilic attack.

    • Heat the reaction to 120-140 °C and monitor by LC-MS (typically 12-24 hours).

    • Cool the reaction, neutralize with a base (e.g., saturated NaHCO3 solution), and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the final 2,4-diaminopyrimidine product by column chromatography or preparative HPLC.

  • Validation: Confirm the structure and purity (>95%) of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF® Kinase Assay)

Scientific Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method to determine a compound's potency (IC₅₀ value). It measures the phosphorylation of a substrate by the target kinase. The assay uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) that recognizes the substrate, and another labeled with an acceptor fluorophore (e.g., d2) that recognizes the phosphorylated residue. When the substrate is phosphorylated, the antibodies bring the donor and acceptor into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The inhibitor's potency is measured by its ability to prevent this signal generation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of your synthesized inhibitor in DMSO, typically starting at 10 mM. Then, dilute further in the assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Prepare solutions of the target kinase, the biotinylated substrate peptide, and ATP at 2x the final desired concentration in the assay buffer.

  • Kinase Reaction:

    • In a 384-well low-volume plate, add 5 µL of the inhibitor dilution (or DMSO for control).

    • Add 5 µL of the 2x kinase/substrate solution to all wells.

    • Initiate the reaction by adding 10 µL of the 2x ATP solution. The final ATP concentration should be at or near its Km for the kinase to ensure competitive binding can be accurately measured.

    • Self-Validation: Include "no enzyme" wells as a negative control and "DMSO only" wells as a 100% activity positive control.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF detection buffer containing the Eu³⁺-cryptate labeled antibody and the d2-labeled antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665nm/620nm * 10,000) for each well.

    • Normalize the data using your controls.

    • Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

Both pyrimidine and purine scaffolds are undeniably central to the practice of drug discovery.[24] The pyrimidine ring offers synthetic flexibility and a compact, tunable framework that has proven exceptionally fruitful for targeting enzymes like kinases.[1][3] The purine scaffold, as nature's own recognition element, provides a more complex and often more potent starting point for mimicking endogenous ligands, a strategy that has yielded transformative antiviral and anticancer drugs.[14][21]

The decision of which to use is not a matter of inherent superiority but of strategic alignment with the project's goals. Key considerations include the topology of the target's binding site, the potential for achieving selectivity, the desired pharmacokinetic properties, and the synthetic accessibility for library generation and optimization. As our understanding of biology deepens, medicinal chemists will continue to creatively functionalize these privileged scaffolds, designing next-generation therapeutics with improved efficacy and safety profiles.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Ethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Ethylpyrimidin-2-amine, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage this final step with confidence and precision.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be initiated, a thorough understanding of the compound's inherent risks is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound should always be the primary source of information, data from structurally similar aminopyrimidines provide a strong predictive hazard profile.

Key Hazard Considerations:

  • Acute Oral Toxicity: Like many aminopyrimidines, this compound is anticipated to be harmful if swallowed.[1][2]

  • Skin and Eye Irritation: The compound is classified as a skin and eye irritant.[3] Direct contact must be avoided.

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1]

  • Environmental Hazards: While specific data is limited, nitrogenous heterocyclic compounds can pose risks to aquatic life.[4] Therefore, release into the environment must be prevented.

Table 1: Hazard Identification for this compound and Related Compounds

Hazard StatementClassificationPrimary Route of ExposureReference
Harmful if swallowedAcute Toxicity, OralIngestion[1]
Causes skin irritationSkin IrritantDermal[3]
Causes serious eye irritationEye IrritantOcular[3]
May cause respiratory irritationRespiratory IrritantInhalation[1]
Harmful to aquatic life with long-lasting effectsEnvironmental HazardEnvironmental Release[4]

Immediate Safety and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment. This is non-negotiable when handling this compound waste.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[2]

  • Eye Protection: Chemical safety goggles are mandatory.[2]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]

  • Work Area: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Procedures

The appropriate disposal route for this compound is dictated by its classification as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[5]

Waste Segregation and Containerization

Proper segregation is the cornerstone of a safe and compliant waste management program.

Protocol for Waste Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.[6]

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound". All constituents of a waste mixture must be listed.

  • Incompatibility Avoidance: Do not mix this compound waste with incompatible materials. Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides should be kept separate to avoid potentially violent reactions.[1][7][8][9]

Disposal of Small Quantities (Residual Amounts)

For trace amounts of this compound, such as residue in empty containers:

  • Triple Rinse: The "empty" container should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: The rinsate from all three rinses must be collected and treated as hazardous waste. This rinsate should be added to the designated this compound waste container.

  • Disposal of Rinsed Container: Once triple-rinsed and dried, the container can typically be disposed of as non-hazardous waste. However, consult your institution's specific guidelines.

Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of this compound and any materials contaminated with it (e.g., spill cleanup materials, contaminated labware) must be disposed of as hazardous waste.

  • Secure Containment: Ensure the waste is in a sealed, properly labeled container.

  • Licensed Disposal Vendor: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5] These vendors are equipped for the controlled incineration or other approved treatment methods for this type of chemical waste.

Spill Management: A Critical Component of Disposal

A spill of this compound must be managed with the understanding that the cleanup materials will become hazardous waste.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Don Appropriate PPE: Wear the personal protective equipment outlined in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into the designated hazardous waste container. Avoid generating dust.[1] For a liquid spill, use an inert absorbent material to contain and collect the substance.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Label and Dispose: All cleanup materials must be placed in the hazardous waste container, which should then be securely sealed and labeled.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) is_bulk Bulk Quantity or Contaminated Material? start->is_bulk is_residue Residual Amount in 'Empty' Container? start->is_residue collect_bulk Collect in Labeled Hazardous Waste Container is_bulk->collect_bulk Yes triple_rinse Triple Rinse Container with Suitable Solvent is_residue->triple_rinse Yes ehs_pickup Arrange for Pickup by Licensed Waste Vendor collect_bulk->ehs_pickup collect_rinsate Collect All Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (per institutional policy) triple_rinse->dispose_container collect_rinsate->collect_bulk

Sources

Navigating the Safe Handling of 4-Ethylpyrimidin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 4-Ethylpyrimidin-2-amine, demands a comprehensive understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations. Our goal is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring that your critical research is conducted with the highest standards of safety.

Hazard Assessment and Risk Mitigation

This compound (CAS No. 1193-85-7) is a solid organic compound that, according to consensus data from suppliers, is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319). While not classified as acutely toxic, these irritation hazards necessitate a diligent and proactive approach to personal protection to prevent dermal and ocular exposure. The "Warning" signal word and GHS07 pictogram are key indicators of these risks.

The primary routes of exposure are direct contact with the skin and eyes. Inhalation of dust particles, though a lesser risk with a solid compound, should also be managed, particularly during weighing and transfer operations. The causality behind our recommended protocols is simple: creating a reliable barrier between the chemical and the researcher.

Hazard Summary Table
Hazard StatementGHS ClassificationPictogramSignal Word
H315: Causes skin irritationSkin Irritation, Category 2GHS07 (Exclamation Mark)Warning
H319: Causes serious eye irritationEye Irritation, Category 2AGHS07 (Exclamation Mark)Warning

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, the focus is on preventing skin and eye contact.

Core PPE Requirements
  • Eye and Face Protection : At a minimum, chemical safety goggles that meet the ANSI Z.87.1 standard must be worn at all times in the laboratory where this chemical is handled. Given the risk of serious eye irritation, a face shield should be worn over safety goggles during procedures with a higher risk of splashing or dust generation, such as when transferring large quantities or preparing solutions.

  • Hand Protection : Chemical-resistant gloves are mandatory. Disposable nitrile gloves are a suitable choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before each use. After handling the compound, gloves should be removed promptly using the proper technique to avoid contaminating the skin, and disposed of in accordance with laboratory procedures.

  • Body Protection : A standard laboratory coat, fully buttoned, is required to protect against accidental skin contact. For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of security.

  • Footwear : Closed-toe and closed-heel shoes must be worn in the laboratory at all times. Perforated shoes or sandals are strictly prohibited.

PPE Selection Workflow

Caption: PPE selection workflow for handling this compound.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory is critical for maintaining a safe environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage is at room temperature, protected from light.[1]

Handling and Weighing Protocol
  • Preparation : Before handling the compound, ensure that the designated work area (e.g., a chemical fume hood or a specific benchtop) is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, weighing paper or boat, spatula, and appropriate waste containers.

  • Don PPE : Put on all required personal protective equipment as outlined in the section above.

  • Weighing : If possible, conduct all weighing and transfer operations within a chemical fume hood to minimize the potential for dust inhalation. If a fume hood is not available, ensure the area is well-ventilated.

  • Transfer : Use a clean spatula to carefully transfer the desired amount of the solid compound. Avoid any actions that could generate dust.

  • Post-Transfer : After weighing, securely close the primary container. Clean the spatula and the weighing area with an appropriate solvent (e.g., isopropanol or ethanol) and a damp cloth to decontaminate the surfaces. Dispose of the cleaning materials as hazardous waste.

  • Doff PPE : Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after completing the task.

Emergency Procedures and Disposal Plan

Preparedness for unexpected events is a key component of a robust safety plan.

Spill and Exposure Response
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing. If skin irritation occurs, seek medical attention.[2]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation : If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.

  • Minor Spill : For a small spill, carefully sweep up the solid material, avoiding dust generation. Place the material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and decontaminate.

  • Major Spill : Evacuate the immediate area and alert laboratory personnel and the safety officer. Prevent the spread of the material. Only trained personnel with appropriate respiratory protection should handle the cleanup.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, weighing paper, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Segregation : Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage : Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department.

  • Disposal : The disposal of the chemical waste must be conducted through a licensed and approved waste disposal facility, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Emergency Response Logic

Caption: Decision-making flow for emergency response to incidents involving this compound.

By adhering to these detailed operational and safety guidelines, researchers can confidently and safely incorporate this compound into their workflows, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.

References

  • PubChem. 4-Ethylpyridin-2-amine. National Center for Biotechnology Information. [Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。